4-(N-Isopropylaminocarbonyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCSEYKTZAKRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378483 | |
| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397843-67-3 | |
| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-Isopropylaminocarbonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(N-Isopropylaminocarbonyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols
Abstract: 4-(N-Isopropylaminocarbonyl)phenylboronic acid is a specialized bifunctional organic compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its structure uniquely combines a versatile phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with an N-isopropylamide group, a common feature in pharmacologically active molecules. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, provide field-proven experimental protocols for its synthesis and application, explore its significance in modern drug discovery, and detail critical safety and handling procedures. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Introduction and Molecular Overview
Arylboronic acids are a class of organoboron compounds that have revolutionized the formation of carbon-carbon bonds, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds are generally stable, have low toxicity, and are compatible with a wide array of functional groups, making them indispensable reagents in academic and industrial laboratories.[1]
4-(N-Isopropylaminocarbonyl)phenylboronic acid, CAS No. 397843-67-3, is a prominent example of a substituted arylboronic acid.[3] Its value extends beyond its function as a simple coupling partner. The presence of the N-isopropylaminocarbonyl group at the para position introduces a site for hydrogen bonding and other non-covalent interactions, making it a valuable building block for synthesizing complex molecular architectures with potential biological activity.[4] This guide serves to elucidate the key characteristics and applications of this versatile reagent.
Figure 1: Chemical Structure of 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
Physicochemical Properties
The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. These characteristics influence its storage, handling, solubility, and reactivity in various experimental setups.
Summary of Core Properties
The key quantitative data for 4-(N-Isopropylaminocarbonyl)phenylboronic acid are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 397843-67-3 | [3][5][6] |
| Molecular Formula | C₁₀H₁₄BNO₃ | [5][6][7] |
| Molecular Weight | 207.03 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 162-167 °C | [6] |
| pKa (Predicted) | 8.12 ± 0.16 | [6] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [6] |
Solubility Profile
While specific solubility data for this derivative is not extensively published, the solubility can be inferred from the parent compound, phenylboronic acid, and the influence of its substituent. Phenylboronic acid exhibits good solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in nonpolar hydrocarbons.[8][9] Its solubility in water is approximately 10 g/L at 20 °C. The N-isopropylaminocarbonyl group is expected to enhance polarity and may slightly increase its solubility in polar protic solvents compared to unsubstituted phenylboronic acid. For synthetic applications, solvents like tetrahydrofuran (THF), dioxane, methanol, and dimethylformamide (DMF) are commonly employed.
Stability and Storage
Storage Conditions: Proper storage is crucial to maintain the integrity of the reagent. It is recommended to store 4-(N-Isopropylaminocarbonyl)phenylboronic acid at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[6]
Chemical Stability: Boronic acids are susceptible to dehydration, particularly upon heating, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[1] While this process is often reversible upon exposure to water, the presence of boroxines can complicate stoichiometry in reactions. Additionally, boronic acids can be susceptible to oxidation, especially at physiological pH.[10] Therefore, minimizing exposure to air and moisture is a critical aspect of its handling and storage.[11]
Synthesis and Characterization
Retrosynthetic Strategy
A logical and common approach to synthesizing substituted phenylboronic acids is through the functionalization of a simpler, commercially available precursor. For 4-(N-Isopropylaminocarbonyl)phenylboronic acid, a practical strategy involves the acylation of 4-aminophenylboronic acid. This approach is advantageous as it builds the desired amide functionality in a straightforward manner.
Exemplary Synthesis Protocol
This protocol describes a representative method for the synthesis of the title compound. The causality behind the choice of reagents is to effect a clean and efficient acylation while protecting the sensitive boronic acid moiety.
Reaction: Acylation of 4-aminophenylboronic acid with isopropyl isocyanate.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminophenylboronic acid (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. The choice of an anhydrous aprotic solvent is critical to prevent unwanted side reactions with the isocyanate and the boronic acid.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the exothermicity of the acylation reaction and minimize the formation of byproducts.
-
Reagent Addition: Slowly add isopropyl isocyanate (1.05 eq) dropwise to the stirred solution over 30 minutes. The slight excess of the isocyanate ensures complete consumption of the starting amine.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture to pH ~4-5 with 1M HCl. This step protonates any unreacted amine and facilitates the precipitation of the product.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white solid.
Characterization
The identity and purity of the synthesized 4-(N-Isopropylaminocarbonyl)phenylboronic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected proton and carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 4-(N-Isopropylaminocarbonyl)phenylboronic acid in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction.[12] This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate, providing efficient access to a vast range of biaryl compounds.[2][13]
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, general methodology for the coupling of 4-(N-Isopropylaminocarbonyl)phenylboronic acid with a generic aryl bromide.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), 4-(N-Isopropylaminocarbonyl)phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq). The excess boronic acid is used to drive the reaction to completion.
-
Solvent System: Add a solvent mixture, commonly toluene, dioxane, or DMF, with water. The biphasic system is often beneficial for the reaction.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically monitored by TLC or GC-MS until the starting aryl halide is consumed (usually 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of boronic acids into drug discovery programs has increased significantly, with several FDA-approved drugs containing this moiety.[4]
-
Scaffold for Complex Molecules: 4-(N-Isopropylaminocarbonyl)phenylboronic acid serves as a versatile scaffold. The boronic acid group acts as a synthetic handle for elaboration via Suzuki coupling, while the amide portion can participate in crucial hydrogen-bonding interactions with biological targets such as enzymes or receptors.
-
Enzyme Inhibition: Boronic acids are known to act as reversible covalent inhibitors of serine proteases, where the boron atom forms a stable adduct with the catalytic serine residue. This makes them an attractive pharmacophore for designing targeted enzyme inhibitors.
-
Stimuli-Responsive Systems: A unique feature of boronic acids is their ability to form reversible covalent bonds with cis-diols, such as those found in carbohydrates.[14][15] This property is exploited in the development of "smart" drug delivery systems and biosensors that respond to changes in glucose concentration or pH.[16][17] Polymers containing phenylboronic acid moieties have been developed for applications in glucose-triggered insulin delivery.[18]
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical reagent.
-
Hazard Identification: 4-(N-Isopropylaminocarbonyl)phenylboronic acid is classified as an irritant.[6] It can cause skin, eye, and respiratory irritation.[6][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[19]
-
Handling: Avoid generating dust.[19] In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[20] For skin contact, wash with soap and water.[11]
-
Storage: Store in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[6][11] The container should be kept tightly closed to prevent moisture absorption and degradation.[19]
Conclusion
4-(N-Isopropylaminocarbonyl)phenylboronic acid is more than a simple building block; it is a sophisticated reagent that bridges the gap between synthetic methodology and functional molecular design. Its robust utility in Suzuki-Miyaura coupling provides a reliable pathway to complex biaryl structures, while its inherent chemical functionalities offer significant potential in the development of novel therapeutics and smart materials. By understanding its physicochemical properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively harness the full potential of this valuable compound in their scientific endeavors.
References
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4-(n-isopropylaminocarbonyl)phenylboronic acid (C10H14BNO3) . PubChemLite. [Link]
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4-(n-isopropylaminocarbonyl)phenylboronic acid,(CAS# 397843-67-3) . Sinfoo Biotech. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . Journal of Solution Chemistry. [Link]
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T. A. D. Chapman, E. G. J. D. L. E. G. G. G. (2020). Design and discovery of boronic acid drugs . European Journal of Medicinal Chemistry. [Link]
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Maj, A., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . ResearchGate. [Link]
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Cravotto, G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions . MDPI. [Link]
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Synthesis of 4-carboxy-phenylboronic acid via saponification reaction . ResearchGate. [Link]
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Singh, I., et al. (2019). Phenylboronic Acid-polymers for Biomedical Applications . Current Medicinal Chemistry. [Link]
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Solubility of investigated compounds in water. Phenylboronic acid... . ResearchGate. [Link]
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ . PMC - NIH. [Link]
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Suzuki Coupling . YouTube. [Link]
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- A kind of preparation method of 4 amino phenyl boronic acid derivative.
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Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts . Proceedings of the National Academy of Sciences. [Link]
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ . Figshare. [Link]
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Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation . MDPI. [Link]
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An In-depth Technical Guide to (4-(Isopropylcarbamoyl)phenyl)boronic acid (CAS 397843-67-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Isopropylcarbamoyl)phenyl)boronic acid, registered under CAS number 397843-67-3, is a specialized organoboron compound that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its structure, featuring a phenylboronic acid moiety functionalized with an isopropylcarbamoyl group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, structure, and applications, with a focus on its utility in drug discovery and development. Boronic acids are recognized for their versatile reactivity, stability, and relatively low toxicity, making them key intermediates in modern synthetic chemistry.
Physicochemical Properties and Structure
(4-(Isopropylcarbamoyl)phenyl)boronic acid is a white to off-white solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 397843-67-3 | [1] |
| Chemical Name | (4-(Isopropylcarbamoyl)phenyl)boronic acid | [1] |
| Molecular Formula | C₁₀H₁₄BNO₃ | [1] |
| Molecular Weight | 207.03 g/mol | [1] |
| Melting Point | 162-167°C | [1] |
| Density | 1.16 ± 0.1 g/cm³ | [1] |
| pKa | 8.12 ± 0.16 | [1] |
| XLogP3 | -0.10450 | [1] |
Structure:
Caption: Chemical structure of (4-(Isopropylcarbamoyl)phenyl)boronic acid.
Core Applications in Synthetic Chemistry: The Suzuki-Miyaura Coupling
The primary utility of (4-(Isopropylcarbamoyl)phenyl)boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The boronic acid functional group readily undergoes transmetalation with a palladium catalyst, which then couples with an organic halide.
The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)
-
(4-(Isopropylcarbamoyl)phenyl)boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), (4-(Isopropylcarbamoyl)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 2 mL of the solvent mixture.
-
Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent mixture (8 mL) to the flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Application in the Synthesis of Bioactive Molecules: Tetrahydropyrazole Pyrimidine Derivatives
A European patent (ES2709119T3) discloses the use of (4-(Isopropylcarbamoyl)phenyl)boronic acid as a key intermediate in the synthesis of a series of tetrahydropyrazole pyrimidine compounds. These scaffolds are of significant interest in drug discovery due to their diverse biological activities, which can include anti-inflammatory, antiviral, and anticancer properties.[2][3][4][5]
The synthetic scheme described in the patent involves the coupling of the boronic acid with a halogenated pyrazole pyrimidine core.
Caption: Synthetic route to tetrahydropyrazole pyrimidine derivatives.
The incorporation of the (4-(isopropylcarbamoyl)phenyl) moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing its binding affinity to a biological target or improving its metabolic stability.
Characterization and Analytical Methods
The characterization of (4-(Isopropylcarbamoyl)phenyl)boronic acid and its reaction products typically involves a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. LC-MS is particularly useful for monitoring reaction progress and identifying products.[6]
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the B-O, C=O, and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in various matrices.[7] A highly sensitive LC-MS/MS method can be developed for the quantitation of phenylboronic acids at very low concentrations.[6]
-
Elemental Analysis: Confirms the elemental composition of the synthesized compound.
Safety and Handling
Organoboron compounds, including (4-(Isopropylcarbamoyl)phenyl)boronic acid, should be handled with appropriate safety precautions in a laboratory setting.[8][9]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from moisture and oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
General toxicological properties for boron compounds may include irritation to the eyes, skin, and respiratory tract upon exposure.[9]
Conclusion
(4-(Isopropylcarbamoyl)phenyl)boronic acid (CAS 397843-67-3) is a valuable and versatile building block for organic synthesis, particularly in the development of novel therapeutic agents. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecules. While detailed studies on the specific biological activities of this compound itself are limited in the public domain, its application in the synthesis of bioactive scaffolds like tetrahydropyrazole pyrimidines highlights its importance for researchers and scientists in the field of drug discovery. As the demand for new and effective pharmaceuticals continues to grow, the role of specialized intermediates such as this boronic acid derivative will undoubtedly expand.
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- Synthesis of Some New Tetrahydropyrimidine Deriv
- Buy (4-(Isopropylcarbamoyl)phenyl)
- Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.
- Process for the preparation of substituted phenylboronic acids.
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A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids: From Serendipity to Synthetic Cornerstones
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids have evolved from a niche chemical curiosity into an indispensable class of reagents that have fundamentally reshaped the landscape of modern organic synthesis, medicinal chemistry, and materials science. Their unique combination of stability, low toxicity, and versatile reactivity, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has made them a cornerstone for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the discovery and historical development of these vital compounds. We will trace their origins from the first isolation of a simple boronic acid in the 19th century, through the development of practical synthetic routes, to the revolutionary impact of their application in carbon-carbon bond formation. By examining the causality behind key experimental advancements and providing detailed protocols, this document serves as an in-depth resource for professionals seeking to understand the foundational science and practical application of substituted phenylboronic acids.
Introduction: The Unique Nature of the Carbon-Boron Bond
A boronic acid is an organic compound featuring a boron atom covalently bonded to an organic substituent (in this case, a substituted phenyl ring) and two hydroxyl groups, represented by the general formula R-B(OH)₂.[1][2] Unlike their carboxylic acid analogues, boronic acids are not found in nature.[3][4] They function as mild Lewis acids due to the electron-deficient, sp²-hybridized boron atom, which possesses a vacant p-orbital.[3][4] This electronic feature is central to their reactivity and their ability to form reversible covalent complexes with diols, a property that has been harnessed in applications ranging from saccharide sensing to drug delivery.[1][5][6]
However, the paramount importance of substituted phenylboronic acids in contemporary science lies in their role as robust, versatile nucleophilic partners in cross-coupling reactions, which has cemented their status as essential building blocks in the synthetic chemist's toolkit.[7][8][9]
Caption: General structure of a substituted phenylboronic acid.
The Genesis of Organoboron Chemistry: Early Discoveries and Syntheses
The First Boronic Acid: Frankland's Pioneering Work
The journey into organoboron chemistry began in 1860 when English chemist Edward Frankland reported the first preparation and isolation of a boronic acid.[1][7] His synthesis of ethylboronic acid was a multi-step process reflective of the organometallic chemistry known at the time. It involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then carefully oxidized by air to yield the final product.[2][3] While groundbreaking, this method was cumbersome and involved highly air-sensitive intermediates, limiting its practicality.
The First Aromatic Boronic Acid: Michaelis and Becker
Twenty years later, in 1880, the first aromatic boronic acid, phenylboronic acid itself, was reported by August Michaelis and P. Becker.[10] Their method involved heating diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200°C). The resulting benzeneboronyl dichloride was then hydrolyzed to give phenylboronic acid.[10] This synthesis, while successful, relied on toxic and hazardous organomercury reagents and harsh reaction conditions, underscoring the significant challenges in forming the C-B bond at the time.
A Practical Leap Forward: The Advent of Organometallic Reagents
A critical turning point in the synthesis of phenylboronic acids came with the development of more accessible and manageable organometallic reagents. The use of Grignard (organomagnesium) and, later, organolithium reagents provided a far more general and less hazardous route.[5][10] One of the most common and enduring methods involves the reaction of phenylmagnesium bromide with an electrophilic borate ester, such as trimethyl borate, at low temperatures.[11][12][13] The resulting boronic ester is then hydrolyzed during aqueous workup to yield the desired phenylboronic acid. This approach was a significant improvement, as the starting materials were more readily available and the reaction conditions were considerably milder.
| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Frankland (1860) | Diethylzinc, Triethyl borate, Air | Multi-step, air-sensitive | First synthesis of any boronic acid | Hazardous reagents, low practicality |
| Michaelis-Becker (1880) | Diphenylmercury, BCl₃ | 180-200°C, sealed tube | First synthesis of phenylboronic acid | Highly toxic reagents, harsh conditions |
| Grignard/Organolithium | Aryl halide, Mg or Li, Borate ester | Low temperature (e.g., -78°C to 0°C) | Milder, more general, higher yield | Requires anhydrous conditions |
| Miyaura Borylation | Aryl halide, Diboron ester, Pd catalyst | 80-110°C | Excellent functional group tolerance | Expensive reagents (diboron, catalyst) |
Table 1. Comparison of key historical and modern synthetic routes to phenylboronic acids.
Experimental Protocol: Classic Synthesis of Phenylboronic Acid via Grignard Reaction
This protocol describes a self-validating system for the synthesis of phenylboronic acid, incorporating checks and characterization to ensure success.
Objective: To synthesize phenylboronic acid from bromobenzene.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Trimethyl borate
-
Sulfuric acid (2 M)
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation (Validation: Visual Cue): To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a single crystal of iodine (as an initiator). A solution of bromobenzene in anhydrous ether/THF is added dropwise via an addition funnel. The initiation of the reaction is confirmed by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate.
-
Boration (Validation: Temperature Control): Once the Grignard formation is complete, cool the reaction mixture to -78°C (dry ice/acetone bath). Add a solution of trimethyl borate in anhydrous ether/THF dropwise, ensuring the internal temperature does not rise above -60°C. A thick white precipitate will form.
-
Hydrolysis (Validation: pH Check): After the addition is complete, allow the mixture to warm to room temperature slowly. Quench the reaction by pouring it carefully over a mixture of crushed ice and 2 M sulfuric acid. Stir vigorously until two clear layers form. The aqueous layer should be acidic (pH < 2) to ensure complete hydrolysis of the boronic ester.
-
Workup and Isolation: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Characterization (Validation: Analytical Data): Remove the solvent under reduced pressure to yield a crude solid. Recrystallize the solid from a suitable solvent (e.g., toluene or water) to obtain pure phenylboronic acid as a white crystalline solid. Confirm the identity and purity of the product using:
-
Melting Point: Compare with the literature value (216-219°C).
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): Confirm the aromatic proton signals and the characteristic boronic acid signal.
-
Mass Spectrometry: Confirm the molecular weight.
-
The Suzuki-Miyaura Revolution: A Paradigm Shift in Chemistry
While improved synthetic methods made phenylboronic acids more accessible, their true potential was not fully realized until the late 1970s. The discovery of the palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides by Akira Suzuki and Norio Miyaura fundamentally changed the field of organic synthesis.[14][15][16] For this work, Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[16][17]
The Catalytic Cycle: A Symphony of Three Steps
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C(sp²)-C(sp²) bonds.[18][19] Its success hinges on a catalytic cycle involving a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[14][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square planar Pd(II) complex.[14][18] The reactivity order of the halide is typically I > Br > OTf >> Cl.[18]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The reaction requires a base (e.g., Na₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species [-B(OH)₃]⁻.[15][16][18] This boronate then exchanges its organic group with the halide on the palladium complex.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact on Drug Discovery and Materials Science
The true power of the Suzuki-Miyaura reaction lies in its remarkable functional group tolerance and the stability of boronic acids to air and water, making it exceptionally user-friendly.[7][19][20] This has had a profound impact on drug discovery. Pharmaceutical companies can now rapidly synthesize large libraries of compounds by coupling a diverse range of substituted phenylboronic acids with various aryl halides. This modular approach is ideal for structure-activity relationship (SAR) studies, accelerating the optimization of lead compounds.[11][21]
The Modern Era: Refinements and Advanced Applications
Stable and Versatile Boronic Acid Derivatives
While generally stable, some substituted phenylboronic acids can be prone to decomposition, particularly protodeboronation (cleavage of the C-B bond).[22] To address this, chemists have developed more robust derivatives.
-
Boronate Esters: Reaction of boronic acids with diols, such as pinacol, forms cyclic boronate esters (often called pinacol esters). These are typically more stable, crystalline solids that are easily purified by chromatography and are less susceptible to decomposition.[17]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline derivatives.[22] They are inert to many reaction conditions, including Suzuki coupling, but can be slowly hydrolyzed under basic aqueous conditions to release the free boronic acid in situ. This allows for sequential, one-pot coupling reactions.[22][23]
Workflow: Application in a Drug Discovery SAR Campaign
The availability of a vast commercial and synthetic library of substituted phenylboronic acids allows for systematic exploration of chemical space around a core scaffold.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
Beyond Coupling: Boron-Containing Therapeutics
The unique properties of the boronic acid functional group have been directly incorporated into pharmaceuticals. The proteasome inhibitor Bortezomib (Velcade®) , used to treat multiple myeloma, is a prime example.[1][3] In this drug, the boron atom is key to its mechanism of action, forming a reversible covalent bond with the active site threonine of the proteasome, inhibiting its function. This success has spurred significant interest in boronic acids as pharmacophores, moving them beyond their role as mere synthetic intermediates.[1][24]
Conclusion
The history of substituted phenylboronic acids is a compelling narrative of scientific progress, spanning over 160 years. From their initial discovery as laboratory curiosities synthesized under harsh conditions, they have risen to become one of the most powerful and enabling classes of reagents in modern chemistry. The development of practical synthetic routes, and most importantly, the discovery of their utility in the Suzuki-Miyaura coupling reaction, unlocked their immense potential. Today, they are fundamental to the creation of new medicines, advanced materials, and complex organic molecules, serving as a testament to how fundamental research can drive transformative innovation across the scientific disciplines. The ongoing exploration of new applications for the unique C-B bond ensures that the story of boronic acids is far from over.
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4-(N-Isopropylaminocarbonyl)phenylboronic acid solubility data
An In-depth Technical Guide to the Solubility of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid
Introduction
4-(N-Isopropylaminocarbonyl)phenylboronic acid is a vital reagent in contemporary organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it plays a crucial role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties, with solubility being of paramount importance for reaction optimization, purification, formulation, and overall process development.[3]
This technical guide provides a comprehensive exploration of the solubility of 4-(N-Isopropylaminocarbonyl)phenylboronic acid. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for empirical solubility determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide leverages established principles of boronic acid chemistry and proven analytical methodologies to empower researchers to generate reliable solubility data in their own laboratories.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can form with a solvent. For 4-(N-Isopropylaminocarbonyl)phenylboronic acid, the key structural features influencing its solubility are the boronic acid moiety, the phenyl ring, and the N-isopropylaminocarbonyl group.
| Property | Value/Information | Source |
| Molecular Formula | C10H14BNO3 | [4] |
| Molecular Weight | 207.03 g/mol | Calculated |
| CAS Number | 397843-67-3 | [5] |
The boronic acid group, -B(OH)₂, is capable of acting as both a hydrogen bond donor and acceptor, which generally imparts some solubility in polar solvents.[3] However, boronic acids are also known to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the presence of dehydrating agents.[6] This equilibrium between the acid and its anhydride can complicate solubility measurements.[7][8]
The N-isopropylaminocarbonyl substituent introduces both polar (the amide group) and nonpolar (the isopropyl group) characteristics to the molecule. The amide group can participate in hydrogen bonding, potentially enhancing solubility in protic solvents. Conversely, the hydrophobic nature of the phenyl ring and the isopropyl group will favor solubility in less polar organic solvents.
Theoretical Considerations for Solvent Selection
Based on the structural features of 4-(N-Isopropylaminocarbonyl)phenylboronic acid, a rational approach to solvent selection for solubility studies can be devised.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the boronic acid and amide functionalities suggests potential solubility in these solvents through hydrogen bonding. However, the overall hydrophobicity of the molecule may limit its aqueous solubility. It is known that the solubility of even unsubstituted phenylboronic acid in water is relatively low.[6][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. They are often good solvents for a wide range of organic compounds and are a logical choice for creating stock solutions for assays.
-
Ethers (e.g., THF, diethyl ether): Ethers are generally good solvents for boronic acids.[7][10]
-
Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents may offer moderate solubility.[7][10]
-
Nonpolar Solvents (e.g., hexanes, toluene): Due to the polar functional groups, low solubility is expected in these solvents.[6]
Experimental Determination of Solubility
Two primary types of solubility assays are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.[11][12]
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[11][13][14][15] It provides an estimate of solubility under non-equilibrium conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[14]
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.[13][15]
-
Add a small volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 2%).[15]
-
-
Incubation and Precipitation:
-
Separation of Undissolved Compound:
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate. This is typically done using High-Performance Liquid Chromatography (HPLC) with UV detection, as boronic acids are UV-active.[2]
-
Prepare a standard curve using known concentrations of the test compound to accurately determine the concentrations in the experimental samples.
-
Caption: Workflow for Kinetic Solubility Assay.
Thermodynamic Solubility Assay
This method measures the equilibrium solubility of a compound and is considered the "gold standard".[16] It is crucial for lead optimization and formulation development as it reflects the true saturation solubility.[11][16][17]
-
Sample Preparation:
-
Add an excess amount of solid 4-(N-Isopropylaminocarbonyl)phenylboronic acid to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetone).[16] The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.
-
Carefully collect an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom of the vial.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microcrystals.[17]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.[17][18]
-
Prepare a standard curve of the compound in the same analytical solvent to ensure accurate quantification.
-
Caption: Workflow for Thermodynamic Solubility Assay.
Analytical Method: HPLC-UV for Quantification
High-Performance Liquid Chromatography is a robust and widely used technique for the analysis of boronic acids.[2][19]
-
Column: A reverse-phase C18 column is typically suitable for the separation of phenylboronic acid derivatives.[19]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid modifier like formic acid or phosphoric acid, is commonly used.[12][19] The acidic modifier helps to ensure good peak shape.
-
Detection: UV detection is appropriate as the phenyl ring of the compound is a chromophore. The detection wavelength should be set to the λmax of the compound.
-
Post-Column Derivatization: For enhanced sensitivity and selectivity, post-column derivatization with reagents like alizarin can be employed, which forms a fluorescent complex with boronic acids.[1][20]
Conclusion
A comprehensive understanding of the solubility of 4-(N-Isopropylaminocarbonyl)phenylboronic acid is indispensable for its effective application in research and development. While specific, publicly available quantitative data is scarce, this guide provides the theoretical framework and detailed experimental protocols necessary for researchers to determine its solubility in various solvents. By employing standardized kinetic and thermodynamic solubility assays coupled with robust HPLC-UV analytical methods, scientists can generate the critical data needed to optimize reaction conditions, guide formulation strategies, and ultimately accelerate the drug discovery and development process.
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A Spectroscopic Guide to 4-(N-Isopropylaminocarbonyl)phenylboronic Acid: Structure, Characterization, and Insights
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(N-Isopropylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to elucidate the structural features of this important molecule. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data, information from closely related analogs, and fundamental spectroscopic principles to offer a robust characterization.
Introduction: The Significance of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid
4-(N-Isopropylaminocarbonyl)phenylboronic acid belongs to the versatile class of phenylboronic acids, which are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The presence of the N-isopropylaminocarbonyl group at the 4-position introduces specific steric and electronic properties, influencing the molecule's reactivity and potential applications as a building block for targeted therapeutics and functional materials. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior.
Molecular Structure and Key Spectroscopic Features
The structural integrity of 4-(N-Isopropylaminocarbonyl)phenylboronic acid is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the proton and carbon framework to the functional groups and overall molecular weight.
Molecular Structure Diagram
Caption: Molecular structure of 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure and data from analogous compounds, the following proton chemical shifts are expected.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| B(OH)₂ | ~8.0 | Singlet (broad) | 2H | The chemical shift of boronic acid protons can be variable and concentration-dependent. They often appear as a broad singlet and may exchange with D₂O. |
| Ar-H (ortho to -B(OH)₂) | ~7.9 | Doublet | 2H | These protons are deshielded by the electron-withdrawing boronic acid group. |
| Ar-H (ortho to -C(O)NH) | ~7.8 | Doublet | 2H | Deshielded by the amide group. |
| NH | ~8.2 | Doublet (broad) | 1H | The amide proton's chemical shift can vary with solvent and temperature. It will likely show coupling to the isopropyl CH proton. |
| CH (isopropyl) | ~4.1 | Septet | 1H | This proton is coupled to the six methyl protons and the amide proton. |
| CH₃ (isopropyl) | ~1.2 | Doublet | 6H | The six equivalent methyl protons are coupled to the single CH proton. |
Expertise & Experience: The broadness of the B(OH)₂ and NH signals is a characteristic feature arising from chemical exchange and quadrupolar relaxation effects of the boron and nitrogen nuclei, respectively. The distinct doublet patterns for the aromatic protons are indicative of a 1,4-disubstituted benzene ring.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (amide) | ~167 | The carbonyl carbon of the amide is typically found in this region. |
| Ar-C (ipso, attached to -C(O)NH) | ~138 | The exact shift is influenced by the amide substituent. |
| Ar-C (ortho to -C(O)NH) | ~128 | |
| Ar-C (ortho to -B(OH)₂) | ~135 | |
| Ar-C (ipso, attached to -B(OH)₂) | ~130 | The carbon directly attached to boron often shows a broader signal and its chemical shift can be difficult to predict with high accuracy. |
| CH (isopropyl) | ~42 | |
| CH₃ (isopropyl) | ~22 |
Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups and substituted benzene rings. For instance, the ¹³C NMR spectrum of phenylboronic acid shows aromatic signals in the 127-135 ppm range. The amide carbonyl and isopropyl group signals are consistent with those observed in N-isopropylbenzamide.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (boronic acid) | 3500 - 3200 | Strong, Broad | This broad absorption is characteristic of the hydrogen-bonded O-H groups of the boronic acid. |
| N-H Stretch (amide) | ~3300 | Medium | The secondary amide N-H stretch typically appears in this region. |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium | |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium | |
| C=O Stretch (Amide I) | ~1640 | Strong | The strong absorption due to the amide carbonyl stretch is a key diagnostic peak. |
| N-H Bend (Amide II) | ~1540 | Medium | This band arises from a coupling of the N-H in-plane bend and the C-N stretch. |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region corresponding to the benzene ring vibrations. |
| B-O Stretch | 1380 - 1310 | Strong | The B-O stretching vibration is a characteristic feature of boronic acids. |
| C-N Stretch | ~1240 | Medium | |
| O-H Bend | ~1200 | Medium | |
| B-C Stretch | 1090 - 1000 | Medium | The stretching vibration of the bond between the boron and the phenyl ring. |
Authoritative Grounding: The assignment of these vibrational modes is well-established in the literature for phenylboronic acids and amides[1][2]. The presence of a strong, broad O-H stretch, a strong amide I band, and a strong B-O stretch would be primary indicators of the correct structure in an experimental spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of 4-(N-Isopropylaminocarbonyl)phenylboronic acid[3].
| Adduct | Predicted m/z |
| [M+H]⁺ | 208.11395 |
| [M+Na]⁺ | 230.09589 |
| [M-H]⁻ | 206.09939 |
| [M]⁺ | 207.10612 |
Molecular Weight:
Fragmentation Pathway Diagram
Caption: A plausible ESI-MS fragmentation pathway for 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
Expertise & Experience: In electrospray ionization (ESI), the molecule is expected to readily form the protonated molecule [M+H]⁺. A common fragmentation pathway for boronic acids is the loss of water. Another likely fragmentation would involve the cleavage of the amide bond, leading to the loss of isopropylamine. The resulting fragments can provide further confirmation of the molecular structure.
Conclusion
This technical guide provides a detailed spectroscopic characterization of 4-(N-Isopropylaminocarbonyl)phenylboronic acid. By integrating predicted data with established spectroscopic principles and data from analogous structures, we have presented a comprehensive overview of the expected NMR, IR, and MS data. This information is crucial for any researcher working with this compound, enabling confident structural verification and quality control.
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Molecular weight and formula of 4-(N-Isopropylaminocarbonyl)phenylboronic acid
An In-Depth Technical Guide to 4-(N-Isopropylaminocarbonyl)phenylboronic Acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 4-(N-Isopropylaminocarbonyl)phenylboronic acid. It moves beyond basic data to provide contextual insights into its synthesis, characterization, and application, ensuring a deep and functional understanding of this versatile chemical entity.
Introduction and Strategic Relevance
4-(N-Isopropylaminocarbonyl)phenylboronic acid is a specialized derivative of phenylboronic acid, a class of compounds renowned for its utility in organic synthesis and medicinal chemistry. The defining features of this molecule are the boronic acid group [-B(OH)₂] and the N-isopropylaminocarbonyl substituent [-C(=O)NHCH(CH₃)₂] positioned para to each other on a benzene ring. This specific arrangement imparts unique properties that are leveraged in various advanced applications.
The boronic acid moiety is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).[1][2] Furthermore, the ability of boronic acids to form reversible covalent complexes with diols is exploited in the design of sensors and drug delivery systems that respond to biological cues like glucose levels.[3][4][5] The N-isopropylaminocarbonyl group modifies the molecule's polarity, solubility, and intermolecular interactions, allowing for fine-tuning of its properties for specific therapeutic or diagnostic targets.[6][7]
This guide will elucidate the core physicochemical properties of this compound, outline a representative synthetic pathway, detail robust analytical methodologies for its quantification, and explore its applications, thereby providing a holistic view for its strategic deployment in research and development.
Core Compound Profile and Physicochemical Data
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. The key identifiers and properties for 4-(N-Isopropylaminocarbonyl)phenylboronic acid are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₄BNO₃ | [8][9][10] |
| Molecular Weight | 207.03 g/mol | [9][10] |
| Monoisotopic Mass | 207.10667 Da | [8] |
| CAS Number | 397843-67-3 | [9][10][11] |
| IUPAC Name | [4-(propan-2-ylcarbamoyl)phenyl]boronic acid | [8] |
| Appearance | Typically a white to off-white solid | [12] |
| Solubility | Soluble in polar organic solvents like methanol; boronic acids generally have low solubility in water and nonpolar hydrocarbons.[1][2] |
Synthesis Pathway and Mechanistic Considerations
The synthesis of 4-(N-Isopropylaminocarbonyl)phenylboronic acid is typically achieved through a multi-step process that leverages established organic reactions. A common and logical approach involves the acylation of a precursor, 4-aminophenylboronic acid.
Causality of Experimental Choices:
-
Starting Material: 4-aminophenylboronic acid is selected because it already contains the critical boronic acid group and a reactive amine handle at the desired para position.
-
Acylation Reaction: The introduction of the N-isopropylaminocarbonyl group is achieved via an acylation reaction. This involves reacting the amino group (-NH₂) of the starting material with a suitable acylating agent. A common choice is isopropyl isocyanate or a derivative of isopropanecarboxylic acid, such as an acid chloride, in the presence of a base. The base is crucial for deprotonating the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acylating agent.
-
Solvent and Conditions: The reaction is typically run in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to prevent unwanted side reactions with the boronic acid moiety.[13] Reaction conditions are generally mild to preserve the integrity of the boronic acid group.[13]
Below is a conceptual workflow diagram for this synthetic approach.
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An In-depth Technical Guide to the Suzuki-Miyaura Coupling Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] First published by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide has revolutionized the construction of complex molecular architectures.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[3][4][5]
For professionals in drug discovery and development, the Suzuki-Miyaura reaction is indispensable.[6][7][8] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity and stability of the boronic acid reagents make it a favored method for synthesizing biaryl motifs and other structures common in pharmaceuticals.[1][9][10] This guide offers an in-depth exploration of the core reaction mechanism, providing the causal insights necessary for optimizing this critical transformation in a laboratory setting.
The Core Mechanism: A Palladium-Catalyzed Cycle
Caption: Figure 2. Oxidative Addition
Transmetalation: The Carbon-Carbon Bond Precursor
Transmetalation is the step where the organic moiety from the organoboron reagent (R²) is transferred to the palladium(II) center, displacing the halide ion. [12][13][15]This forms a diorganopalladium(II) intermediate, which brings both coupling partners together on the metal center. [16]
-
The Critical Role of the Base: Neutral organoboron compounds are generally not reactive enough to undergo transmetalation. The base is the key activator. [17]Its primary role is to activate the boronic acid, increasing the nucleophilicity of the organic group to be transferred. [18]Two primary mechanistic pathways are proposed:
-
Boronate Pathway (Widely Accepted): The base (e.g., OH⁻, OR⁻) reacts with the boronic acid (R²B(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex, or boronate (e.g., [R²B(OH)₃]⁻). [19][20][21]This activated species then readily transfers the R² group to the palladium center.
-
Hydroxide/Alkoxide Pathway: Alternatively, the base can first coordinate to the palladium(II) complex, displacing the halide to form a palladium-hydroxide or -alkoxide species (e.g., trans-[R¹-Pd(II)L₂(OH)]). This complex then undergoes reaction with the neutral boronic acid. [22][19][20]
-
-
Stereochemistry: This step proceeds with retention of the configuration of the R² group. [12][23]
Caption: Figure 3. Proposed Transmetalation Pathways
Reductive Elimination: Product Formation and Catalyst Regeneration
This is the final, bond-forming step of the cycle. The two organic groups (R¹ and R²) on the diorganopalladium(II) intermediate are eliminated from the metal center, forming the desired carbon-carbon bond in the product molecule (R¹-R²). [12][14][24]
-
Causality: This process is the microscopic reverse of oxidative addition. The palladium center is reduced from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the cycle. [5]* Stereochemical Requirement: For reductive elimination to occur, the two organic ligands (R¹ and R²) must be positioned cis to each other on the palladium complex. [11]If the intermediate formed after transmetalation is the trans-isomer, a trans-to-cis isomerization must occur before the final product can be formed. [11][12][23]* The Role of Ligands: Bulky ligands, which were beneficial for oxidative addition, also promote reductive elimination. The steric strain they create encourages the expulsion of the coupled product, collapsing the coordination sphere and regenerating the catalyst.
Caption: Figure 4. Reductive Elimination
Practical Considerations for the Bench Scientist
Optimizing a Suzuki-Miyaura coupling requires a careful selection of its core components. The mechanistic principles described above directly inform these choices.
Table 1: Comparison of Common Phosphine Ligands
The ligand is arguably the most critical variable after the substrates themselves. Its choice dictates the scope and efficiency of the reaction. Bulky, electron-rich ligands are generally preferred. [25]
| Ligand Class | Specific Ligand(s) | Key Characteristics & Applications |
|---|---|---|
| Monodentate Phosphines | PPh₃, P(tBu)₃ | PPh₃ is a classic, widely used ligand. [12]P(tBu)₃ is very bulky and electron-rich, effective for challenging couplings. |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | State-of-the-art ligands for a broad range of substrates, including sterically hindered aryl chlorides. [26][25]They confer high catalytic activity and stability. |
| Ferrocenyl Phosphines | dppf | Robust and versatile ligand, often used in pre-formed catalysts like Pd(dppf)Cl₂. [4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. Often used with PEPPSI-type pre-catalysts. [4]|
Table 2: Comparison of Common Bases
The base's strength, solubility, and compatibility with functional groups on the substrates must be considered. [20]
| Base Type | Specific Example(s) | Strength | Typical Use Cases & Notes |
|---|---|---|---|
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Weak to Moderate | Most common choice. [20]Often used with water as a co-solvent. Cs₂CO₃ is more soluble and basic, often used for difficult couplings. |
| Phosphates | K₃PO₄ | Moderate | A strong, non-nucleophilic base. Excellent for coupling sterically hindered substrates and for reactions with base-sensitive functional groups. [25] |
| Hydroxides | NaOH, Ba(OH)₂, KOH | Strong | Highly effective but can promote side reactions or degrade sensitive substrates. Often used in aqueous solutions. [18] |
| Fluorides | KF, CsF | Weak | Useful for reactions involving boronic esters and substrates with base-labile groups like esters. [17] |
| Organic Bases | Et₃N, DIPEA | Weak | Less common, but can be useful when inorganic bases are incompatible with the substrates or reaction media. [20]|
General Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a standard workflow for performing a Suzuki-Miyaura coupling reaction. Specific quantities, temperatures, and reaction times must be optimized for each unique set of substrates.
-
Reaction Setup (Inert Atmosphere):
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the organoboron reagent (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.5–2 mol%) and the phosphine ligand (e.g., SPhos, 1.0–4 mol%). Note: Pre-formed catalysts like Pd(PPh₃)₄ can be used directly.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. [1]
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent (e.g., dioxane, toluene, or a mixture like dioxane/water) via syringe. [1] * Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously for the required time (e.g., 2–24 hours). [25] * Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS. [1][25]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). [1] * Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. [1] * Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product. [25]
-
Conclusion
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, empowering chemists in the pharmaceutical and materials science industries to construct complex molecules with high efficiency. [9][10][27]Its success lies in a well-understood, though intricate, catalytic cycle. A deep, causal understanding of the key steps—oxidative addition, the base-mediated transmetalation, and reductive elimination—is paramount. By logically selecting the catalyst, ligand, and base to optimize each phase of this cycle, researchers can harness the full potential of this Nobel Prize-winning reaction, accelerating the discovery and development of novel chemical entities.
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The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Foreword: From Curiosity to Cornerstone
Once relegated to the realm of chemical curiosities, boronic acids have undergone a remarkable transformation over the past few decades, emerging as a cornerstone of modern organic synthesis. Their unique electronic structure and versatile reactivity have propelled them to the forefront of synthetic innovation, impacting fields as diverse as medicinal chemistry, materials science, and chemical biology.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of boronic acids, grounded in field-proven insights and validated protocols. We will delve into the causality behind experimental choices, offering not just the "how" but the critical "why" that underpins successful synthesis.
The Boronic Acid Moiety: A Unique Convergence of Properties
At the heart of a boronic acid lies a trivalent boron atom bonded to an organic substituent (R) and two hydroxyl groups (-OH), with a general formula of R-B(OH)₂.[2] This seemingly simple arrangement gives rise to a fascinating set of properties that are central to its utility:
-
Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it an electron-pair acceptor, or a Lewis acid.[3] This characteristic is fundamental to its ability to interact with and activate other molecules.
-
Reversible Covalent Bonding: Boronic acids exhibit a unique capacity to form reversible covalent bonds with diols, such as those found in sugars and other biologically relevant molecules.[2] This dynamic interaction is the basis for their use in sensors and as protecting groups.
-
Transmetalation Potential: The carbon-boron bond in boronic acids is amenable to transmetalation with various transition metals, most notably palladium and copper. This property is the linchpin of their widespread use in cross-coupling reactions.[3]
-
Stability and Low Toxicity: Compared to many other organometallic reagents, boronic acids are generally stable, often crystalline solids that can be handled in the air.[1] Their degradation product, boric acid, is considered environmentally benign, aligning with the principles of "green" chemistry.[1]
The interplay of these properties has unlocked a vast and ever-expanding toolbox for the synthetic chemist.
The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation
Arguably the most significant application of boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning transformation has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and functional materials, by enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[4]
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling stems from a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[6]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]
Causality in Experimental Design: Selecting the Right Partners
The success of a Suzuki-Miyaura coupling is highly contingent on the judicious selection of the catalyst, ligand, base, and solvent. Each component plays a critical role, and their interplay dictates the reaction's efficiency and substrate scope.
Table 1: Key Components in Suzuki-Miyaura Coupling and their Rationale
| Component | Common Examples | Rationale for Selection |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | These are stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. The choice depends on the stability and ease of handling.[4] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. Bulky, electron-rich phosphine ligands and NHCs are often required for coupling less reactive aryl chlorides.[6][7] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction rate and can be critical for challenging substrates. Inorganic bases are generally preferred for their efficacy and cost-effectiveness.[6][8] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | The solvent system must solubilize the reactants and catalyst. A biphasic system with water is common, as it helps to dissolve the inorganic base and facilitate the formation of the active borate species.[4] |
A Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general, robust starting point for the coupling of an aryl bromide with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Solvent Addition: Add the toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6]
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
While the Suzuki-Miyaura coupling is the champion of C-C bond formation, the Chan-Lam coupling has emerged as a powerful tool for constructing carbon-heteroatom bonds, specifically C-N and C-O bonds.[7] This copper-catalyzed reaction couples boronic acids with amines, phenols, and other N-H or O-H containing nucleophiles.[9] A key advantage of the Chan-Lam coupling is its often milder reaction conditions, frequently proceeding at room temperature and open to the air.[7]
Mechanistic Overview
The Chan-Lam coupling proceeds through a copper-mediated oxidative cycle. The proposed mechanism involves:
-
Ligand Exchange: The N-H or O-H nucleophile coordinates to the Cu(II) catalyst.
-
Transmetalation: The organic group of the boronic acid is transferred to the copper center.
-
Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species.
-
Oxidation: The Cu(I) is re-oxidized to the active Cu(II) state, often by atmospheric oxygen, to complete the cycle.
Substrate Scope and Experimental Considerations
The Chan-Lam coupling exhibits a broad substrate scope, tolerating a wide range of functional groups.
Table 2: Substrate Scope and Typical Conditions for Chan-Lam Coupling
| Nucleophile | Boronic Acid | Catalyst | Base | Solvent | Typical Yield |
| Aniline | Phenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | Good to Excellent[10] |
| Phenol | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Et₃N | DCM | Good to Excellent[11] |
| Imidazole | Naphthylboronic acid | Cu(OAc)₂ | Pyridine | DCM | Good[5] |
| Primary Aliphatic Amine | Phenylboronic acid | Cu(OAc)₂ | 2,6-Lutidine | Toluene | Moderate to Good[12] |
| Sulfonamide | 3-Fluorophenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | Good[12] |
Yields are highly substrate-dependent and the conditions provided are a general guide.
A Practical Protocol for N-Arylation via Chan-Lam Coupling
This protocol details the N-arylation of an aniline derivative.
Materials:
-
Aniline derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM, 10 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aniline derivative, arylboronic acid, and copper(II) acetate.
-
Solvent and Base Addition: Add dichloromethane followed by pyridine.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Boronic Acids as Versatile Protecting Groups
The ability of boronic acids to form reversible cyclic esters with 1,2- and 1,3-diols makes them invaluable as protecting groups, particularly in carbohydrate chemistry.[13] This strategy allows for the selective functionalization of other hydroxyl groups within a molecule.
Principles of Protection and Deprotection
The formation of the cyclic boronate ester is typically achieved by reacting the diol with a boronic acid, often with azeotropic removal of water.[2] The resulting boronate is generally stable to a range of reaction conditions but can be readily cleaved under mild aqueous acidic or basic conditions.[2]
Table 3: Common Boronic Acid Protecting Groups and Deprotection Conditions
| Protecting Group | Structure | Formation Conditions | Deprotection Conditions |
| Phenylboronate | PhB(OR)₂ | Phenylboronic acid, Toluene, Dean-Stark | Mild aqueous acid or base[14] |
| Pinacol boronate (Bpin) | (pin)B-R | From boronic acid and pinacol | Acidic hydrolysis (sometimes with heating); often used directly in subsequent reactions[14] |
| N-methyliminodiacetic acid (MIDA) boronate | (MIDA)B-R | Boronic acid, MIDA, Dean-Stark | Mild aqueous base (e.g., NaOH)[14] |
Experimental Protocol: Protection of a Diol with Phenylboronic Acid
Materials:
-
1,2-Diol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.1 mmol, 1.1 equiv)
-
Anhydrous toluene (20 mL)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol and anhydrous toluene.
-
Reagent Addition: Add phenylboronic acid to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, collecting the water in the Dean-Stark trap. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude boronate ester is often sufficiently pure for use in the next step, or it can be purified by silica gel chromatography.[2]
Emerging Frontiers: Boronic Acids in Catalysis and Sensing
Beyond their role as stoichiometric reagents and protecting groups, boronic acids are finding increasing application as catalysts and in the development of chemical sensors.
-
Boronic Acid Catalysis: Arylboronic acids can act as Lewis acid catalysts to activate carboxylic acids for direct amide bond formation, offering a green and atom-economical alternative to traditional coupling reagents.[3]
-
Saccharide Sensing: The reversible binding of boronic acids to diols has been harnessed to create fluorescent sensors for glucose and other carbohydrates, with significant implications for diabetes monitoring.[15][16] The binding event modulates the electronic properties of an appended fluorophore, leading to a detectable change in fluorescence.[17]
Table 4: Representative Boronic Acid-Based Glucose Sensors
| Sensor Type | Principle of Detection | Reported Binding Constant (Kₐ) for Glucose (M⁻¹) |
| Anthracene-based diboronic acid | Photoinduced Electron Transfer (PET) | ~4000[15] |
| Pyrene-appended pyridinium boronic acid | Indicator Displacement Assay | ~125[16] |
| Anthracene-based with -CN and -COOH/-COOCH₃ | Intramolecular Charge Transfer (ICT) | 710 - 4500 |
Practical Considerations: Synthesis, Purification, and Safety
Synthesis of Boronic Acids
One of the most common laboratory-scale syntheses of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[15]
Purification Techniques
Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature. Common purification methods include:
-
Recrystallization: Effective for many solid boronic acids, often from water or organic solvents.[12]
-
Acid-Base Extraction: Exploiting the acidic nature of the boronic acid to move it into an aqueous basic layer, wash away neutral organic impurities, and then re-acidify to precipitate the pure boronic acid.
-
Derivatization: Formation of a crystalline adduct, for example, with diethanolamine, which can be easily purified and then cleaved to regenerate the pure boronic acid.[12]
Safety and Handling
While generally less hazardous than many organometallic reagents, boronic acids and their precursors require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust from solid boronic acids. Handle in a well-ventilated area or a fume hood.[16]
-
Reactivity: Be aware of the reactivity of reagents used in their synthesis, such as organolithium or Grignard reagents, which are often pyrophoric.
-
Storage: Store boronic acids in a cool, dry place, tightly sealed to prevent moisture absorption and potential degradation.
Conclusion: An Ever-Expanding Synthetic Horizon
The journey of boronic acids from laboratory novelties to indispensable tools in modern organic synthesis is a testament to their remarkable chemical versatility. From the robust and reliable Suzuki-Miyaura coupling to the nuanced applications in catalysis and sensing, boronic acids continue to empower chemists to construct complex molecules with increasing efficiency and elegance. As research in this vibrant field continues, we can anticipate the development of novel boronic acid-based reagents and methodologies that will further expand the synthetic horizon, enabling the creation of next-generation pharmaceuticals, materials, and chemical probes.
References
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Chan, D. M. T., & Lam, P. Y. S. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 242-273). Royal Society of Chemistry.
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3495.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Hall, D. G. (Ed.). (2011).
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What is the best way to purify boronic acids? (2017, December 19). Reddit.
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Ishihara, K. (2007). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 84, 121-129.
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James, T. D., & Shinkai, S. (2002). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Topics in Current Chemistry, 218, 159-200.
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Process for purification of boronic acid and its derivatives. (2005). Google Patents.
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Phenylboronic acid:Synthesis,reactions. (2023, May 9). ChemicalBook.
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Compton, J., et al. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Analyst, 147(3), 455-464.
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Li, M., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8439–8448.
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A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). Benchchem.
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How to Purify Boric Acid (by Recrystallization). (2015, November 13). YouTube.
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Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
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Bull, S. D., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(15), 9183-9248.
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Chan-Lam Coupling. (n.d.). Organic Chemistry Portal.
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Boric Acid Safety & Hazards. (n.d.). Lab Alley.
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855-4858.
-
Chan-Lam coupling. (n.d.). Wikipedia.
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Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station International Edition.
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The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. (2025). BenchChem.
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A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (2020, July 15). Organic Process Research & Development.
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Taylor, M. S., et al. (2015). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 13(27), 7433-7445.
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Taylor, M. S., et al. (2015). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Request PDF.
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A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
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Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station Int. Ed.
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Lam, P. Y. S., et al. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 242-273). The Royal Society of Chemistry.
-
Gevorgyan, V., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6336–6345.
-
Chan Lam Coupling. (n.d.). Slideshare.
-
Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate.
-
2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester Safety Data Sheet. (n.d.). AK Scientific.
-
Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
-
Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III). (2023, May 23). RSC Publishing.
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Optimization table for the Suzuki-Miyaura cross-coupling reactions. (n.d.). ResearchGate.
-
Sequential functionalizations of carbohydrates enabled by boronic esters as switchable protective / activating groups. (n.d.). TSpace.
-
ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. (2010, August 5). ResearchGate.
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Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). ReAgent.
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1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH.
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Recent progress in selective functionalization of diols via organocatalysis. (2020, May 23). RSC Publishing.
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Methodological & Application
Leveraging 4-(N-Isopropylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling for Advanced Synthesis
An Application & Protocol Guide:
Introduction: A Versatile Reagent for Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of boronic acid reagents, 4-(N-Isopropylaminocarbonyl)phenylboronic acid has emerged as a particularly valuable building block, especially in the fields of medicinal chemistry and materials science. Its unique structure, featuring a secondary amide moiety, imparts specific properties that are highly desirable for creating complex molecular architectures.
The presence of the N-isopropylaminocarbonyl group provides a handle for hydrogen bonding interactions, which can influence the solubility, crystallinity, and biological activity of the final coupled products. This functional group is often found in pharmacologically active compounds, making this boronic acid a key intermediate for the synthesis of drug candidates. This guide provides a detailed exploration of its application in Suzuki coupling, offering both the theoretical underpinnings and practical, field-tested protocols for its successful implementation.
Core Principles & Mechanistic Considerations
The efficacy of 4-(N-Isopropylaminocarbonyl)phenylboronic acid in Suzuki coupling is governed by the fundamental catalytic cycle of the reaction. Understanding this mechanism is not merely academic; it is crucial for troubleshooting and optimizing reaction conditions. The cycle, catalyzed by a palladium(0) complex, involves three key stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex. The choice of halide (I > Br > Cl) significantly impacts the rate of this step.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is critical for forming the more nucleophilic boronate species [-B(OR)₃]⁻, which facilitates this transfer.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The N-isopropylaminocarbonyl group is generally stable under typical Suzuki conditions, but its electronic and steric properties can influence the reaction kinetics. The electron-withdrawing nature of the amide can slightly deactivate the phenyl ring, potentially requiring more forcing conditions compared to electron-rich phenylboronic acids.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as robust starting points for researchers. Optimization may be required based on the specific aryl halide coupling partner.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is optimized for high-yield coupling of 4-(N-Isopropylaminocarbonyl)phenylboronic acid with a range of electron-rich and electron-deficient aryl bromides.
Materials:
-
4-(N-Isopropylaminocarbonyl)phenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 1.0 mmol), 4-(N-Isopropylaminocarbonyl)phenylboronic acid (1.2 mmol, ~248 mg), and potassium carbonate (2.5 mmol, ~345 mg).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol, ~4.5 mg) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, ~21 mg). Add this catalyst/ligand mixture to the Schlenk flask.
-
Scientist's Note: Pre-mixing the catalyst and ligand can promote the formation of the active Pd(0) species. For challenging substrates, more advanced Buchwald or Herrmann-type ligands may offer superior results.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed 4:1 dioxane/water solvent mixture (e.g., 5 mL) via syringe.
-
Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Figure 2: Standard workflow for Suzuki coupling using the described protocol.
Protocol 2: Microwave-Assisted Synthesis for Rapid Library Generation
For high-throughput synthesis and rapid optimization, microwave-assisted protocols offer a significant advantage in reducing reaction times.
Materials:
-
Same reagents as Protocol 1, but quantities scaled down for microwave vials (e.g., 0.2 mmol scale).
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents) is often preferred for its higher solubility and basicity.
-
Dimethylformamide (DMF) or Dimethoxyethane (DME) as solvent.
Step-by-Step Procedure:
-
Vial Preparation: To a 2-5 mL microwave reaction vial, add the aryl bromide (0.2 mmol), 4-(N-Isopropylaminocarbonyl)phenylboronic acid (0.24 mmol, ~50 mg), Cs₂CO₃ (0.4 mmol, ~130 mg), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add 2 mL of DMF.
-
Sealing & Reaction: Securely cap the vial. Place it in the microwave reactor. Irradiate at 120-150 °C for 10-30 minutes.
-
Trustworthiness: The reaction parameters (time, temperature) should be carefully monitored by the instrument's internal sensors to ensure safety and reproducibility.
-
-
Workup & Analysis: After cooling, the reaction mixture can be directly filtered through a small plug of silica and Celite®, eluting with ethyl acetate, and analyzed by LC-MS for conversion and purity.
Data & Expected Outcomes
The choice of reaction conditions, particularly the ligand and base, can significantly impact the yield. The following table summarizes typical outcomes for the coupling of 4-(N-Isopropylaminocarbonyl)phenylboronic acid with various aryl bromides.
| Aryl Bromide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 90-98% |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 8 | 85-95% |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-88% |
| 2-Bromotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 70-85% |
Note: Yields are indicative and can vary based on the purity of reagents and precise reaction setup.
Troubleshooting Common Issues
-
Low Yield / No Reaction:
-
Cause: Inactive catalyst.
-
-
Formation of Homo-coupling Product (Ar-Ar):
-
Cause: Oxygen contamination leading to oxidative homo-coupling of the boronic acid.
-
Solution: Improve inert atmosphere technique. Ensure the reaction is run under a positive pressure of N₂ or Ar.
-
-
Protodeboronation (Boronic Acid Cleavage):
-
Cause: Presence of excess water or acidic impurities, especially at high temperatures.
-
Solution: Use anhydrous solvents where possible (though some water is often necessary for the catalytic cycle). Ensure the base is of high quality.
-
Conclusion
4-(N-Isopropylaminocarbonyl)phenylboronic acid is a robust and versatile coupling partner in Suzuki-Miyaura reactions. Its application is facilitated by well-established protocols that can be adapted for both traditional bench-top synthesis and modern high-throughput methodologies. By understanding the underlying mechanism and paying close attention to experimental parameters like atmosphere control and reagent quality, researchers can reliably incorporate this valuable building block into complex molecules destined for a wide range of applications, from pharmaceuticals to advanced materials.
References
-
Cheves, S. Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide.[3]
This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of a specific, electronically modified substrate: 4-(N-Isopropylaminocarbonyl)phenylboronic acid. The presence of the amide functionality introduces electronic and steric considerations that necessitate careful optimization of the catalytic system. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of palladium catalysts, ligands, bases, and solvents, and provide field-proven protocols to guide researchers toward successful outcomes.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle centered around a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational catalyst selection and troubleshooting.
The three key steps are:
-
Oxidative Addition: The catalytically active Pd(0) species initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (or pseudohalide).[3][5][6] This is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[3] The choice of an electron-rich ligand can promote this step.[5][7]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex.[3] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The exact mechanism of transmetalation is still a subject of detailed study.[3]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple.[4][5] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5] Bulky ligands can promote this step.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Considerations
The success of a Suzuki coupling hinges on the judicious selection of several key components: the palladium source, the ligand, the base, and the solvent system.[10]
Palladium Catalysts and Precatalysts
While a variety of palladium sources can be employed, they must ultimately generate a catalytically active Pd(0) species.[5]
-
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, air-stable Pd(0) source that has been widely used.[2] However, it may require elevated temperatures for challenging substrates.[2]
-
Pd(II) Precatalysts: Palladium(II) sources like palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are often used in combination with phosphine ligands.[1] These require an in situ reduction to Pd(0) to initiate the catalytic cycle.
-
Buchwald Palladacycle Precatalysts: These are highly efficient, air- and moisture-stable precatalysts that feature a palladium center coordinated to a biaryl phosphine ligand. They are designed for rapid generation of the active monoligated Pd(0) species.
The Crucial Role of Ligands
Ligands play a multifaceted role in stabilizing the palladium catalyst, influencing its reactivity, and modulating the rates of the individual steps in the catalytic cycle.[11][12]
-
Electron-Rich Ligands: Ligands with electron-donating groups, such as alkylphosphines and N-heterocyclic carbenes (NHCs), enhance the electron density on the palladium center.[5] This promotes the oxidative addition step, which is particularly beneficial when using less reactive aryl chlorides.[5]
-
Bulky Ligands: Sterically demanding ligands, like those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), favor the formation of monoligated palladium species, which are highly active in oxidative addition.[12][13] They also accelerate the reductive elimination step.[5][7]
| Ligand Type | Key Characteristics | Impact on Catalytic Cycle | Common Examples |
| Triarylphosphines | Moderately electron-donating, sterically accessible. | General purpose, may require higher temperatures. | Triphenylphosphine (PPh₃) |
| Buchwald Biarylphosphines | Bulky and electron-rich. | Promote oxidative addition and reductive elimination; high activity. | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Promote oxidative addition, often highly stable catalysts. | IPr, IMes |
| Ferrocenylphosphines | Electron-rich, bidentate. | Robust and versatile, good for challenging couplings. | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |
The Indispensable Base
The base is a critical component, primarily responsible for activating the boronic acid for transmetalation.[8][9] There are two generally accepted pathways for this activation: the boronate pathway and the hydroxide pathway.[9]
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases.[9] Cesium carbonate is often effective for challenging couplings due to the "caesium effect".[9]
-
Organic Bases: Amines, such as triethylamine (NEt₃), can also be employed, although they are generally less common.
-
Fluoride Sources: Potassium fluoride (KF) can be effective, particularly when dealing with base-sensitive functional groups.[8]
Solvent Systems
The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate.[14] Suzuki couplings are often tolerant of a wide range of solvents.[14]
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.[5]
-
Aqueous Mixtures: The addition of water is common and can be beneficial for the dissolution of the base and for facilitating the transmetalation step.[5]
Experimental Protocols
Safety Precautions: Always handle palladium catalysts and phosphine ligands in a well-ventilated fume hood. Many reagents are air- and moisture-sensitive, requiring the use of inert atmosphere techniques.[15][16][17]
Protocol 1: General Screening Conditions for Suzuki Coupling of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid with an Aryl Bromide
This protocol is designed as a starting point for optimization.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-(N-Isopropylaminocarbonyl)phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Magnetic stir bar
-
Schlenk flask or reaction vial
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-(N-Isopropylaminocarbonyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.[17]
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: High-Turnover Suzuki Coupling Using a Buchwald Palladacycle Precatalyst
This protocol is suitable for more challenging couplings or when lower catalyst loadings are desired.
Materials:
-
Aryl halide (e.g., aryl chloride, 1.0 equiv)
-
4-(N-Isopropylaminocarbonyl)phenylboronic acid (1.5 equiv)
-
Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 v/v)
-
Magnetic stir bar
-
Reaction vial with a screw cap
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), 4-(N-Isopropylaminocarbonyl)phenylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and the Buchwald precatalyst (0.01-0.02 mmol) to a reaction vial containing a magnetic stir bar.
-
Add the degassed solvent mixture (e.g., 5 mL of toluene and 0.5 mL of water).
-
Seal the vial tightly with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by LC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; inefficient oxidative addition. | Use a more electron-rich and/or bulky ligand (e.g., XPhos). Ensure proper inert atmosphere techniques.[7][15] Increase reaction temperature or catalyst loading.[7] |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the reaction mixture. | Thoroughly degas all solvents and reagents.[7] Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. |
| Protodeborylation | Harsh reaction conditions (high temperature, strong base). | Use a milder base (e.g., KF).[18] Lower the reaction temperature. Consider using a more stable boronate ester derivative (e.g., pinacol ester).[7] |
| Poor Reproducibility | Inconsistent inert atmosphere; variable reagent quality. | Adhere strictly to inert atmosphere protocols.[15] Use freshly opened or purified solvents and reagents. |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-(N-Isopropylaminocarbonyl)phenylboronic acid is a robust and versatile transformation for the synthesis of complex biaryl structures. Success in this endeavor relies on a fundamental understanding of the catalytic cycle and the careful selection of the palladium catalyst, ligand, base, and solvent. By leveraging modern, highly active palladacycle precatalysts and adhering to best practices for reaction setup and execution, researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals engaged in the synthesis of novel molecular entities.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
RJPT. (n.d.). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
National Institutes of Health. (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
National Institutes of Health. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. scite.ai [scite.ai]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(N-Isopropylaminocarbonyl)phenylboronic Acid Derivatives in Bioconjugation
Introduction: A Versatile Phenylboronic Acid Derivative for Bioconjugation
4-(N-Isopropylaminocarbonyl)phenylboronic acid is a specialized derivative of phenylboronic acid (PBA) designed for advanced bioconjugation applications. The core of its utility lies in the dual functionality of the phenylboronic acid moiety and the N-isopropylaminocarbonyl group. The boronic acid group enables reversible covalent bonding with 1,2- and 1,3-diols, which are abundantly present in glycoproteins and other biomolecules. Concurrently, the phenylboronic acid structure serves as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for stable carbon-carbon bond formation on proteins and other biomolecules.
The N-isopropylaminocarbonyl substituent at the para position of the phenyl ring plays a crucial role in modulating the electronic properties of the boronic acid. This electron-withdrawing amide group lowers the pKa of the boronic acid, making the formation of boronate esters more favorable at physiological pH (around 7.4). This is a significant advantage over unsubstituted phenylboronic acid, which typically has a pKa around 8.8, requiring basic conditions for efficient diol binding.[1][2] The N-isopropyl group also enhances the compound's solubility and provides a steric handle that can influence binding specificity.
This guide provides an in-depth exploration of the applications of 4-(N-Isopropylaminocarbonyl)phenylboronic acid in bioconjugation, complete with detailed protocols, mechanistic insights, and troubleshooting advice for researchers in drug development and life sciences.
Part 1: Glycoprotein Recognition and Labeling via Boronate Ester Formation
The reversible interaction between boronic acids and diols is a cornerstone of molecular recognition and has been extensively applied in the development of sensors and separation materials for carbohydrates.[3][4] In the realm of bioconjugation, this chemistry provides a powerful tool for the specific targeting and labeling of glycoproteins.
Mechanism of Boronate Ester Formation
Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The neutral form is the more reactive species for esterification with a diol.[5][6] The reaction proceeds through the formation of a cyclic boronate ester, with the release of two water molecules. The stability of the resulting boronate ester is influenced by the pH of the medium, the pKa of the boronic acid, and the structure of the diol.
The N-isopropylaminocarbonyl group in 4-(N-Isopropylaminocarbonyl)phenylboronic acid lowers the pKa of the boronic acid, increasing the concentration of the reactive neutral form at physiological pH and favoring the formation of the more stable anionic boronate ester.[5][7]
Diagram 1: Boronate Ester Formation Mechanism
Caption: Equilibrium and reaction pathway for boronate ester formation.
Application Note: Selective Labeling of Glycoproteins
This protocol describes a general method for the selective labeling of glycoproteins in a complex mixture using a fluorescently tagged 4-(N-Isopropylaminocarbonyl)phenylboronic acid derivative.
Materials:
-
Glycoprotein sample (e.g., horseradish peroxidase, HRP)
-
Non-glycosylated protein control (e.g., bovine serum albumin, BSA)
-
Fluorescently labeled 4-(N-Isopropylaminocarbonyl)phenylboronic acid
-
Binding Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4
-
Washing Buffer: Binding Buffer with 0.05% Tween-20
-
Elution Buffer: 100 mM Sorbitol in Binding Buffer, pH 7.4
-
Boronic acid affinity chromatography column or magnetic beads
Protocol:
-
Sample Preparation: Dissolve the protein mixture in Binding Buffer to a final concentration of 1 mg/mL.
-
Equilibration: Equilibrate the boronic acid affinity column or beads with 5-10 column volumes of Binding Buffer.
-
Binding: Load the protein sample onto the equilibrated column/beads. Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the column/beads with 10-20 column volumes of Washing Buffer to remove non-specifically bound proteins.
-
Labeling: Prepare a 10 mM stock solution of the fluorescently labeled 4-(N-Isopropylaminocarbonyl)phenylboronic acid in DMSO. Dilute the stock solution in Binding Buffer to a final concentration of 100 µM.
-
Incubation: Apply the labeling solution to the column/beads and incubate for 2 hours at room temperature in the dark.
-
Final Wash: Wash the column/beads with 10 column volumes of Washing Buffer to remove excess fluorescent probe.
-
Elution: Elute the labeled glycoproteins with 3-5 column volumes of Elution Buffer. The sorbitol will competitively bind to the boronic acid, releasing the glycoprotein.
-
Analysis: Analyze the eluted fraction by SDS-PAGE and fluorescence imaging to confirm successful and specific labeling of the glycoprotein.
Troubleshooting: Boronate Ester Formation
| Problem | Possible Cause | Solution |
| Low labeling efficiency | Suboptimal pH. | Ensure the Binding Buffer is at the optimal pH for boronate ester formation (typically 7.4-8.5). |
| Steric hindrance at the glycosylation site. | Increase incubation time or temperature (up to 37°C). | |
| Insufficient concentration of the boronic acid probe. | Increase the concentration of the fluorescently labeled boronic acid. | |
| High non-specific binding | Hydrophobic interactions. | Increase the salt concentration in the Binding and Washing Buffers (e.g., up to 500 mM NaCl). |
| Inadequate washing. | Increase the volume and number of washes. | |
| Difficulty eluting the labeled glycoprotein | Strong boronate ester interaction. | Increase the concentration of the competing diol (e.g., sorbitol or fructose) in the Elution Buffer. |
| Lower the pH of the Elution Buffer (e.g., to pH 5.0) to destabilize the boronate ester. |
Part 2: Protein Modification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[8] Its application in bioconjugation has gained significant traction due to its high efficiency and functional group tolerance under aqueous conditions.[9][10]
Mechanism of Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (e.g., a halogenated amino acid incorporated into a protein) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (in this case, the 4-(N-Isopropylaminocarbonyl)phenyl group) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.
Diagram 2: Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. mdpi.com [mdpi.com]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery
The landscape of medicinal chemistry has been profoundly shaped by the advent of versatile and robust synthetic methodologies. Among the most impactful classes of reagents are boronic acids and their derivatives, which have transitioned from niche chemical curiosities to indispensable mainstays in the synthesis of complex organic molecules.[1][2][3] Their stability, low toxicity, and diverse reactivity make them ideal building blocks for pharmaceutical intermediates.[4][5] When incorporated into drug candidates, the boronic acid moiety can enhance potency and improve pharmacokinetic profiles.[1] To date, the U.S. Food and Drug Administration (FDA) has approved multiple drugs containing a boronic acid group, a testament to their growing importance in medicine.[1][4][6]
The utility of boronic acids is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2][7][8][9] This reaction enables the precise assembly of biaryl and heteroaryl structures that form the core scaffolds of numerous therapeutic agents.[2][10]
This guide focuses on a specific, functionally rich derivative: 4-(N-Isopropylaminocarbonyl)phenylboronic acid . The presence of the N-isopropylamide group provides a key interaction point for hydrogen bonding while maintaining favorable physicochemical properties. This makes it a highly valuable reagent for synthesizing targeted therapies, particularly enzyme inhibitors where such interactions are critical for binding affinity and selectivity. This document provides a detailed overview of its properties, a mechanistic rationale for its use, and a comprehensive protocol for its application in synthesizing a key pharmaceutical intermediate scaffold.
Physicochemical Properties and Handling of 4-(N-Isopropylaminocarbonyl)phenylboronic acid
A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 397843-67-3 | [11][12] |
| Molecular Formula | C₁₀H₁₄BNO₃ | [12][13] |
| Molecular Weight | 207.03 g/mol | [12] |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, Dioxane, Ethanol); poorly soluble in nonpolar solvents like hexanes. | [5] |
| Acidity (pKa) | ~8.8 (comparable to Phenylboronic acid) | [5] |
Safety and Handling Precautions:
-
Hazard Identification: Harmful if swallowed. May cause skin, eye, and respiratory irritation.[14][15][16]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][17]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound can be sensitive to air and moisture.[16] For long-term storage, refrigeration under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The power of 4-(N-Isopropylaminocarbonyl)phenylboronic acid as a synthetic tool is realized through the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle, typically driven by a Palladium(0) complex, is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The base plays a critical role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[7][18]
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
A. Materials and Equipment
-
Reagents:
-
4-Bromo-2-methylisoquinolin-1(2H)-one (1.0 equiv)
-
4-(N-Isopropylaminocarbonyl)phenylboronic acid (1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or Pd(dppf)Cl₂ (0.02 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or Potassium Phosphate (K₃PO₄) (3.0 equiv) [10] * Solvent: Dioxane/Water (4:1 mixture), degassed
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
B. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask, add 4-bromo-2-methylisoquinolin-1(2H)-one, 4-(N-Isopropylaminocarbonyl)phenylboronic acid (1.2 equiv), and the chosen base (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing catalyst degradation. [10]3. Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture via syringe. [19]Subsequently, add the palladium catalyst to the flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [10]The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Data Presentation: Representative Reaction Conditions
The versatility of the Suzuki-Miyaura coupling allows for adaptation to various substrates. The following table summarizes typical conditions and expected outcomes.
| Entry | Aryl Halide (1.0 equiv) | Catalyst (mol%) | Base (3.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-methylisoquinolin-1(2H)-one | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 2-Bromopyridine | Pd(dppf)Cl₂ (2) | K₃PO₄ | DMF | 100 | 8 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 4 | >90 |
| 4 | 5-Bromo-nicotinic acid derivative | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | ~85 [10] |
Best Practices and Troubleshooting
-
Choice of Catalyst: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, electron-rich or sterically hindered substrates may benefit from catalysts with more specialized ligands, such as Buchwald-Hartwig ligands (e.g., SPhos, XPhos).
-
Base Selection: K₂CO₃ is a common and effective base. For less reactive aryl chlorides or challenging couplings, a stronger base like K₃PO₄ may be required. [10]* Solvent Degassing: The removal of dissolved oxygen from the solvent is paramount. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle. Degassing can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Troubleshooting Low Yields:
-
Inactive Catalyst: Ensure the catalyst has not degraded and the reaction was maintained under a strict inert atmosphere.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeborylation (loss of the boronic acid group) or form anhydride trimers (boroxines). Using a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for any degradation.
-
Insufficient Base or Mixing: Ensure the base is finely powdered and the reaction is stirred vigorously to facilitate the heterogeneous mixture.
-
Conclusion
4-(N-Isopropylaminocarbonyl)phenylboronic acid is a highly effective and versatile building block in modern pharmaceutical synthesis. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient and predictable construction of complex molecular architectures. The amide functionality provides a crucial handle for establishing specific interactions with biological targets, making it a preferred reagent in the development of targeted therapies like PARP and Factor XIa inhibitors. [20][21]By following the robust protocols and best practices outlined in this guide, researchers and drug development professionals can effectively leverage this reagent to accelerate their discovery and development programs.
References
- Al-Azzam, S., Al-Shehadeh, M., & Al-Zoubi, R. (2020). Design and discovery of boronic acid drugs. PubMed.
- Yilmaz, I., & Al-Masoudi, N. (2024). Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. [Source information unavailable].
- Glixx Laboratories. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Glixx Laboratories.
- BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. BenchChem.
- Singh, U., Kumar, A., & Sharma, G. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Source information unavailable].
- Silva, A., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development.
- Al-Horani, R. A., & Afosah, D. K. (n.d.). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. PMC.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloroacenaphthene and Arylboronic Acids. BenchChem.
- Lazarova, T. I., et al. (2006). Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa. Bioorganic & Medicinal Chemistry Letters.
- Smith, A. B., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Smolecule. (n.d.). The Role of Phenylboronic Acid in Pharmaceutical Synthesis. Smolecule.
- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.
- Fluorochem. (n.d.). (4-(Isopropylamino)phenyl)boronic acid. Fluorochem.
- Li, H., et al. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
- PubChemLite. (2025). 4-(n-isopropylaminocarbonyl)phenylboronic acid (C10H14BNO3). PubChemLite.
- Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. (2025). 4-Isopropylphenylboronic acid. PubChem.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
- Ailunbio. (n.d.). 4-(N-Isopropylaminocarbonyl)phenylboronic acid. Ailunbio.
- Sinfoo Biotech. (n.d.). 4-(n-isopropylaminocarbonyl)phenylboronic acid. Sinfoo Biotech.
- ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Carl ROTH.
- Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET. Fisher Scientific.
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Application Notes and Protocols for the Suzuki Coupling of Aryl Halides with 4-(N-Isopropylaminocarbonyl)phenylboronic acid
Introduction: The Strategic Importance of Biaryl Amide Scaffolds
In the landscape of modern drug discovery and development, the biaryl amide moiety represents a privileged scaffold. Its prevalence in a multitude of clinically significant molecules stems from its ability to engage in critical hydrogen bonding interactions and to orient functional groups in three-dimensional space, thereby dictating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, offering a powerful and versatile method for the construction of carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of N-isopropyl-4'-aryl-[1,1'-biphenyl]-4-carboxamides through the palladium-catalyzed Suzuki coupling of various aryl halides with 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
Mechanistic Underpinnings: A Symphony of Catalysis
The Suzuki-Miyaura coupling is a testament to the elegance of transition metal catalysis, proceeding through a well-defined catalytic cycle.[2][3][4] A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This step, often rate-determining, involves the insertion of the palladium center into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[1][2] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[5]
-
Transmetalation: This step involves the transfer of the organic moiety from the organoboron species to the palladium(II) complex. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.[6][7][8][9] This "ate" complex then readily undergoes transmetalation with the palladium(II) halide complex.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][2][3]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki coupling of an aryl halide with 4-(N-Isopropylaminocarbonyl)phenylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
4-(N-Isopropylaminocarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)[10][11]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup and Execution:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 4-(N-Isopropylaminocarbonyl)phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent mixture (5 mL) via syringe. Subsequently, add the palladium catalyst (0.03 mmol).
-
Reaction Progression: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4][12]
Figure 2: Experimental Workflow for Suzuki Coupling.
Key Parameters and Optimization Strategies
The success of a Suzuki coupling reaction is highly dependent on the judicious selection of several key parameters.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos) | The choice of catalyst and ligand is critical for coupling challenging substrates, such as aryl chlorides.[5][13] Ligands can enhance catalyst stability and activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base facilitates the formation of the active boronate species.[6][8] The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, often with water | The solvent system must solubilize the reactants and catalyst.[14][15][16] The use of aqueous solvent mixtures can accelerate the reaction. |
| Temperature | 60-110 °C | Higher temperatures are often required for less reactive aryl halides (e.g., chlorides). |
| Boronic Acid Quality | High Purity | Impurities in the boronic acid can poison the catalyst and lead to side reactions, reducing the yield and complicating purification.[17] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, incorrect base or solvent. | Use a fresh batch of catalyst, ensure thorough degassing, and screen different bases and solvents. |
| Protodeborylation | Presence of water and/or strong base, prolonged reaction time. | Use anhydrous solvents, a milder base, or reduce the reaction time. |
| Homocoupling | Oxygen contamination, side reactions of the boronic acid. | Ensure a strictly inert atmosphere and consider using a slight excess of the aryl halide. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl amides. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently and reliably synthesize a wide range of N-isopropyl-4'-aryl-[1,1'-biphenyl]-4-carboxamides. This application note provides a robust starting point for the development of specific synthetic protocols, empowering scientists in their pursuit of novel therapeutics and functional materials.
References
-
Suzuki reaction - Wikipedia. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]
-
Farran, D., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(25), 7944–7954. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2021). The Journal of Physical Chemistry B. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium in Organic Synthesis (pp. 135-163). [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Mukai, S., & Yamada, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 73. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Suzuki–Miyaura Coupling Reaction Product Isolation - ResearchGate. [Link]
-
Suzuki-Miyaura coupling of aryl halides with phenylboronic acid under Pd-P-300 catalysis.[a] - ResearchGate. [Link]
-
Suzuki coupling of aryl halides with phenylboronic acid | Download Table - ResearchGate. [Link]
-
4-(n-isopropylaminocarbonyl)phenylboronic acid (C10H14BNO3) - PubChemLite. [Link]
-
Suzuki Coupling - YouTube. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH. [Link]
-
Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC - NIH. [Link]
-
Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. - ResearchGate. [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. [Link]
-
4-(n-isopropylaminocarbonyl)phenylboronic acid,(CAS# 397843-67-3) - Sinfoo Biotech. [Link]
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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-(N-Isopropylaminocarbonyl)phenylboronic Acid
Introduction: The Enduring Importance of Biaryl Scaffolds and the Power of Suzuki-Miyaura Coupling
The biaryl motif is a cornerstone in modern medicinal chemistry and drug discovery. Its prevalence in biologically active molecules stems from its ability to provide a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. The synthesis of these crucial structures has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2] This reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide or triflate, has become an indispensable tool for researchers and professionals in drug development.[1]
This technical guide provides an in-depth exploration of the synthesis of biaryl compounds utilizing a particularly valuable building block: 4-(N-Isopropylaminocarbonyl)phenylboronic acid. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present detailed, field-proven protocols for the application of this specific boronic acid, and offer insights into reaction optimization and troubleshooting.
Reagent Profile: 4-(N-Isopropylaminocarbonyl)phenylboronic Acid
Chemical Structure and Properties:
-
Chemical Name: 4-(N-Isopropylaminocarbonyl)phenylboronic acid[3]
-
CAS Number: 397843-67-3[3]
-
Molecular Formula: C₁₀H₁₄BNO₃[3]
-
Molecular Weight: 207.03 g/mol [3]
-
Appearance: Typically a white to off-white solid.
The choice of 4-(N-Isopropylaminocarbonyl)phenylboronic acid as a coupling partner is predicated on the valuable physicochemical properties imparted by the N-isopropylaminocarbonyl group. This functional group can:
-
Engage in Hydrogen Bonding: The amide moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can facilitate crucial interactions with biological targets.
-
Enhance Pharmacokinetic Properties: The presence of the amide can influence a molecule's solubility, lipophilicity, and metabolic stability, key parameters in drug design.
-
Serve as a Synthetic Handle: The amide group can be further functionalized, offering a versatile point for molecular elaboration in later synthetic steps.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4] The cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, 4-(N-Isopropylaminocarbonyl)phenylboronic acid) is activated to form a boronate species. This species then undergoes transmetalation with the palladium(II) complex, where the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[5][6]
-
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of 4'- (N-Isopropylaminocarbonyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol details the synthesis of a biaryl compound through the coupling of 4-(N-Isopropylaminocarbonyl)phenylboronic acid with 4-bromobenzonitrile.
Materials:
-
4-(N-Isopropylaminocarbonyl)phenylboronic acid (1.0 equiv)
-
4-Bromobenzonitrile (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(N-Isopropylaminocarbonyl)phenylboronic acid (e.g., 207 mg, 1.0 mmol), 4-bromobenzonitrile (e.g., 200 mg, 1.1 mmol), and anhydrous potassium carbonate (e.g., 414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (e.g., 14.6 mg, 0.02 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product, 4'-(N-Isopropylaminocarbonyl)-[1,1'-biphenyl]-4-carbonitrile, as a solid.
Data Presentation
| Parameter | Value |
| Aryl Halide | 4-Bromobenzonitrile |
| Boronic Acid | 4-(N-Isopropylaminocarbonyl)phenylboronic acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Time | 12 hours |
| Expected Yield | 85-95% |
Experimental Workflow Visualization
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor transmetalation. | 1. Ensure proper degassing to prevent catalyst oxidation. Use a fresh catalyst. 2. For less reactive aryl chlorides, consider a more electron-rich and bulky ligand (e.g., SPhos, XPhos). 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. |
| Decomposition of Boronic Acid | 1. Harsh basic conditions. 2. High reaction temperature. | 1. Switch to a milder base like potassium fluoride (KF). 2. Run the reaction at a lower temperature for a longer duration. Consider converting the boronic acid to a more stable pinacol ester.[7] |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas. 2. Use a more stable catalyst or ligand system. |
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds, which are of paramount importance in drug discovery and development. 4-(N-Isopropylaminocarbonyl)phenylboronic acid serves as a valuable building block, allowing for the introduction of a functional group that can enhance the biological activity and pharmacokinetic properties of the target molecules. The detailed protocol and troubleshooting guide provided herein are intended to equip researchers with the necessary tools to successfully employ this versatile reagent in their synthetic endeavors.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(12), 8447-8462. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Suzuki Coupling. Cambridge University Press. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. Retrieved from [Link]
-
NRO Chemistry. (2020, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Skrinnik, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]
-
ChemSynthesis. (2025). N-(4-bromophenyl)urea. ChemSynthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(8), 2457-2469. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Suzuki–Miyaura coupling (SMC) is the most commonly used carbon–carbon bond forming reaction in the pharmaceutical industry. Synthetic Methods in Drug Discovery, 1, 1-36. Retrieved from [Link]
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Aisen Bio-tech. (n.d.). 4-(N-Isopropylaminocarbonyl)phenylboronic acid. Aisen Bio-tech. Retrieved from [Link]
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Sinfoo Biotech. (n.d.). 4-(n-isopropylaminocarbonyl)phenylboronic acid,(CAS# 397843-67-3). Sinfoo Biotech. Retrieved from [Link]
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YouTube. (2020, July 11). Suzuki Coupling. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). (4-(Isopropylamino)phenyl)boronic acid. PubChem. Retrieved from [Link]
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Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(39), 21845-21851. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Bromophenyl)urea. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Large scale preparation of N-substituted urea. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: 4-(N-Isopropylaminocarbonyl)phenylboronic Acid as a Versatile Building Block for Functional Materials
Authored for: Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Conventional Linker
The field of functional materials is perpetually driven by the pursuit of molecular building blocks that offer more than mere structural integrity. We seek components that impart intelligence, responsiveness, and specificity. Phenylboronic acid (PBA) and its derivatives have long been recognized as exemplary in this regard, primarily due to the unique, reversible covalent interactions of the boronic acid moiety with diols.[1][2] This guide focuses on a particularly compelling derivative: 4-(N-Isopropylaminocarbonyl)phenylboronic acid .
This molecule is distinguished by its dual-functionality. The boronic acid group at the 4-position acts as a dynamic, stimuli-responsive "smart" linker, sensitive to pH and the presence of saccharides like glucose.[3][4] Concurrently, the N-isopropylaminocarbonyl group at the 1-position provides a robust hydrogen-bonding motif, enabling directional, non-covalent interactions that can be exploited to engineer higher-order supramolecular structures, enhance polymer stability, and functionalize the pores of crystalline frameworks.
This document serves as a detailed technical guide, providing not only the foundational chemical principles but also field-tested protocols for the synthesis and application of this versatile building block. Our objective is to empower researchers to harness its full potential in the creation of next-generation sensors, self-healing materials, and targeted therapeutic systems.
Section 1: Core Chemistry & Physicochemical Profile
Before designing materials, a deep understanding of the building block's intrinsic properties is paramount. The behavior of 4-(N-Isopropylaminocarbonyl)phenylboronic acid is governed by the interplay of its two key functional groups.
Compound Data
| Property | Value | Source |
| IUPAC Name | [4-(propan-2-ylcarbamoyl)phenyl]boronic acid | [5] |
| CAS Number | 397843-67-3 | [6] |
| Molecular Formula | C₁₀H₁₄BNO₃ | [5][7] |
| Molecular Weight | 207.03 g/mol | [7] |
| Appearance | Typically a white to off-white solid | - |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols; moderate solubility in ethers and ketones.[8] | - |
The Boronic Acid Moiety: A Stimuli-Responsive Covalent Hub
The utility of the boronic acid group stems from its dynamic equilibrium and its reaction with cis-diols.
-
pH-Dependent Equilibrium: In an aqueous environment, the boron atom exists in equilibrium between a neutral, sp²-hybridized trigonal planar state and an anionic, sp³-hybridized tetrahedral state. The pKa of this transition is crucial; for many phenylboronic acids, it lies in the range of 8-9.[9] This equilibrium is the foundation of its pH-responsiveness.
-
Reversible Covalent Bonding with Diols: The trigonal form readily reacts with molecules containing cis-1,2 or -1,3 diols, such as glucose or sialic acid, to form five- or six-membered cyclic boronate esters.[3][10] This reaction is reversible and is significantly favored at pH values near or above the pKa of the boronic acid, as the tetrahedral boronate anion forms a more stable complex with the diol.[11][12] This specific, reversible binding is the key to its use in glucose sensing and targeted therapies, as sialic acid is often overexpressed on cancer cells.[13][14]
The N-Isopropylaminocarbonyl Moiety: A Supramolecular Anchor
While the boronic acid provides dynamic covalent chemistry, the amide group offers control over non-covalent interactions. The secondary amide contains both a hydrogen bond donor (N-H) and two hydrogen bond acceptor sites (C=O). This functionality is critical for:
-
Directing Self-Assembly: In polymers and hydrogels, these groups can form strong, directional intermolecular hydrogen bonds, leading to more ordered and robust materials.
-
Modulating Solubility: The amide group can influence the solubility of the monomer and resulting polymers in various solvents.
-
Functionalizing Frameworks: When used as a linker in Metal-Organic Frameworks (MOFs), the amide group can project into the pores, creating specific binding sites for guest molecules.
Section 2: Synthesis & Functionalization Protocols
Protocol 2.1: Synthesis of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid
This protocol outlines a common and reliable method for synthesizing the title compound from commercially available starting materials. The causality behind this two-step process involves first creating the stable amide bond, followed by a low-temperature lithium-halogen exchange and boronation to form the sensitive boronic acid group.[9]
Materials:
-
4-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Isopropylamine
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
Step A: Synthesis of 4-bromo-N-isopropylbenzamide
-
In a round-bottom flask under a nitrogen atmosphere, suspend 4-bromobenzoic acid (1 eq.) in DCM.
-
Add thionyl chloride (1.5 eq.) dropwise at 0 °C. Add a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting 4-bromobenzoyl chloride is used directly in the next step.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of isopropylamine (2.5 eq.) in DCM.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude product, which can be purified by recrystallization from ethyl acetate/hexanes.
Step B: Synthesis of 4-(N-Isopropylaminocarbonyl)phenylboronic acid
-
Dissolve 4-bromo-N-isopropylbenzamide (1 eq.) in anhydrous THF in a flame-dried, three-neck flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate (1.5 eq.) to the solution.
-
Add n-Butyllithium (1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C. The causality for adding the borate before the n-BuLi is to ensure the highly reactive lithiated intermediate is trapped in situ, maximizing yield and preventing side reactions.[9]
-
Stir the mixture at -78 °C for 3 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by adding 1 M HCl at 0 °C and stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Self-Validating Characterization:
-
¹H NMR: Confirm the presence of isopropyl and aromatic protons, and the disappearance of the signal corresponding to the bromo-substituted aromatic ring.
-
¹¹B NMR: A characteristic signal for the boronic acid should be observed.
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight of the product.
Section 3: Applications in Functional Material Synthesis
This section provides exemplary protocols for using the title compound as a building block.
Glucose-Responsive Nanoparticles for Drug Delivery
Concept: The reversible binding of the boronic acid to glucose can be used to create "smart" nanoparticles that disassemble or swell to release a therapeutic payload, such as insulin, in response to elevated glucose levels.[3][15] This protocol uses Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, to synthesize a well-defined block copolymer that self-assembles into micelles.[16]
Protocol 3.1.1: Synthesis of a Glucose-Responsive Block Copolymer
This protocol first requires acrylation of the parent compound to create a polymerizable monomer, a standard procedure not detailed here.
Materials:
-
Poly(ethylene glycol) methyl ether-based chain transfer agent (PEG-CTA) for RAFT
-
Acrylated 4-(N-Isopropylaminocarbonyl)phenylboronic acid monomer
-
Azobisisobutyronitrile (AIBN), initiator
-
1,4-Dioxane, anhydrous
Procedure:
-
In a Schlenk tube, dissolve the acrylated monomer (e.g., 50 eq.), PEG-CTA (1 eq.), and AIBN (0.2 eq.) in anhydrous 1,4-dioxane. The ratio determines the final block length.
-
Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen, which would otherwise terminate the radical polymerization.
-
Place the sealed tube in a preheated oil bath at 70 °C and stir for 12-24 hours.
-
Terminate the polymerization by cooling the tube in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
Characterization:
-
GPC/SEC: Determine the number-average molecular weight (Mn) and polydispersity index (Đ or PDI) to confirm controlled polymerization. A narrow PDI (< 1.3) is desired.
-
¹H NMR: Confirm the incorporation of both the PEG block and the PBA block by comparing the integration of characteristic peaks.
Protocol 3.1.2: Formulation and In Vitro Release Study
-
Dissolve the synthesized block copolymer in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).
-
Add this solution dropwise to a vigorously stirring aqueous buffer (e.g., PBS, pH 7.4) to induce self-assembly into micelles.
-
To load a drug, co-dissolve the therapeutic (e.g., FITC-labeled insulin) with the polymer before the nanoprecipitation step.
-
Remove the organic solvent by dialysis against the buffer.
-
Divide the nanoparticle solution into two groups. To one, add glucose to a final concentration of 400 mg/dL (hyperglycemic). To the other, add glucose to 100 mg/dL (normoglycemic).
-
Incubate both at 37 °C. At set time points, take aliquots, centrifuge to pellet the nanoparticles, and measure the fluorescence of the supernatant to quantify the released insulin.
Linkers for Functional Metal-Organic Frameworks (MOFs)
Concept: While dicarboxylic acids are the most common MOF linkers, molecules like 4-(N-Isopropylaminocarbonyl)phenylboronic acid can be used as "modulators" or co-linkers during synthesis.[17] The boronic acid can coordinate to the metal cluster, while the amide group functionalizes the pore environment. This can alter gas sorption properties, catalytic activity, or selective guest binding.
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Application Notes and Protocols for Phenylboronic Acid Derivatives in Glucose Sensing
Introduction: The Paradigm of Non-Enzymatic Glucose Sensing
For decades, the gold standard for glucose monitoring has been enzyme-based electrochemical sensors. While effective, these sensors are susceptible to denaturation, oxygen dependence, and limited shelf life. Phenylboronic acid (PBA) and its derivatives have emerged as a robust and versatile alternative, offering a paradigm shift towards stable, continuous, and non-enzymatic glucose detection. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for utilizing PBA derivatives in cutting-edge glucose sensing technologies. As researchers, scientists, and drug development professionals, understanding the nuances of PBA chemistry and its practical implementation is paramount for innovating in diagnostics, wearable technology, and therapeutic delivery systems.
The core of PBA's utility lies in its reversible covalent interaction with cis-diols, a structural motif abundant in glucose. This specific binding event can be transduced into a measurable signal through various mechanisms, including optical and electrochemical changes. This document will serve as a comprehensive manual, guiding you from the fundamental chemistry to the fabrication and characterization of PBA-based glucose sensors.
Part 1: The Chemistry of Recognition - Phenylboronic Acid and Glucose Interaction
The foundational principle of PBA-based glucose sensing is the reversible formation of a cyclic boronate ester with the cis-diol groups of glucose. This interaction is pH-dependent and forms the basis for all PBA sensor designs.
In an aqueous solution, phenylboronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and a negatively charged, tetrahedral boronate form (sp³ hybridized)[1]. The tetrahedral form is more reactive towards diols. The binding of glucose to the boronate form creates a stable five- or six-membered cyclic ester, causing a shift in the equilibrium and a change in the local environment that can be harnessed for sensing[1].
Part 2: Optical Glucose Sensing with Phenylboronic Acid Derivatives
Optical methods offer a diverse and sensitive approach to glucose detection using PBA derivatives. These methods often involve changes in fluorescence, color, or the diffraction of light.
Hydrogel-Based Optical Sensors
PBA-functionalized hydrogels are a prominent class of optical glucose sensors. The binding of glucose to the PBA moieties within the hydrogel matrix alters the charge density, leading to swelling or shrinking of the hydrogel. This volumetric change can be detected optically.
The incorporation of PBA into a polyacrylamide hydrogel creates a glucose-responsive material. When glucose binds to the PBA, the formation of anionic boronate esters increases the osmotic pressure within the hydrogel, causing it to swell[2]. This swelling can be transduced into a readable signal, for instance, by embedding a diffraction grating within the hydrogel. As the hydrogel swells, the grating spacing changes, leading to a shift in the diffracted wavelength of light[3]. This approach allows for continuous and reversible glucose monitoring[3].
This protocol details the synthesis of a polyacrylamide hydrogel functionalized with 3-acrylamidophenylboronic acid (AAPBA) for optical glucose sensing.
Materials:
-
Acrylamide (AA)
-
N,N'-methylenebis(acrylamide) (BIS)
-
3-Aminophenylboronic acid (APBA)
-
2,2-Diethoxyacetophenone (DEAP) (Photoinitiator)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose standards of varying concentrations
-
UV polymerization setup (365 nm)
-
Glass slides and spacers
Procedure:
-
Monomer Solution Preparation:
-
In a light-protected vial, dissolve acrylamide (e.g., 0.558 g), BIS (e.g., 0.023 g), and 3-aminophenylboronic acid (e.g., 0.382 g) in 1 ml of DMSO.
-
Add 20 µL of DEAP to the solution.
-
Stir the mixture until all components are fully dissolved[4].
-
-
Hydrogel Film Fabrication:
-
Assemble a polymerization cell using two glass slides separated by spacers (e.g., 200 µm thickness).
-
Inject the monomer solution into the cell.
-
Expose the cell to UV light (365 nm) for a specified time (e.g., 10-20 minutes) to initiate polymerization[4].
-
After polymerization, carefully disassemble the cell and wash the resulting hydrogel film extensively with deionized water to remove unreacted monomers and initiator.
-
-
Glucose Sensitivity Testing (Swelling Study):
-
Cut the hydrogel into small discs of a defined diameter.
-
Equilibrate the hydrogel discs in PBS (pH 7.4) for at least 2 hours[5].
-
Immerse the equilibrated discs in glucose solutions of varying concentrations (e.g., 0 mM to 50 mM in PBS).
-
Allow the discs to swell to equilibrium at each glucose concentration (e.g., 60-90 minutes)[5].
-
Measure the diameter of the hydrogel discs at each concentration using a microscope with a calibrated eyepiece or image analysis software.
-
Calculate the swelling ratio as (D/D₀)³, where D is the diameter in the glucose solution and D₀ is the diameter in the glucose-free buffer.
-
Plot the swelling ratio as a function of glucose concentration to generate a calibration curve.
-
Fluorescent PBA Sensors
Fluorescent PBA derivatives offer high sensitivity for glucose detection. The binding of glucose can modulate the fluorescence properties of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).
In a typical PET-based fluorescent sensor, a fluorophore is linked to a PBA derivative that also contains a tertiary amine. In the absence of glucose, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the fluorophore. Upon glucose binding to the PBA, the boron atom becomes more electron-deficient, leading to a stronger interaction with the amine's lone pair. This reduces the quenching effect and results in an increase in fluorescence intensity that is proportional to the glucose concentration[5].
This protocol describes a fluorimetric titration method to determine the binding constant of a PBA derivative with glucose.
Materials:
-
Phenylboronic acid or a fluorescent PBA derivative
-
Phosphate buffer solutions of various pH (e.g., 7.0, 8.0, 9.0)
-
Concentrated glucose stock solution (e.g., 1 M)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a solution of the PBA derivative in the desired pH buffer at a fixed concentration (e.g., 5 x 10⁻⁴ M)[4].
-
Place 3 mL of the PBA solution into a quartz cuvette.
-
-
Fluorimetric Titration:
-
Measure the initial fluorescence emission spectrum of the PBA solution at a suitable excitation wavelength (e.g., 260 nm for PBA)[4].
-
Add a small aliquot (e.g., 3 µL) of the concentrated glucose stock solution to the cuvette[4].
-
Mix the solution thoroughly and allow it to equilibrate for 1 minute.
-
Record the fluorescence emission spectrum.
-
Repeat the addition of glucose aliquots and subsequent measurements to obtain data over a range of glucose concentrations (e.g., up to 10 mM)[4].
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of glucose concentration.
-
Analyze the data using the Stern-Volmer equation (for quenching) or a suitable binding isotherm (e.g., Benesi-Hildebrand method) to calculate the apparent binding constant (K_a) of the PBA derivative for glucose at that specific pH[6]. The quenching constants obtained can be interpreted as the apparent equilibrium constants for the ester formation between the boronic acid and glucose[4].
-
Part 3: Electrochemical Glucose Sensing with Phenylboronic Acid Derivatives
Electrochemical sensors based on PBA derivatives provide a direct and enzyme-free method for glucose detection. These sensors typically rely on the modification of an electrode surface with a PBA derivative.
Ferrocene-PBA Modified Electrodes
Ferrocene is a commonly used redox mediator in electrochemical biosensors. By conjugating ferrocene to a PBA derivative, a glucose-responsive electrochemical sensor can be created.
In a ferrocene-PBA sensor, the binding of glucose to the PBA moiety can alter the electrochemical properties of the ferrocene. This can manifest as a change in the peak current or potential in cyclic voltammetry (CV) or differential pulse voltammetry (DPV)[7]. The binding event can either hinder or facilitate electron transfer between the ferrocene and the electrode surface, providing a measurable signal that correlates with the glucose concentration.
Self-Assembled Monolayers (SAMs) for Electrode Modification
Creating a well-ordered and stable layer of PBA derivatives on an electrode surface is crucial for reproducible electrochemical sensing. Self-assembled monolayers (SAMs) of thiolated molecules on gold electrodes are a widely used and effective method for this purpose.
This protocol outlines the steps for modifying a gold electrode with a thiolated PBA derivative to create a glucose-sensitive surface.
Materials:
-
Gold electrode (e.g., gold-coated silicon wafer, gold disk electrode)
-
Thiolated PBA derivative (e.g., 4-mercaptophenylboronic acid)
-
200 proof ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Nitrogen gas
-
Electrochemical cell and potentiostat
Procedure:
-
Gold Electrode Cleaning:
-
Piranha etch (for robust substrates): Immerse the gold substrate in freshly prepared Piranha solution for 1-2 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the electrode thoroughly with deionized water and then with ethanol.
-
Dry the electrode under a stream of nitrogen gas.
-
Alternative cleaning: For less robust electrodes, electrochemical cleaning by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) can be performed.
-
-
Thiol Solution Preparation:
-
Prepare a dilute solution of the thiolated PBA derivative in 200 proof ethanol (e.g., 1 mM).
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution[2].
-
-
Self-Assembled Monolayer Formation:
-
Rinsing and Drying:
-
Remove the electrode from the thiol solution and rinse it thoroughly with fresh ethanol to remove non-specifically adsorbed molecules[2].
-
Dry the modified electrode under a gentle stream of nitrogen gas.
-
-
Electrochemical Characterization and Glucose Sensing:
-
Characterize the modified electrode using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a suitable electrolyte (e.g., PBS with a redox probe like [Fe(CN)₆]³⁻/⁴⁻).
-
To perform glucose sensing, conduct CV or other electrochemical measurements in PBS (pH 7.4) containing varying concentrations of glucose.
-
The binding of glucose to the PBA-modified surface will cause a change in the electrochemical signal (e.g., peak current, charge transfer resistance), which can be correlated to the glucose concentration.
-
Part 4: Data Presentation and Interpretation
A critical aspect of sensor development is the clear and concise presentation of performance data. The following tables provide templates for summarizing the key characteristics of PBA-based glucose sensors.
Table 1: Performance Characteristics of a Hydrogel-Based Optical Glucose Sensor
| Parameter | Value | Conditions |
| Linear Range | 0 - 20 mM | PBS, pH 7.4, 25°C |
| Sensitivity | 0.05 Swelling Ratio/mM | - |
| Response Time (t₉₀) | 15 minutes | Step change from 0 to 10 mM glucose |
| Reversibility | >95% recovery | After 5 cycles |
| Selectivity (vs. Fructose) | 2:1 | - |
Table 2: Performance Characteristics of an Electrochemical PBA-Based Glucose Sensor
| Parameter | Value | Conditions |
| Linear Range | 1 - 25 mM | PBS, pH 7.4, 25°C |
| Limit of Detection (LOD) | 0.5 mM | S/N = 3 |
| Sensitivity | 1.2 µA/mM·cm² | - |
| Response Time (t₉₀) | < 1 minute | - |
| Stability | 90% of initial signal after 7 days | Stored at 4°C in PBS |
Conclusion and Future Outlook
Phenylboronic acid derivatives represent a powerful and versatile platform for the development of next-generation glucose sensors. Their stability, reversible binding, and diverse signaling mechanisms make them highly attractive for applications ranging from continuous glucose monitoring in diabetic patients to quality control in the food and beverage industry. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore and innovate in this exciting field.
Future research will likely focus on improving the glucose selectivity of PBA derivatives, particularly over other biologically relevant sugars like fructose. The development of novel PBA-functionalized nanomaterials and their integration into wearable and implantable devices will further push the boundaries of non-invasive and continuous glucose monitoring. As our understanding of PBA chemistry deepens, so too will our ability to design and fabricate highly sensitive, selective, and stable glucose sensors for a wide array of applications.
References
-
Zhang, Y., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Optics Express, 30(26), 47541-47551.
-
Yoo, E. H., & Lee, S. Y. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano, 12(3), 2283–2291.
-
Alfa Chemistry. (n.d.). Synthesis of 3-Acrylamidophenylboronic Acid. Retrieved from
-
Takahashi, S., et al. (2016). Electrochemical Response of Ferrocene/Phenylboronic Acid-bearing Benzoic Acids to Fructose and Glucose. Bunseki Kagaku, 65(11), 725-731.
-
Gao, C., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. ORBi UMONS.
-
Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. Retrieved from
-
Casulli, M. A., et al. (2020). Electrochemical Assay for Extremely Selective Recognition of Fructose Based on 4-Ferrocene-Phenylboronic Acid Probe and β-Cyclodextrins Supramolecular Complex. Small, 16(15), e1907572.
-
Khan, F., et al. (2020). Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking. Luminescence, 35(8), 1266-1275.
-
Jenkins, T. (2004). Final Year BSc Practical – Electrochemical Determination of Glucose. University of Bath.
-
Zhang, X., et al. (2019). Ferrocene-Modified Polyelectrolyte Film-Coated Electrode and Its Application in Glucose Detection. Polymers, 11(3), 551.
-
ReserchGate. (n.d.). Mechanism of interaction between glucose and phenylboronic acid (PBA) at neutral pH. Retrieved from
-
Lowe, C. R., et al. (2012). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Journal of Diabetes Science and Technology, 6(5), 1060-1070.
-
Matsumoto, A., et al. (2012). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 12(9), 11953-11971.
-
ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from
-
Szymańska, K., & Kruk, J. (2014). The study of phenylboronic acid optical properties towards creation of a glucose sensor. Biotechnology and Food Science, 78(2), 101-110.
-
Obeng, E. (2025). Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. OBAT: Jurnal Riset Ilmu Farmasi dan Kesehatan, 3(4).
-
Alexeev, V. L., et al. (2003). Glucose-Sensitive Holographic Sensors. Analytical Chemistry, 75(10), 2316–2323.
-
Pop, F., et al. (2022). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels, 8(9), 585.
-
Shinkai, S., et al. (1995). A new design for a glucose-selective fluorescent sensor based on a di-boronic acid-appended porphyrin. Journal of the Chemical Society, Chemical Communications, (10), 1039-1041.
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.
-
Hilaris Publisher. (n.d.). Formation of Alkane-Thiolates on Gold Electrode. Retrieved from
-
Indian Academy of Sciences. (n.d.). Gold electrode modified by self-assembled monolayers of thiols to determine DNA sequences hybridization. Retrieved from
Sources
- 1. Ferrocene-Modified Polyelectrolyte Film-Coated Electrode and Its Application in Glucose Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: Synthesis of Functional Polymers Incorporating 4-(N-Isopropylaminocarbonyl)phenylboronic Acid
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel polymers incorporating 4-(N-Isopropylaminocarbonyl)phenylboronic acid. This monomer is of significant interest due to its dual functionality: the phenylboronic acid moiety enables versatile polymerization via Suzuki-Miyaura cross-coupling and imparts stimuli-responsive characteristics to the final polymer, while the N-Isopropylaminocarbonyl group introduces valuable hydrogen-bonding capabilities and modulates solubility. We will explore the underlying chemistry, provide a robust, step-by-step protocol for polymerization, and discuss the characterization and potential applications of these advanced materials. This document is intended for researchers in materials science, polymer chemistry, and drug development seeking to leverage the unique properties of boronic acid-containing polymers for applications ranging from sensing to targeted drug delivery.
Introduction to the Monomer and Polymerization Strategy
The design of functional polymers with predictable properties and responses to external stimuli is a cornerstone of modern materials science. Boronic acid-decorated polymers have emerged as a particularly valuable class, renowned for their ability to form dynamic covalent bonds with diols, such as saccharides.[1][2] This reactivity forms the basis for applications in glucose sensing, self-healing hydrogels, and targeted drug delivery systems.[3][4][5]
The monomer at the heart of this guide, 4-(N-Isopropylaminocarbonyl)phenylboronic acid, offers a sophisticated design.
-
The Phenylboronic Acid Moiety: This group is the primary engine for both synthesis and function. It serves as an ideal participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds to build the polymer backbone.[6] Post-polymerization, this same group can reversibly bind with cis-diols, making the polymer responsive to compounds like glucose.[7][8]
-
The N-Isopropylaminocarbonyl Moiety: This amide functional group is not a passive passenger. Its presence is critical for tuning the polymer's physical properties. The amide bond can participate in hydrogen bonding, influencing chain packing, thermal properties, and solubility in organic solvents.[9] This provides an additional layer of control over the final material's characteristics.
Monomer Properties: 4-(N-Isopropylaminocarbonyl)phenylboronic acid
| Property | Value |
| Chemical Formula | C₁₀H₁₄BNO₃ |
| Molecular Weight | 207.03 g/mol |
| CAS Number | 397843-67-3 |
| Appearance | White to off-white powder |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, DMSO) |
The Synthetic Approach: Suzuki-Miyaura Cross-Coupling Polymerization
To construct a well-defined polymer from this monomer, we employ the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is exceptionally powerful for polymer synthesis due to its high functional group tolerance, mild reaction conditions, and robustness, which minimizes side reactions.[6][10]
The polymerization involves a step-growth mechanism between the boronic acid monomer and a dihalogenated (typically dibrominated) aromatic or heteroaromatic co-monomer. The choice of co-monomer is critical as it defines the polymer's core backbone structure, rigidity, and electronic properties.
Core Mechanism
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. Understanding this cycle is key to troubleshooting and optimizing the polymerization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the co-monomer (e.g., Ar'-Br₂).
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling polymerization.
Detailed Experimental Protocol
This protocol describes the synthesis of a copolymer from 4-(N-Isopropylaminocarbonyl)phenylboronic acid and 2,7-dibromo-9,9-dioctylfluorene. The fluorene co-monomer is chosen for its ability to impart rigidity and fluorescence to the polymer backbone, while the long alkyl chains ensure solubility.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 4-(N-Isopropylaminocarbonyl)phenylboronic acid | Various | >97% | Store desiccated. |
| 2,7-Dibromo-9,9-dioctylfluorene | Various | >98% | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Various | >99% | Highly air-sensitive. Store under inert gas. |
| Potassium Carbonate (K₂CO₃) | Various | Anhydrous | Finely ground and dried under vacuum before use. |
| Toluene | Various | Anhydrous | Degas thoroughly before use. |
| Tetrahydrofuran (THF) | Various | Anhydrous | Degas thoroughly before use. |
| Deionized Water | In-house | >18 MΩ·cm | Degas thoroughly before use. |
| Methanol | Various | ACS Grade | For precipitation. |
| Acetone | Various | ACS Grade | For washing. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the polymer.
Step-by-Step Methodology
Note: All glassware should be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
-
Reagent Preparation:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-(N-Isopropylaminocarbonyl)phenylboronic acid (e.g., 207 mg, 1.0 mmol, 1.0 eq).
-
Add the co-monomer 2,7-dibromo-9,9-dioctylfluorene (e.g., 548 mg, 1.0 mmol, 1.0 eq).
-
Add finely ground, anhydrous potassium carbonate (K₂CO₃) (e.g., 552 mg, 4.0 mmol, 4.0 eq).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using anhydrous syringes, add degassed toluene (20 mL) and degassed THF (10 mL). Stir the mixture to form a suspension.
-
Add degassed deionized water (5 mL).
-
-
Degassing and Catalyst Addition:
-
Bubble inert gas through the stirred suspension for 30 minutes to ensure all dissolved oxygen is removed.
-
In a separate vial and under a positive flow of inert gas, quickly weigh Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 23 mg, 0.02 mmol, 2 mol%).
-
Briefly remove the septum from the reaction flask and add the catalyst powder against a positive pressure of inert gas. Immediately reseal the flask.
-
-
Polymerization:
-
Lower the flask into a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 48-72 hours. The mixture will typically become more viscous as the polymer forms.
-
-
Work-up and Isolation:
-
After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 400 mL of vigorously stirring methanol. A fibrous or powdery precipitate should form immediately.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Collect the crude polymer by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with deionized water (3 x 50 mL), and acetone (2 x 50 mL) to remove residual salts and oligomers.
-
-
Purification (Soxhlet Extraction):
-
Dry the crude polymer in a vacuum oven at 40 °C overnight.
-
Place the dried polymer into a cellulose thimble and perform a Soxhlet extraction with acetone for 24 hours to remove any remaining low molecular weight impurities.
-
Subsequently, extract with a good solvent for the polymer (e.g., chloroform or THF) to collect the purified product, leaving any insoluble catalyst residues behind in the thimble.
-
Precipitate the extracted polymer solution again into methanol, filter, and dry in a vacuum oven at 60 °C until a constant weight is achieved.
-
Polymer Characterization
Proper characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.
| Technique | Purpose | Expected Outcome |
| ¹H NMR Spectroscopy | Structural verification | Disappearance of boronic acid protons (~8.0-8.2 ppm) and appearance of new aromatic signals corresponding to the copolymer structure. |
| Gel Permeation Chromatography (GPC/SEC) | Molecular weight (Mn, Mw) and dispersity (Đ) determination | Provides information on the average polymer chain length and the breadth of the molecular weight distribution. A monomodal peak is desired. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Confirmation of characteristic peaks for the amide C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹), and disappearance of the B-O-H stretch. |
| Thermogravimetric Analysis (TGA) | Thermal stability assessment | Determines the decomposition temperature of the polymer, indicating its operational temperature range. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | 1. Inefficient degassing (oxygen deactivates catalyst).2. Impure or wet reagents/solvents.3. Insufficient reaction time or temperature. | 1. Improve Schlenk line technique; degas solvents for a longer duration.2. Use high-purity, anhydrous reagents and solvents.3. Increase reaction time to 72 hours or temperature to 95-100 °C. |
| Low Molecular Weight | 1. Non-stoichiometric ratio of monomers.2. Presence of monofunctional impurities.3. Premature precipitation of the polymer. | 1. Carefully weigh monomers to ensure a 1:1 molar ratio.2. Purify monomers before polymerization.3. Increase solvent volume or add a better co-solvent (e.g., DMF) to maintain solubility. |
| Broad or Multimodal GPC Trace | 1. Poor catalyst initiation or side reactions.2. Inefficient stirring leading to localized concentration gradients. | 1. Use a fresh, high-purity catalyst. Consider a pre-catalyst system.2. Use a larger stir bar and ensure vigorous, efficient stirring throughout the reaction. |
| Dark-colored Polymer (Gray/Black) | Palladium catalyst residue (Pd black). | Improve purification. Ensure the polymer is fully dissolved during the final Soxhlet extraction step, leaving insoluble Pd particles in the thimble. |
References
- Royal Society of Chemistry. (n.d.). Polymer Self-Assembly Mediated by Boronic Acid. Books.
- Vancoillie, G., & Hoogenboom, R. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry.
- Brooks, W. L. A., & Sumerlin, B. S. (2015). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews.
-
Vancoillie, G., & Hoogenboom, R. (2016). Synthesis and polymerization of boronic acid containing monomers. ResearchGate. Retrieved from [Link]
-
van_der_Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository. Retrieved from [Link]
-
Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers. ResearchGate. Retrieved from [Link]
-
American Chemical Society. (2025). Synthesis of electron-deficient borinic acid polymers and their applications in supramolecular assembly and as catalysts in amide bond formation. ACS Fall 2025. Retrieved from [Link]
-
University of Twente. (2011). Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. ris.utwente.nl. Retrieved from [Link]
-
van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC - NIH. Retrieved from [Link]
-
van der Vlies, A. J., & Hasegawa, U. (2023). (PDF) Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Wagner, M., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Brooks, W. L. A., & Sumerlin, B. S. (2015). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials To Medicine. Scribd. Retrieved from [Link]
-
Zhang, J., et al. (2023). A General Room Temperature Suzuki−Miyaura Polymerization Process for Organic Electronics. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids. Retrieved from [Link]
-
Nguyen, T. P., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Retrieved from [Link]
-
Tatton, M. R., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. Retrieved from [Link]
-
Boruah, R., et al. (2021). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Request PDF - ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(n-isopropylaminocarbonyl)phenylboronic acid. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 4-(n-isopropylaminocarbonyl)phenylboronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
Barmperis, G. D., & Papageorgiou, G. Z. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. PubMed. Retrieved from [Link]
-
Barmperis, G. D., & Papageorgiou, G. Z. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. PMC - NIH. Retrieved from [Link]
-
Boron Molecular. (n.d.). 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. Retrieved from [Link]
Sources
- 1. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
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- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Suzuki Coupling Technical Support Center: A Troubleshooting Guide
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common side reactions and provide practical, field-proven troubleshooting strategies to optimize your experimental outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is giving a low yield of the desired product. What are the most common culprits?
Low yields in Suzuki coupling can stem from several issues. The most frequent are incomplete reaction, degradation of starting materials, or the prevalence of side reactions. Key factors to investigate include:
-
Catalyst Activity: Ensure your palladium source and ligand are appropriate for the substrates and that the catalyst is active. Pre-catalysts that are air- and moisture-stable are often a reliable choice.
-
Reaction Conditions: Temperature, solvent, and base selection are critical and interdependent. Optimization is often necessary for new substrate combinations.[1][2]
-
Substrate Quality: The purity of your aryl halide and boronic acid is paramount. Impurities can poison the catalyst or participate in unwanted side reactions.[3]
-
Common Side Reactions: Be aware of homocoupling, protodeboronation, and dehalogenation, which directly consume your starting materials and reduce the yield of the desired product.[4][5]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my boronic acid. What is happening and how can I prevent it?
This is a classic case of homocoupling , a common side reaction where two molecules of the organoboron reagent couple to form a symmetrical biaryl.[4][5]
Causality: Homocoupling is primarily promoted by the presence of Pd(II) species and an oxidant, most commonly molecular oxygen.[4][6][7][8] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced to the active Pd(0) state for the main catalytic cycle to begin.[4] In the presence of oxygen, this reduction can be accompanied by the oxidative homocoupling of the boronic acid.[4][8]
Troubleshooting Guide: Homocoupling
| Corrective Action | Rationale |
| Thoroughly Degas Solvents | Remove dissolved oxygen, which is a key oxidant promoting homocoupling.[4][6][7][8] This can be achieved by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[6] |
| Use a Pd(0) Catalyst Source | Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[9] |
| Employ Bulky Ligands | Sterically hindered ligands can disfavor the formation of the intermediates required for homocoupling.[9] |
| Add a Mild Reducing Agent | The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) that leads to homocoupling.[10] |
Troubleshooting Guide: Common Side Reactions
This section provides a deeper dive into specific side reactions, their mechanisms, and detailed protocols for their mitigation.
Problem 1: Protodeboronation - The Disappearing Boronic Acid
"I'm seeing a significant amount of the arene corresponding to my boronic acid starting material, and my mass balance is off. What's going on?"
This is a clear indication of protodeboronation , an undesired reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[3][11] This is particularly problematic for electron-rich or heteroaromatic boronic acids.[3][12]
Core Mechanism: Protodeboronation is essentially the hydrolysis of the boronic acid.[11] The rate of this side reaction is highly dependent on pH, temperature, and the presence of a proton source (like water).[3] Both acidic and highly basic conditions can accelerate this process.[3][11]
Workflow for Mitigating Protodeboronation
Caption: A decision-tree workflow for troubleshooting protodeboronation in Suzuki coupling reactions.
Experimental Protocol: Using MIDA Boronate Esters to Prevent Protodeboronation
For particularly sensitive boronic acids, using a protecting group strategy can be highly effective. MIDA (N-methyliminodiacetic acid) boronate esters are stable to anhydrous Suzuki coupling conditions and slowly release the boronic acid in the presence of an aqueous base, minimizing its concentration and thus the rate of protodeboronation.[4][11]
-
Preparation of the MIDA boronate ester: Synthesize the MIDA ester from your boronic acid following established literature procedures.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), the MIDA boronate ester (1.1 equiv), the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and a mild base (e.g., K₃PO₄, 3.0 equiv).[3]
-
Solvent Addition: Add anhydrous solvent (e.g., THF, dioxane) via syringe.[3]
-
Reaction: Stir the reaction at the desired temperature (starting at room temperature and gently heating if necessary) and monitor by TLC or LC-MS. The slow hydrolysis of the MIDA ester will provide a steady, low concentration of the reactive boronic acid.
Problem 2: Dehalogenation - Loss of the Halide
"My starting aryl halide is being converted back to the corresponding arene. What is causing this?"
This side reaction is known as dehalogenation .[4]
Causality: After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. Reductive elimination of Ar-H then occurs, regenerating the Pd(0) catalyst and producing the dehalogenated byproduct.[4] Common hydride sources can be impurities in the reagents or solvents, or they can be generated from the decomposition of reagents like amine bases or alcoholic solvents.[4]
Troubleshooting Guide: Dehalogenation
| Preventative Measure | Underlying Principle |
| Use High-Purity Reagents and Solvents | Minimize potential sources of hydride contamination. |
| Avoid Amine Bases if Possible | Amines can be a source of hydrides. Consider using inorganic bases like carbonates or phosphates.[4] |
| Choose a Non-Alcoholic Solvent | Alcohols can also act as hydride donors.[4] Ethereal or aromatic solvents (e.g., THF, dioxane, toluene) are often good alternatives.[4] |
| Optimize Ligand Choice | Electron-rich and bulky ligands can sometimes accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway. |
Problem 3: Catalyst Deactivation - The Reaction Stalls
"My reaction starts well but then stops before completion, even with extended reaction times. Why?"
This is often a sign of catalyst deactivation , where the active Pd(0) species is converted into an inactive form.
Causality: Several pathways can lead to catalyst deactivation:
-
Formation of Palladium Black: The active, soluble Pd(0) complex can aggregate and precipitate as insoluble and catalytically inactive palladium black.[5] This is more common at higher temperatures and with less robust ligand systems.
-
Ligand Degradation: Phosphine ligands can be oxidized, especially if a Pd(II) precatalyst is used without proper care.[4]
-
Product Inhibition: In some cases, the product of the reaction can coordinate strongly to the palladium center, inhibiting further catalytic turnover.[13][14]
-
Catalyst Poisoning: Impurities in the starting materials, such as sulfur-containing compounds, can irreversibly bind to the palladium catalyst and poison it.[15]
Logical Relationship of Catalyst Deactivation Pathways
Caption: Common pathways leading to the deactivation of the palladium catalyst in Suzuki coupling.
Strategies to Maintain Catalyst Activity:
-
Use Robust Ligands: Buchwald-type biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more stable and resistant to degradation than simple phosphines like PPh₃.[16]
-
Employ Pre-catalysts: Modern pre-catalysts (e.g., G3 or G4 palladacycles) are designed for high stability and efficient generation of the active Pd(0) species, which can minimize the formation of palladium black.[17]
-
Purify Starting Materials: If catalyst poisoning is suspected, rigorously purify the starting materials to remove potential inhibitors.[15]
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[3]
By systematically addressing these common side reactions, you can significantly improve the yield, purity, and reproducibility of your Suzuki coupling reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(5746-5765). [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
YouTube. Common Byproducts in Suzuki Coupling. [Link]
-
National Institutes of Health. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?[Link]
-
ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?[Link]
-
ResearchGate. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
-
ACS Publications. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit. For the pro's (Suzuki). [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
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- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Preventing homocoupling of 4-(N-Isopropylaminocarbonyl)phenylboronic acid
Technical Support Center: 4-(N-Isopropylaminocarbonyl)phenylboronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-(N-Isopropylaminocarbonyl)phenylboronic acid. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, with a specific focus on preventing the common and often frustrating side reaction of homocoupling during Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your reactions for higher yields and purity.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the formation of symmetrical biaryl impurities through the homocoupling of boronic acid reagents is a persistent challenge. This side reaction not only consumes your valuable starting material, 4-(N-Isopropylaminocarbonyl)phenylboronic acid, but also complicates downstream purification, as the resulting homocoupled dimer often has similar chromatographic properties to the desired product.
The primary mechanism for this unwanted reaction is the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2] This process is highly sensitive to the presence of oxidants, particularly molecular oxygen, and can also be influenced by the choice of catalyst, base, and solvent.[3][4] Understanding and controlling these factors is paramount to achieving a successful cross-coupling outcome.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered in the lab.
Q1: My LC-MS shows a significant peak corresponding to the dimer of my boronic acid. What is the most likely cause?
A1: The most frequent cause of boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then participate in a catalytic cycle that exclusively produces the homocoupled product instead of the desired cross-coupled product.[5][6] Rigorous deoxygenation of your solvents and reaction setup is the first and most critical troubleshooting step.[4][7]
Q2: I used a Pd(II) precatalyst like Pd(OAc)₂. Could this be causing the homocoupling?
A2: Yes, this is a distinct possibility. While Pd(II) precatalysts are common, they must be reduced in situ to the active Pd(0) species to initiate the primary Suzuki-Miyaura cycle.[6] Before this reduction is complete, the Pd(II) can directly mediate the stoichiometric homocoupling of the boronic acid.[5][7] If homocoupling is a persistent issue, consider switching to a Pd(0) source (e.g., Pd₂(dba)₃) or ensuring your protocol includes a reducing agent or ligand that rapidly facilitates the Pd(II) to Pd(0) reduction.
Q3: Does the choice of base matter for preventing homocoupling?
A3: Absolutely. The base activates the boronic acid for the crucial transmetalation step in the Suzuki-Miyaura cycle.[8] However, an overly strong base or high concentrations of certain bases can sometimes promote side reactions. For sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) may be preferable to stronger bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃). It is a matter of balancing the rate of the desired transmetalation against potential side reactions.
Q4: Can my boronic acid degrade or cause issues on its own?
A4: Yes. While 4-(N-Isopropylaminocarbonyl)phenylboronic acid is generally stable, boronic acids can be susceptible to oxidative degradation, especially under non-ideal storage conditions.[9] Furthermore, boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines). While often viable in the reaction, the purity and form of your boronic acid can affect reactivity. Ensure you are using high-purity material and store it under an inert atmosphere, protected from light and moisture.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving homocoupling issues based on experimental observations.
Problem: High Levels of Homocoupling (>10%) Detected
This common scenario requires a systematic evaluation of your reaction setup and conditions. The following logic tree can guide your troubleshooting process.
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
As the diagram illustrates, any condition that favors the oxidation of Pd(0) to Pd(II)—most notably the presence of oxygen—will divert the catalyst into the detrimental homocoupling cycle. [6]
Optimized Protocol: Minimizing Homocoupling
This protocol incorporates best practices to suppress the formation of the homocoupled dimer of 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
Objective: To perform a Suzuki-Miyaura coupling while keeping homocoupling of the boronic acid to a minimum (<2%).
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Use high-purity, anhydrous solvents.
2. Rigorous Deoxygenation (CRITICAL STEP):
-
Pour the required solvent(s) (e.g., Dioxane/Water mixture) into the reaction flask.
-
Sparge the solvent by bubbling Argon or Nitrogen gas through it via a subsurface needle for at least 30-45 minutes. [4][7]This is more effective than simply purging the headspace.
-
Alternatively, for smaller scales, perform a minimum of three "freeze-pump-thaw" cycles. [5] 3. Reaction Assembly:
-
To the flask containing the degassed solvent, add the aryl halide, the base (e.g., K₃PO₄), and the phosphine ligand (e.g., SPhos).
-
Continue to maintain a positive pressure of inert gas.
-
Sparge the resulting mixture for an additional 10-15 minutes.
-
Add the palladium source (e.g., Pd₂(dba)₃) under a positive flow of inert gas.
-
Finally, add the 4-(N-Isopropylaminocarbonyl)phenylboronic acid as a solid or as a solution in a small amount of degassed solvent. Adding the boronic acid last can sometimes minimize its exposure to any transient Pd(II) species. [3] 4. Reaction Execution:
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the homocoupled byproduct.
5. Workup:
-
Upon completion, cool the reaction to room temperature.
-
Quench with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Comparative Data: Impact of Key Parameters
The following table summarizes expected outcomes from modifications aimed at reducing homocoupling. These are representative values and actual results will vary with the specific aryl halide and exact conditions.
| Parameter Modified | Standard Condition | Optimized Condition | Expected % Homocoupling |
| Atmosphere | Reaction run under air | Rigorous N₂ sparging [7] | From >20% down to <5% |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | From ~15% down to <5% |
| Base | Na₂CO₃ (2.0 M) | K₃PO₄ (powder) | From ~10% down to <3% |
| Ligand | PPh₃ | SPhos [10] | From ~8% down to <2% |
| Additive | None | KOOCH (Potassium Formate) [7] | From ~10% down to <4% |
Table 1: The impact of reaction parameter optimization on the formation of the homocoupled byproduct. The addition of a mild reducing agent like potassium formate can help "scavenge" any Pd(II) species that form, further suppressing the homocoupling pathway. [7][12]
References
- Palladium-catalyzed oxidative coupling of arylboronic acid with isocyanide to form aromatic carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing).
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett.
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. National Institutes of Health.
- Palladium-catalyzed oxidative carbonylative coupling of arylboronic acids with terminal alkynes to alkynones. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C4OB01128G.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
- Oxidative Coupling Reaction of Aryl Boronic Acidby Using Palladium Nano Particle. ResearchGate.
- Preventing homocoupling in palladium-catalyzed reactions of 1-(Allyloxy)-2-bromobenzene. BenchChem.
- Suzuki Coupling. Organic Chemistry Portal.
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate.
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate.
- Strategies to minimize homocoupling in Suzuki reactions. BenchChem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
- Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health.
Sources
- 1. Palladium-catalyzed oxidative coupling of arylboronic acid with isocyanide to form aromatic carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Strategies to overcome steric hindrance in Suzuki reactions with substituted boronic acids
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates, particularly substituted boronic acids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize these demanding but crucial transformations.
Troubleshooting Guide: Low Yields and Stalled Reactions
This section addresses specific issues you might encounter when your Suzuki reaction is not proceeding as expected due to steric hindrance.
Issue 1: My reaction with a di-ortho-substituted aryl boronic acid and an aryl halide is giving low to no yield.
When significant steric bulk is present on both coupling partners, the catalytic cycle can be impeded at multiple stages. Here's a systematic approach to troubleshoot this common problem:
Underlying Cause: Steric hindrance can slow down both the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle. The bulky substituents prevent the coupling partners from easily approaching the palladium center.
Solutions:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.[1] You need to employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[2][3]
-
Rationale: These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for efficient oxidative addition.[2] Their bulk also facilitates the final reductive elimination step to release the product.
-
Recommended Ligands:
-
For general sterically hindered substrates: XPhos and SPhos are excellent starting points due to their broad applicability.[3][4][5]
-
For extremely hindered substrates (e.g., tetra-ortho-substituted biaryls): Consider specialized ligands like RuPhos, BI-DIME, or AntPhos, which have been specifically designed for such challenging couplings.[6][7][8]
-
-
-
Optimize the Palladium Precatalyst: The choice of palladium source can influence the generation of the active Pd(0) catalyst.
-
Recommendation: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using palladacycle precatalysts such as XPhos Pd G2 or SPhos Pd G2.[4]
-
Rationale: These precatalysts are more stable and efficiently generate the active monoligated Pd(0) species in solution, which is especially beneficial for challenging couplings.[9][10]
-
-
Base and Solvent System Matters: The choice of base and solvent is interdependent and crucial for success.[1][6]
-
Bases: Stronger, non-nucleophilic bases are often required.
-
Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) for hindered couplings.[1][6]
-
Rationale: The base activates the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[11][12][13] Stronger bases can be more effective in this role, especially with sterically encumbered boronic acids.
-
-
Solvents: Aprotic polar solvents are generally preferred.
-
-
Increase Reaction Temperature and Time: Due to the higher activation energy associated with hindered substrates, more forcing conditions may be necessary.
-
Recommendation: Start with a temperature of 100-110 °C and monitor the reaction over 12-24 hours.[14]
-
Issue 2: I'm observing significant amounts of deboronated starting material.
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or unstable boronic acids under basic conditions.
Underlying Cause: The boronic acid can react with water or other protic species in the reaction mixture, leading to the loss of the boron functionality. This process can be accelerated by the base and temperature.
Solutions:
-
Use a Milder Base: If your substrate is sensitive to strong bases, consider using a weaker base.
-
Recommendation: Potassium fluoride (KF) can be an effective alternative for base-sensitive substrates.[11]
-
Rationale: KF can activate the boronic acid without being overly harsh, thus minimizing decomposition.
-
-
Employ Boronic Esters or Trifluoroborates: These derivatives of boronic acids can be more stable under the reaction conditions.
-
Recommendation: Convert your boronic acid to a pinacol ester or a potassium trifluoroborate salt.
-
Rationale: These "masked" forms of the boronic acid slowly hydrolyze in situ to release the free boronic acid, keeping its concentration low and minimizing protodeboronation.[10]
-
-
Use a Precatalyst for Rapid Catalyst Activation: A sluggish activation of the palladium catalyst can leave the boronic acid vulnerable to decomposition.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding strategies for overcoming steric hindrance in Suzuki reactions.
Q1: How do bulky phosphine ligands actually work to promote the coupling of hindered substrates?
A1: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, play a multifaceted role in overcoming steric barriers:
-
Promotion of Monoligation: These ligands are sterically demanding enough that only one ligand coordinates to the palladium center, forming a highly reactive "L-Pd(0)" species. This coordinatively unsaturated complex is more readily able to undergo oxidative addition with the aryl halide.[2]
-
Enhanced Rate of Reductive Elimination: The steric bulk of the ligand creates a congested environment around the palladium center in the diorganopalladium(II) intermediate. This steric pressure promotes the reductive elimination step, where the two organic fragments are joined to form the final product, thus regenerating the Pd(0) catalyst.[2]
-
Electronic Effects: These ligands are also highly electron-donating, which increases the electron density on the palladium center. This makes the metal more nucleophilic and enhances the rate of the initial oxidative addition step, particularly with less reactive aryl chlorides.[2][15]
Q2: What is the role of the base in a Suzuki reaction, and why is the choice so important for hindered couplings?
A2: The base is a critical component of the Suzuki reaction with several key functions:
-
Activation of the Boronic Acid: The primary role of the base is to react with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[11][12][13][16] This "ate" complex is much more reactive towards transmetalation with the palladium(II) intermediate than the neutral boronic acid.
-
Facilitating the Catalytic Cycle: The base also participates in the regeneration of the active catalyst by reacting with the Pd(II) species after oxidative addition.
For sterically hindered substrates, a stronger base is often necessary to drive the formation of the borate complex, which can be disfavored due to steric repulsion. The choice of base can significantly impact the reaction rate and overall yield.[12][16]
Q3: Are there alternatives to palladium catalysts for hindered Suzuki-type couplings?
A3: While palladium remains the most common catalyst for Suzuki reactions, nickel-based catalysts are emerging as a viable and often more cost-effective alternative, particularly for certain types of hindered couplings.
-
Advantages of Nickel: Nickel catalysts can be particularly effective for coupling with sp³-hybridized alkyl partners and can sometimes offer different reactivity and selectivity profiles compared to palladium.
-
Ligand Design is Key: Similar to palladium catalysis, the success of nickel-catalyzed cross-couplings is highly dependent on ligand design. Recent research has shown that ligands with remote steric hindrance can be particularly effective for nickel.[17]
Experimental Protocols
General Procedure for a Suzuki Reaction with a Sterically Hindered Aryl Bromide
This protocol provides a robust starting point for optimizing the coupling of a sterically hindered aryl bromide with a substituted boronic acid.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Substituted boronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%)
-
Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl bromide, boronic acid, palladium precatalyst (or palladium source and ligand), and base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: If necessary, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Ligands for a Challenging Tetra-ortho-substituted Biaryl Synthesis*
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 24 | <5 |
| XPhos | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >95[4] |
| SPhos | SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[4] |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 18 | High |
| BI-DIME | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 12 | High[14] |
*The data presented is illustrative and compiled from various sources to highlight general trends.
Visualizations
Diagram 1: Key Factors for Overcoming Steric Hindrance
Caption: Decision workflow for optimizing hindered Suzuki couplings.
Diagram 2: Simplified Catalytic Cycle for Hindered Suzuki Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]
- Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane - Benchchem.
-
Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115–3121. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace. Available at: [Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27). Princeton University. Available at: [Link]
- Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene - Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions - Benchchem.
- Optimizing base selection for Suzuki reactions with sensitive substrates - Benchchem.
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). Available at: [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. (2016, October 31). Available at: [Link]
-
Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1-5. Available at: [Link]
-
A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchGate. (2025, November 5). Available at: [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. (n.d.). Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025, June 16). Organic Letters - ACS Publications. Available at: [Link]
-
Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. (n.d.). Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. (2025, August 6). Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Request PDF - ResearchGate. (2025, August 9). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022, November 5). Available at: [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Request PDF - ResearchGate. (2025, August 10). Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. (2025, December 29). Available at: [Link]
-
Lima, C., Lima, M. '., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1284-1293. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. chemistry.princeton.edu [chemistry.princeton.edu]
Technical Support Center: Suzuki Coupling Catalyst Deactivation & Mitigation
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to move beyond simple protocols and address the complex issue of catalyst deactivation in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting, explains the chemical causality behind common failures, and offers field-proven mitigation strategies to enhance the robustness and success of your experiments.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section addresses specific issues you may observe during your experiments. Follow the diagnostic questions to identify the root cause and implement the recommended solutions.
Issue 1: My reaction mixture turned black and/or the reaction has stalled.
The formation of a black precipitate, commonly known as palladium black, is a clear visual indicator of catalyst deactivation through agglomeration.[1][2] The catalytically active Pd(0) species, if not properly stabilized, can aggregate into larger, inactive palladium nanoparticles that precipitate out of the solution.[1][2]
Diagnostic Questions & Solutions:
-
Was the reaction rigorously degassed?
-
Causality: Oxygen is a primary culprit. It can oxidize both the active Pd(0) catalyst to inactive Pd(II) and the phosphine ligands to phosphine oxides, which are poor stabilizers.[3][4] This destabilization promotes the aggregation of Pd(0) into palladium black.[2]
-
Solution: Implement a robust degassing protocol. For most applications, 3-5 vacuum/inert gas backfill cycles for solid reagents in the reaction vessel are recommended. Solvents must be anhydrous and thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before addition.[3][4]
-
-
What type of ligand are you using?
-
Causality: The ligand's primary role is to stabilize the Pd(0) center and prevent agglomeration.[5] Monodentate phosphines, especially sterically hindered ones like those developed by Buchwald and Hartwig, can form under-ligated, highly active palladium complexes. While excellent for activating challenging substrates, these complexes can have poor thermal stability, leading to ligand dissociation and catalyst decomposition.[4]
-
Solution:
-
Switch to a Bidentate Ligand: Bidentate (two-coordination site) ligands like Xantphos or Dppf form more stable, chelated complexes with palladium that are less prone to decomposition at high temperatures.[4]
-
Increase Ligand-to-Palladium Ratio: If using a monodentate ligand, ensure a sufficient excess is present to favor the formation of stable L₂Pd(0) complexes over unstable L-Pd(0) species.
-
-
-
What is your reaction temperature?
-
Causality: Higher temperatures accelerate the reaction but also increase the rate of catalyst decomposition, especially with thermally unstable catalyst systems.[4]
-
Solution: If you observe blackening, try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer period. This can often find a balance between reaction rate and catalyst stability.
-
Visualizing Deactivation Pathways
The following diagram illustrates the primary pathways leading to catalyst deactivation, branching from the active Pd(0) species in the Suzuki catalytic cycle.
Caption: Key catalyst deactivation pathways branching off the main Suzuki cycle.
Issue 2: My yield is low, and I see significant amounts of deboronated starting material.
This points to protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile before it can participate in the cross-coupling.[3]
Diagnostic Questions & Solutions:
-
What base and solvent system are you using?
-
Causality: The choice of base is critical. Strong bases in aqueous or protic solvents can accelerate the rate of protodeboronation, especially for electron-deficient or heteroaryl boronic acids.[1][3]
-
Solution:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or K₂CO₃.[1]
-
Minimize Water: While some water can be beneficial for the transmetalation step, excess water can promote protodeboronation.[5] Try reducing the amount of water or, for sensitive substrates, use anhydrous conditions.[1]
-
-
-
How stable is your boronic acid derivative?
-
Causality: Boronic acids have varying stability.[3] They can be susceptible to degradation on storage and under reaction conditions.
-
Solution: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[3] These reagents are more robust and often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[3]
-
Issue 3: The reaction starts but does not go to completion, even with extended time.
This suggests a gradual deactivation of the catalyst throughout the reaction.
Diagnostic Questions & Solutions:
-
Are you using a Pd(II) precatalyst?
-
Causality: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an initial reduction step to generate the active Pd(0) species.[5] If this reduction is inefficient or incomplete, the catalytic cycle cannot initiate effectively, leading to a sluggish reaction.[1] Homocoupling of the boronic acid can be a sign of excess Pd(II) species.[5]
-
Solution:
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄, which can enter the catalytic cycle directly.[5]
-
Ensure Complete Reduction: If using a Pd(II) source, ensure conditions are sufficient for reduction. This can sometimes be facilitated by the phosphine ligand itself or by boronic acid homocoupling.[5]
-
-
-
Could product inhibition be an issue?
-
Causality: In some cases, particularly with heterogeneous catalysts, the biaryl product can be "sticky." It can strongly adsorb to the catalyst's active sites, preventing further reaction turnovers. This is a known issue for catalyst recycling.[6]
-
Solution: This is more difficult to solve for homogeneous reactions. If using a heterogeneous catalyst, a thorough wash with a solvent that readily dissolves the product can help regenerate the catalyst for recycling.[6] For homogeneous systems, increasing catalyst loading may be necessary to push the reaction to completion.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalyst deactivation in Suzuki coupling?
A1: The most common deactivation pathways include:
-
Palladium Agglomeration: The active Pd(0) species, if not properly stabilized by ligands, can aggregate to form larger, inactive palladium nanoparticles (palladium black).[1][2]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation by trace oxygen, forming phosphine oxides that are ineffective at stabilizing the palladium center.[1][7]
-
Dimerization of Intermediates: Catalytically active intermediates, particularly Pd(II) species, can sometimes dimerize to form stable, inactive complexes.[1][8]
-
Incomplete Precatalyst Reduction: If a Pd(II) precatalyst is used, its inefficient reduction to the active Pd(0) state will prevent the catalytic cycle from starting properly.[1][5]
Q2: How does the choice of ligand impact catalyst stability?
A2: Ligands are crucial for catalyst performance and stability.[5]
-
Stabilization: They coordinate to the palladium atom, preventing it from aggregating into palladium black.[5]
-
Electronic and Steric Tuning:
-
Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) increase electron density on the palladium, which promotes the rate-determining oxidative addition step, especially for less reactive aryl chlorides.[5][9]
-
Bulky ligands promote the final reductive elimination step, releasing the product and regenerating the active catalyst.[5]
-
-
Bidentate vs. Monodentate: Bidentate ligands (e.g., Xantphos, dppf) form a chelate ring with the palladium center, creating a much more stable complex that is less likely to decompose, especially at elevated temperatures, compared to monodentate ligands.[4]
Q3: What is the role of the base, and how can it contribute to deactivation or side reactions?
A3: The base plays multiple, essential roles in the catalytic cycle, but its choice is a delicate balance.[9]
-
Activation of the Boronic Acid: The base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9][10]
-
Formation of Pd-Hydroxo Species: An alternative proposed pathway involves the base converting the L₂Pd(II)(Ar)X complex to a more reactive L₂Pd(II)(Ar)OH species, which then reacts with the neutral boronic acid.[10][11]
-
Potential for Side Reactions: A base that is too strong or used in a protic solvent can promote the unwanted protodeboronation of the boronic acid starting material.[3] Using milder bases like K₃PO₄, Cs₂CO₃, or organic bases is often a good strategy to minimize this side reaction.[1]
Data Presentation & Protocols
Table 1: Troubleshooting Summary
| Observed Issue | Probable Cause(s) | Recommended Mitigation Strategies |
| Black Precipitate (Pd Black) | Catalyst agglomeration due to ligand degradation, insufficient ligand, or high temperature.[2][4] | 1. Ensure rigorous degassing.[3] 2. Switch to a more stable bidentate ligand (e.g., Xantphos).[4] 3. Lower the reaction temperature. |
| Low Yield & Deboronated SM | Protodeboronation of the boronic acid.[3] | 1. Use a milder base (K₃PO₄, K₂CO₃).[1] 2. Use a more stable boronic ester (pinacol, MIDA).[3] 3. Minimize water content in the reaction.[1] |
| Reaction Stalls | Gradual catalyst deactivation; Incomplete precatalyst reduction; Product inhibition.[1] | 1. Use a Pd(0) source (e.g., Pd₂(dba)₃).[5] 2. Increase catalyst loading.[1] 3. Screen different ligand systems for better stability. |
| Homocoupling of Boronic Acid | Presence of oxidants (air) or unreduced Pd(II) precatalyst.[5] | 1. Ensure complete degassing.[3] 2. Use a precatalyst that forms Pd(0) readily.[5] 3. Add a mild reducing agent in some cases.[1] |
Experimental Protocol: Rigorous Degassing for Suzuki Coupling
This protocol is essential to prevent oxygen-induced catalyst and ligand degradation.
-
Prepare the Reaction Vessel: Add all solid, non-volatile reagents (aryl halide, boronic acid/ester, base, and ligand if solid) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal and Purge: Seal the flask with a rubber septum. Connect the flask to a Schlenk line.
-
Perform Vacuum/Backfill Cycles:
-
Carefully open the flask to the vacuum line for 2-3 minutes to remove the bulk of the atmospheric gases.
-
Close the connection to the vacuum and open the connection to the inert gas (Argon or Nitrogen) line to backfill the flask.
-
Repeat this vacuum/backfill cycle a minimum of three times (five is ideal) to ensure a truly inert atmosphere.[3]
-
-
Prepare the Solvent: Use an anhydrous, HPLC-grade solvent. Transfer the required volume to a separate Schlenk flask and sparge (bubble) with inert gas via a long needle for at least 15-20 minutes to remove dissolved oxygen.
-
Add Reagents: Under a positive pressure of inert gas, add the degassed solvent to the reaction flask via cannula or a gas-tight syringe. If the palladium precatalyst is particularly air-sensitive, it should be added last under positive inert gas pressure.
-
Execute Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas (a balloon or bubbler is sufficient).
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing a failed or low-yielding Suzuki reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling failures.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
- ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?.
- ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
- Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Benchchem. (n.d.). Technical Support Center: Managing Phosphorus Ligand Impurities in Suzuki Coupling.
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- NIH. (2011, January 31). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions.
- (2011, February 26). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chembites.wordpress.com [chembites.wordpress.com]
Technical Support Center: Purification of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid Reaction Products
Introduction
Welcome to the technical support guide for the purification of 4-(N-Isopropylaminocarbonyl)phenylboronic acid and its reaction products. As a key building block in medicinal chemistry and drug development, particularly in Suzuki-Miyaura cross-coupling reactions, achieving high purity of this reagent is critical for downstream success.[1] Arylboronic acids, while immensely useful, present unique purification challenges due to their chemical nature.[2][3] They are Lewis acidic, can form reversible anhydrides (boroxines), and often exhibit tricky solubility profiles.[4][5][6]
This guide is structured to function as a direct line to an application scientist. It moves from frequently encountered problems to detailed, field-tested protocols, explaining not just the steps but the chemical reasoning behind them. Our goal is to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Initial Diagnosis & Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions that arise when working with crude 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
Q1: My ¹H NMR spectrum of the crude product is messy and shows more aromatic peaks than expected. Is my reaction a failure?
A: Not necessarily. This is the most common issue encountered with boronic acids and is often due to the formation of the corresponding trimeric anhydride, known as a boroxine .[4][5][7]
The Chemistry: Three molecules of the boronic acid can undergo reversible dehydration to form a six-membered boroxine ring.[6][8] This process is in equilibrium, especially in anhydrous organic solvents like CDCl₃, which are commonly used for NMR.[5][6] The presence of both the monomeric acid and the trimeric boroxine in the NMR tube results in a more complex spectrum than anticipated. The equilibrium is driven by temperature and the removal of water.[7]
Troubleshooting Step: To confirm the presence of the boroxine, add a single drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The water will hydrolyze the boroxine back to the monomeric boronic acid, causing the complex peaks to resolve into a single, clean set of signals for your desired product.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Q2: What are the typical impurities I need to remove from my 4-(N-Isopropylaminocarbonyl)phenylboronic acid reaction mixture?
A: Besides the aforementioned boroxine (which is chemically related to the product), you should anticipate several classes of impurities based on the synthetic route used.
| Impurity Class | Description | Common Origin |
| Boroxine | The trimeric anhydride of the desired product.[5][6][7] | Forms spontaneously upon dehydration of the boronic acid, especially during solvent removal. |
| Starting Materials | Unreacted aryl halides (e.g., 4-bromo-N-isopropylbenzamide) or boronic esters. | Incomplete reaction during synthesis (e.g., Miyaura borylation or Grignard reaction).[4] |
| Protodeboronation Product | The product where the -B(OH)₂ group is replaced by a hydrogen atom (i.e., N-isopropylbenzamide). | Can occur during the reaction or workup, especially under harsh acidic or basic conditions.[2] |
| Homocoupling Products | Biphenyl-type impurities formed from the coupling of two starting aryl halides. | A common side reaction in palladium-catalyzed cross-coupling reactions. |
| Inorganic Salts | Salts from bases (e.g., K₃PO₄, Na₂CO₃) or magnesium salts from Grignard reactions. | Added reagents during the synthesis.[9] |
Part 2: In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step methodologies for purifying your product. The choice of method depends on the physical state of your crude material and the nature of the impurities.
Method 1: Recrystallization
Recrystallization is the most effective method for purifying solid materials, offering high purity and scalability. The key is finding a solvent system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.[10]
Step-by-Step Protocol:
-
Solvent Screening: In small vials, test the solubility of ~20 mg of your crude product in various solvents (see table below). The ideal single solvent will dissolve the compound when boiling but yield crystals upon cooling. More commonly, a binary solvent system is required.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "Good Solvent" (in which the compound is soluble) to dissolve the solid completely at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the "Anti-Solvent" (in which the compound is insoluble) dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "Good Solvent" to redissolve the precipitate and obtain a clear solution.
-
Cooling & Isolation: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Table of Recommended Solvent Systems:
| Good Solvent (Polar) | Anti-Solvent (Non-polar) | Comments |
| Ethyl Acetate (EtOAc) | Heptane / Hexane | A very common and effective system for moderately polar compounds.[11][12] |
| Acetone | Water or Heptane | Good for polar compounds; be cautious of the low boiling point of acetone.[12] |
| Methanol (MeOH) / Ethanol (EtOH) | Water | Excellent for compounds with hydrogen bonding capability like yours.[12][13] |
| Tetrahydrofuran (THF) | Heptane / Hexane | THF is a strong solvent; use sparingly. |
| Hot Water | N/A | Given the amide functionality, your compound may have sufficient solubility in hot water for recrystallization.[13] This is excellent for removing organic impurities. |
Troubleshooting:
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause & Solution: The solution is too saturated, or the temperature drop is too rapid. Re-heat the mixture to dissolve the oil, add a small amount more of the "Good Solvent," and allow it to cool much more slowly. Seeding with a pure crystal can also help.
-
Method 2: Column Chromatography
Chromatography is often considered a last resort for boronic acids due to their tendency to interact unfavorably with standard silica gel.[2][11]
The Challenge: The Lewis acidic boron atom can chelate to the Lewis basic silanol groups (Si-OH) on the silica surface, leading to significant peak tailing, poor separation, and often, complete retention of the product on the column.[14] Furthermore, the acidic nature of silica can promote decomposition.[2]
Solution A: Modified Normal-Phase Chromatography This approach aims to deactivate the silica gel to minimize undesirable interactions.
Protocol: Boric Acid Impregnated Silica [15][16]
-
Preparation: Prepare a slurry of silica gel in a suitable solvent (e.g., ethyl acetate). Add a solution of boric acid (approx. 1-2% by weight of the silica) and stir. Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Packing & Elution: Pack the column with the boric acid-treated silica. Elute with a non-polar/polar solvent system, such as Heptane/Ethyl Acetate or Dichloromethane/Methanol. The boric acid in the stationary phase helps to competitively inhibit the binding of your product, allowing it to elute properly.[15][16]
Solution B: Acid-Base Extraction This classical technique is highly effective for separating acidic compounds from neutral or basic impurities.[17] It leverages the acidity of the boronic acid group (pKa ~9).[18]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).
-
Basification & Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M Sodium Bicarbonate (NaHCO₃) or a dilute (0.5-1M) Sodium Hydroxide (NaOH) solution. The boronic acid will be deprotonated to form the water-soluble boronate salt, which partitions into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. It is often wise to re-extract the organic layer one more time with the basic solution to ensure complete recovery.
-
Acidification & Re-extraction: Cool the combined aqueous layers in an ice bath and slowly acidify with 1-2M HCl until the pH is acidic (pH ~2-3). The boronic acid will precipitate out or become insoluble in water.
-
Isolation: Extract the purified boronic acid back into a fresh portion of organic solvent (e.g., EtOAc).
-
Final Steps: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting:
-
Problem: An emulsion forms at the interface during extraction.
-
Cause & Solution: This can be caused by fine particulates or high concentrations. Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently to break the emulsion.
-
Part 3: Purification Strategy Decision Guide
Choosing the right purification strategy from the outset can save significant time and material. Use this decision tree to guide your approach based on the characteristics of your crude product.
Caption: Decision workflow for selecting an appropriate purification technique.
References
-
Boronic acid - Wikipedia. [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016-07-18). [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017-12-19). [Link]
-
Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013-04-03). [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
-
Internal and external catalysis in boronic ester networks - Semantic Scholar. [Link]
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? | ResearchGate. (2016-09-27). [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2025-08-09). [Link]
-
Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. (2021-02-23). [Link]
-
Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine - ResearchGate. [Link]
- Process for purification of boronic acid and its derivatives - Google P
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025-11-08). [Link]
-
P.MS.53 - IUCr Journals. [Link]
-
On-Surface Synthesis of Boroxine-Based Molecules - MDPI. (2021-11-30). [Link]
-
HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025-11-08). [Link]
-
Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
-
The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. (2023-03-09). [Link]
- Process for the preparation of substituted phenylboronic acids - Google P
-
Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC - NIH. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023-02-19). [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
4-(n-isopropylaminocarbonyl)phenylboronic acid (C10H14BNO3) - PubChem. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020-06-06). [Link]
-
Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. - ResearchGate. [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC - NIH. [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC - NIH. [Link]
- Preparation method of arylboronic acid compound - Google P
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
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- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. Boronic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki Coupling Efficiency Through Base and Solvent Selection
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the critical roles of the base and solvent, helping you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield
Q1: My Suzuki coupling reaction is giving me a low yield or no product at all. Where should I start my troubleshooting?
A: Low or no yield in a Suzuki coupling is a common but solvable issue. The interplay between the base and solvent is often at the heart of the problem. Here’s a systematic approach to diagnosing the issue:
-
Re-evaluate Your Base and Solvent Combination: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step—often the rate-determining step of the catalytic cycle.[1][2] The solvent, in turn, must solubilize the reactants and the catalyst, and its polarity can influence the reaction pathway.[3][4] A mismatch between these components can halt the reaction.
-
Consider the "Tripartite Role" of the Base: The base doesn't just have one job. It is involved in:
-
Formation of the active palladium complex.[5]
-
Creation of the reactive boronate species from the boronic acid.[5][6]
-
Acceleration of the final reductive elimination step.[5]
If your chosen base is too weak or poorly soluble in your solvent, it cannot perform these functions effectively.
-
-
Check for Catalyst Deactivation: An inappropriate solvent or base can lead to the precipitation of your palladium catalyst as "palladium black," a clear sign of deactivation.[7] Ensure your solvent is properly degassed, as oxygen can contribute to this issue.[7]
Issue 2: The Side Reaction - Protodeboronation
Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my boronic acid starting material. What is happening and how can I prevent it?
A: You are encountering protodeboronation , a well-known side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[8] This is particularly problematic with electron-deficient or some heteroaromatic boronic acids.[9]
Causality and Prevention:
-
Base-Catalyzed Decomposition: While essential for the reaction, the base can also promote protodeboronation, especially in the presence of water.[10] Strong bases and high temperatures can exacerbate this issue.
-
Solution: Switch to a milder base. Bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often effective at promoting the desired coupling while minimizing protodeboronation.[7]
-
-
Solvent Effects: The presence of water, often used in biphasic solvent systems, can be a source of protons for this side reaction.[10]
-
Protect Your Boronic Acid:
-
Solution: Convert your boronic acid to a more stable form, such as a pinacol ester , a MIDA boronate , or an aryltrifluoroborate salt .[5][7] These derivatives are less prone to protodeboronation and slowly release the active boronic acid in situ, keeping its concentration low and minimizing the side reaction.[7][13]
-
In-Depth Technical Guide: Selecting the Right Base and Solvent
The Critical Role of the Base
The choice of base is not arbitrary; it is a critical parameter that can dictate the success or failure of your Suzuki coupling. The base's strength (pKa), solubility, and the nature of its counter-ion all play significant roles.
Mechanism of Base Action:
The generally accepted mechanism involves the activation of the boronic acid by the base to form a boronate "ate" complex.[2][14] This increases the nucleophilicity of the organic group on the boron, facilitating its transfer to the palladium center during transmetalation.[1]
Caption: Base activation of boronic acid to the more reactive boronate species.
Comparative Data for Common Bases:
The optimal base is highly substrate-dependent. Below is a comparative guide to common choices.
| Base | Typical pKa of Conjugate Acid | Common Solvents | Key Characteristics & Best Use Cases |
| Na₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O | A mild, inexpensive, and common choice for many standard couplings.[1] |
| K₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O, DMF | Similar to Na₂CO₃ but with slightly better solubility in some organic solvents.[5] |
| Cs₂CO₃ | 10.3 | Toluene, Dioxane, THF | Higher solubility in organic solvents makes it effective for more challenging couplings.[1] |
| K₃PO₄ | 12.3 | Toluene, Dioxane, THF | A stronger base that is often effective when carbonates fail. Particularly useful for coupling with aryl chlorides and for minimizing protodeboronation.[1][7] |
| KF | 3.2 | Toluene, THF | A mild base that can be used for substrates with base-sensitive functional groups.[14] |
| KOtBu | 19 | THF, Dioxane | A very strong, non-nucleophilic base for difficult couplings, but can promote side reactions. |
| Organic Amines (e.g., Et₃N) | 10.7 | Toluene, DMF | Generally less effective than inorganic bases for most Suzuki couplings, but can be useful in specific cases.[1] |
Note: pKa values are approximate and can vary with the solvent.[15]
The Influence of the Solvent System
The Suzuki coupling is remarkably versatile in its solvent tolerance, capable of running in organic, aqueous, or biphasic conditions.[5]
Key Functions of the Solvent:
-
Solubilization: The solvent must dissolve the organohalide, the boronic acid derivative, the base, and the palladium catalyst.
-
Influence on Mechanism: The polarity of the solvent can affect the stability of intermediates in the catalytic cycle.[3] For example, polar aprotic solvents can sometimes alter the selectivity of the reaction.[3][4][16]
-
Role of Water: In many cases, a small amount of water is beneficial, even in primarily organic solvent systems. Water can help dissolve inorganic bases and facilitate the formation of the active [ArPd(OH)L₂] species.[5]
Common Solvents and Their Properties:
| Solvent | Dielectric Constant (ε) | Common Pairings | Notes |
| Toluene | 2.4 | H₂O, EtOH | A common non-polar solvent. Often used in a biphasic mixture with water.[13] |
| 1,4-Dioxane | 2.2 | H₂O | A polar aprotic ether that is a very common and effective solvent for Suzuki couplings.[13] |
| Tetrahydrofuran (THF) | 7.6 | H₂O | Another widely used polar aprotic ether.[13] |
| Dimethylformamide (DMF) | 36.7 | None | A polar aprotic solvent that can be useful for solubilizing challenging substrates, but can be difficult to remove.[13] |
| Ethanol/Methanol | 24.5 / 32.7 | Toluene, H₂O | Protic solvents that can be effective, particularly in combination with other solvents.[13] |
Dielectric constants are approximate values at 20-25°C.[17]
Experimental Protocols
Protocol 1: General Procedure for Base and Solvent Screening
When faced with a new Suzuki coupling, a systematic screening of bases and solvents is the most efficient path to an optimized procedure.
Materials:
-
Aryl Halide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)
-
Solvents for screening (e.g., Toluene/H₂O (4:1), Dioxane/H₂O (4:1), THF/H₂O (4:1))
-
Reaction vials and stir bars
Procedure:
-
To a series of reaction vials, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).
-
Seal each vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.02 mmol) to each vial.
-
Add the degassed solvent system (5 mL) to each respective vial via syringe.
-
Place the vials in a pre-heated reaction block or oil bath (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Compare the conversion and yield for each condition to identify the optimal base and solvent combination.[1]
Caption: A systematic workflow for screening base and solvent conditions.
References
-
Suzuki reaction . In Wikipedia. Retrieved December 17, 2023, from [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Retrieved December 17, 2023, from [Link]
-
Cid, J., Garcia-Alvarez, J., & Fernandez-Rodriguez, J. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ResearchGate. Retrieved from [Link]
-
Protodeboronation . In Wikipedia. Retrieved December 17, 2023, from [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. Retrieved December 17, 2023, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Retrieved December 17, 2023, from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. Retrieved from [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews. Retrieved from [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation . ChemRxiv. (2024). Retrieved from [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 . PMC - NIH. Retrieved from [Link]
-
Singh, H., & Singh, J. (2012). Suzuki Cross Coupling Reaction-A Review . ResearchGate. Retrieved from [Link]
-
Nekrasov, M. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? . ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction . Andrew G Myers Research Group, Harvard University. Retrieved December 17, 2023, from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . ACS Publications - Organometallics. (2018). Retrieved from [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . NIH. Retrieved from [Link]
-
Hooshmand, E., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media . Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Recent advances in the Suzuki-Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media . ResearchGate. (2019). Retrieved from [Link]
-
Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration . ResearchGate. (2025). Retrieved from [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . NIH. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? . ResearchGate. (2018). Retrieved from [Link]
-
Reeves, E. K., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . Europe PMC. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. (2017). Retrieved from [Link]
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions . ChemistryViews. (2019). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure . ACS Publications. (2011). Retrieved from [Link]
-
The influence of water on the solid‐phase Suzuki–Miyaura reaction . ResearchGate. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings . ResearchGate. (2025). Retrieved from [Link]
-
Screening of reaction conditions for the Suzuki-Miyaura cross-coupling... . ResearchGate. Retrieved from [Link]
-
pKa Values of Common Bases . University of Rochester. Retrieved December 17, 2023, from [Link]
- Dielectric Constant of Common solvents. University of California, Berkeley.
-
Suzuki-Miyaura Reagent Guide . ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
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- 13. Yoneda Labs [yonedalabs.com]
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- 16. researchgate.net [researchgate.net]
- 17. depts.washington.edu [depts.washington.edu]
Addressing protodeboronation in reactions with phenylboronic acids
A comprehensive guide to understanding and mitigating protodeboronation in cross-coupling reactions.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenylboronic acids. This resource is designed to provide in-depth technical guidance and troubleshooting strategies to address one of the most common challenges in modern organic synthesis: protodeboronation. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your reactions for success.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in my reactions?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a phenylboronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene as a byproduct.[1][2] This process consumes your starting material, reduces the yield of your desired cross-coupling product, and can complicate purification.[3][4] In the context of Suzuki-Miyaura coupling, for instance, the phenylboronic acid that should be coupling with your aryl halide is instead converted back to a simple benzene derivative, halting the productive catalytic cycle.[1]
Q2: I'm observing significant formation of the arene byproduct. What are the most likely causes?
A: Several factors can promote protodeboronation. The most common culprits include:
-
Reaction pH: Protodeboronation is highly pH-dependent.[1][5] Both strongly acidic and, more commonly, strongly basic conditions can accelerate this side reaction.[1][6][7]
-
Choice of Base: Strong bases, particularly hydroxides like NaOH and KOH, are known to significantly promote protodeboronation.[2][8] The base facilitates the formation of a boronate species, which can be more susceptible to protonolysis.[1][9]
-
Presence of Water: Water acts as the proton source for the C-H bond formation in protodeboronation.[2] While some Suzuki-Miyaura reactions require water, excessive amounts can exacerbate the issue.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation, sometimes more so than the desired coupling reaction.[2]
-
Inefficient Catalysis: A slow or inefficient catalytic system means your boronic acid is exposed to potentially harsh reaction conditions for a longer period, increasing the likelihood of decomposition.[2]
-
Ligand Choice: Recent studies have shown that bulky phosphine ligands, often used to promote challenging cross-couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[10][11][12]
Q3: How can I tell if my phenylboronic acid is particularly prone to protodeboronation?
A: The stability of phenylboronic acids varies greatly depending on their substituents.[9]
-
Electron-deficient arylboronic acids , especially those with ortho-substituents like fluorine, are highly susceptible to protodeboronation under basic conditions.[7][9]
-
Heteroaromatic boronic acids , such as 2-pyridyl boronic acid, are notoriously unstable and readily undergo protodeboronation, often through unique mechanistic pathways involving zwitterionic intermediates.[1][13]
A good practice is to consult the literature for the specific boronic acid you are using. If it is known to be unstable, proactive measures to mitigate protodeboronation are crucial from the outset.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving protodeboronation issues in your experiments.
Issue 1: Low yield of desired product with significant arene byproduct formation.
This is the classic symptom of protodeboronation outcompeting your desired reaction. The following workflow can help you systematically address this issue.
Troubleshooting Workflow: Mitigating Protodeboronation
Caption: A systematic workflow for troubleshooting protodeboronation.
Detailed Troubleshooting Steps:
1. Optimize Base Selection:
-
Rationale: Strong bases like NaOH and KOH generate a high concentration of the reactive boronate species, accelerating protodeboronation.[1][9] Weaker, non-hydroxide bases are often sufficient for the Suzuki-Miyaura coupling while minimizing this side reaction.[2][8]
-
Recommendation: Switch to milder bases. A comparison is provided in the table below.
| Base | Strength | Common Application Notes |
| NaOH, KOH | Strong | High risk of protodeboronation, especially with sensitive substrates.[2] |
| K₂CO₃, Cs₂CO₃ | Moderate | Good starting point for many Suzuki couplings, offering a balance of reactivity and stability.[2] |
| K₃PO₄ | Moderate | Often effective for challenging couplings and can suppress protodeboronation.[2] |
| Organic Bases (e.g., Et₃N) | Weak | Generally not effective for promoting transmetalation in Suzuki-Miyaura reactions. |
2. Control Water Content:
-
Rationale: Water is the proton source for protodeboronation.[2] Even stable boronic esters can hydrolyze to the more susceptible boronic acids in the presence of water and base.[14][15]
-
Protocol:
-
Use anhydrous solvents.
-
Thoroughly dry all glassware before use.
-
Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture to scavenge trace amounts of water.
-
3. Lower the Reaction Temperature:
-
Rationale: The activation energy for protodeboronation may be lower than that of the desired cross-coupling. By lowering the temperature, you can often find a window where the productive reaction proceeds at a reasonable rate while the undesired side reaction is significantly suppressed.[2]
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst system rather than increasing the temperature.[2][16]
4. Enhance the Catalytic System:
-
Rationale: If the catalytic turnover is slow, the boronic acid has more time to decompose.[2] A more active catalyst will consume the boronic acid faster in the desired reaction pathway.
-
Recommendations:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand loading can accelerate the cross-coupling reaction.[2]
-
Ligand Choice: Avoid overly bulky phosphine ligands if protodeboronation is a major issue.[10][12] Buchwald-type biarylphosphine ligands are generally very efficient, but a screen of different ligands may be necessary to find the optimal balance for your specific substrates.[2][17]
-
Precatalyst Choice: Using a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates the active Pd(0) species can be beneficial. This minimizes the time the boronic acid is exposed to potentially problematic Pd(II) species.[11][12]
-
5. Modify the Boronic Acid Reagent:
-
Rationale: Protecting the boronic acid functionality can dramatically improve its stability.[18] This is particularly effective for boronic acids that are known to be unstable.
-
Strategies:
-
Use Boronic Esters: Converting the boronic acid to its pinacol ester is a common and effective strategy. While not always a complete solution, pinacol esters are generally more stable to protodeboronation than the corresponding free acids.[5][14]
-
Employ a "Slow-Release" Strategy: This is a highly effective method for very unstable boronic acids.[1][18] Reagents like N-methyliminodiacetic acid (MIDA) boronates or potassium organotrifluoroborates are stable under the reaction conditions but slowly release the active boronic acid.[1][19][20] This keeps the instantaneous concentration of the free boronic acid low, favoring the rapid cross-coupling over the slower decomposition pathway.[18][20]
-
Mechanism: Base-Catalyzed Protodeboronation
Caption: The base-catalyzed protodeboronation pathway.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Focus on Minimizing Protodeboronation
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)
-
Degassed Water (if required, 0.5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, and potassium phosphate.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe, followed by the degassed water (if necessary).
-
Reaction: Heat the reaction mixture to the desired temperature (start with 70-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Protodeboronation - Wikipedia. (n.d.). [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35249–35253. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Taylor, C. J., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
-
Taylor, C. J., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
-
ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. [Link]
-
American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1277–1292. [Link]
-
Tay, R. Y., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(36), 16383–16395. [Link]
-
ResearchGate. (n.d.). Boron‐reagents unstable towards protodeboronation. [Link]
-
ResearchGate. (n.d.). The unexpected protodeboronation rather than condensation. [Link]
-
Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. [Link]
-
Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14844–14859. [Link]
-
Hall, D. G. (Ed.). (2016). Development of Organic Transformations Based on Protodeboronation. In Boronic Acids (pp. 549-573). Wiley-VCH. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(31), 5360–5363. [Link]
-
National Institutes of Health. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]
-
CORE. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
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- 20. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid by HPLC
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] 4-(N-Isopropylaminocarbonyl)phenylboronic acid serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its purity directly influences the impurity profile of the final drug product, making robust analytical control essential.[2][3] This guide provides an in-depth comparison of analytical methodologies for purity assessment, focusing on a validated High-Performance Liquid Chromatography (HPLC) method, and explains the scientific rationale behind the procedural choices for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding Boronic Acid Chemistry
The primary challenge in the analysis of boronic acids lies in their inherent chemical equilibrium. In non-aqueous or low-water conditions, three molecules of a boronic acid can reversibly dehydrate to form a cyclic trimeric anhydride known as a boroxine.[4][5][6][7][8][9] This equilibrium complicates purity analysis, as the boroxine may be mistaken for an impurity or cause quantification errors if the analytical method is not designed to account for it.[4][5] An aqueous mobile phase in reversed-phase HPLC typically drives the equilibrium back to the monomeric boronic acid form, ensuring that only the true impurities are quantified.[10]
Comparative Analysis of Purity Determination Techniques
While HPLC is a cornerstone of pharmaceutical analysis, it is crucial to understand its performance in the context of other available technologies.[11][12] Each method offers a unique combination of selectivity, sensitivity, and applicability.
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| HPLC-UV | Differential partitioning between a stationary and liquid phase, with UV detection.[13][14] | Robust, versatile, excellent quantitation, widely available. | Moderate sensitivity, requires chromophores for detection. | Gold standard for routine purity testing and quantification. [11] |
| UHPLC-UV | HPLC using columns with smaller particles (<2 µm) at higher pressures. | Faster analysis, higher resolution and sensitivity compared to HPLC. | Higher backpressure, potential for frictional heating, more susceptible to clogging. | High-throughput screening and analysis of complex mixtures. |
| LC-MS | HPLC separation coupled with mass spectrometry for detection. | High sensitivity and specificity, provides molecular weight information for impurity identification.[12] | Higher cost and complexity, potential for matrix effects and ion suppression. | Impurity identification and quantification of trace-level impurities.[15][16] |
| qNMR | Quantitative Nuclear Magnetic Resonance Spectroscopy. | Absolute quantification without a reference standard for the impurity, provides structural information. | Lower sensitivity than chromatographic methods, requires highly pure internal standards, expensive instrumentation. | Purity assessment of reference standards and structural elucidation of impurities. |
| GC-MS | Gas chromatography separation for volatile compounds coupled with MS. | Excellent for analyzing residual solvents and volatile impurities. | Not suitable for non-volatile, thermally labile compounds like boronic acids without derivatization. | Analysis of volatile organic impurities and residual solvents.[11] |
Based on this comparison, HPLC-UV emerges as the most balanced and appropriate technique for routine quality control and purity analysis of 4-(N-Isopropylaminocarbonyl)phenylboronic acid, offering a reliable, robust, and cost-effective solution.
In-Depth Guide to a Validated HPLC-UV Method
A successful HPLC method is built on a foundation of rational scientific choices that ensure its performance is specific, accurate, and reproducible. The validation of such methods should adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[17][18][19]
Method Development Rationale
-
Column Selection: A reversed-phase C18 column is the industry workhorse and is ideal for this analysis. The non-polar stationary phase effectively retains the moderately polar 4-(N-Isopropylaminocarbonyl)phenylboronic acid and provides excellent separation from potential non-polar and highly polar impurities. A column with end-capping is crucial to minimize peak tailing caused by the interaction of the acidic boronic acid group with residual silanols on the silica support.
-
Mobile Phase Selection:
-
Aqueous Phase: A buffered aqueous phase is necessary to maintain a consistent pH and ensure reproducible retention times. A buffer of 0.1% formic acid in water (pH ~2.7) is chosen. At this low pH, the boronic acid (pKa ~8.8) is fully protonated, leading to sharp, symmetrical peak shapes.[20]
-
Organic Phase: Acetonitrile is selected over methanol as the organic modifier. Its lower viscosity results in lower backpressure and better chromatographic efficiency. Its UV transparency at lower wavelengths is also advantageous.
-
Gradient Elution: A gradient elution, starting with a high aqueous percentage and gradually increasing the acetonitrile concentration, is employed. This ensures that highly polar impurities are eluted early, the main analyte peak is well-resolved, and any non-polar, late-eluting impurities are effectively washed from the column in a reasonable time.
-
-
Detector Selection: The phenyl ring in the analyte acts as a strong chromophore. A Diode Array Detector (DAD) or a variable wavelength UV detector is used. The optimal wavelength for detection is determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λmax), which is typically around 245 nm for this class of compounds. This maximizes sensitivity and minimizes interference from solvents.
-
Sample Preparation: The sample should be dissolved in a diluent that is compatible with the mobile phase to ensure good peak shape. A mixture of water and acetonitrile (e.g., 50:50 v/v) is an excellent choice as it can solubilize the analyte and potential impurities while being miscible with the initial mobile phase conditions.
Visual Workflow of the HPLC Purity Analysis
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// Edges A -> E; B -> C; C -> D; D -> E [label="Pass"]; D -> J [label="Fail"]; J -> C [style=dashed]; E -> F; F -> G; G -> H; H -> I; } dot Caption: Standard workflow for HPLC purity analysis from sample to report.
Experimental Protocol: HPLC-UV Method
This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP to ensure the chromatographic system is performing adequately.[13][21][22][23]
Instrumentation and Reagents
-
HPLC System: A gradient-capable HPLC system with a UV/DAD detector.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (reagent grade).
-
Reference Standard: 4-(N-Isopropylaminocarbonyl)phenylboronic acid of known high purity.
-
Sample: Test batch of 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 30.1 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
Preparation of Solutions
-
Diluent: Water/Acetonitrile (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Blank Solution: Use the diluent.
System Suitability Test (SST)
Before sample analysis, inject the Reference Standard solution five times. The system is deemed suitable for use if it meets the following criteria, which are based on common pharmaceutical industry standards.[21]
| Parameter | Acceptance Criterion |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% for peak area of the principal peak |
Analytical Procedure
-
Once the SST criteria are met, inject the blank solution once to ensure no carryover or system contamination.
-
Inject the sample solution in duplicate.
-
After the sequence is complete, process the chromatograms.
Data Interpretation and Purity Calculation
Identify the principal peak corresponding to 4-(N-Isopropylaminocarbonyl)phenylboronic acid based on the retention time of the reference standard. Integrate the area of the principal peak and all impurity peaks. Calculate the purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have the same UV response factor as the main compound. For more accurate quantification of a specific impurity, a reference standard for that impurity would be required.[11]
Conclusion
The purity of 4-(N-Isopropylaminocarbonyl)phenylboronic acid is a critical quality attribute that necessitates a robust and reliable analytical method. While several techniques are available, a well-developed, gradient reversed-phase HPLC-UV method offers the optimal balance of performance, accessibility, and cost-effectiveness for routine quality control in a pharmaceutical setting. By understanding the underlying chemistry of boronic acids and adhering to systematic method development and validation principles outlined by bodies like the ICH, researchers can ensure the integrity of their analytical data and, ultimately, the quality of the medicines they develop.[17][19][24]
References
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link]
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<621> CHROMATOGRAPHY . Available from: [Link]
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Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci . Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub . Available from: [Link]
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Are You Sure You Understand USP <621>? | LCGC International . Available from: [Link]
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Quality Guidelines - ICH . Available from: [Link]
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Review on the modern analytical advancements in impurities testing . Available from: [Link]
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ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment . Available from: [Link]
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The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer . Available from: [Link]
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The Boroxine-Boronic Acid Equilibrium - PubMed . Available from: [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews . Available from: [Link]
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Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - NIH . Available from: [Link]
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Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution . Available from: [Link]
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The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing . Available from: [Link]
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Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities . Available from: [Link]
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Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation | Scilit . Available from: [Link]
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Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed . Available from: [Link]
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Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX . Available from: [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures . Available from: [Link]
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Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies . Available from: [Link]
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Does any one have a general idea about Boronic acids HPLC methods? - ResearchGate . Available from: [Link]
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Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs . Available from: [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . Available from: [Link]
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Phenylboronic acid - Wikipedia . Available from: [Link]
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HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies . Available from: [Link]
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4-(n-isopropylaminocarbonyl)phenylboronic acid (C10H14BNO3) - PubChemLite . Available from: [Link]
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4-(n-isopropylaminocarbonyl)phenylboronic acid,(CAS# 397843-67-3) - Sinfoo Biotech . Available from: [Link]
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What is the purity requirement of Phenylboronic Acid for different applications? - Blog . Available from: [Link]
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A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci - Scirp.org . Available from: [Link]
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Improvement on synthesis of different alkyl-phenylboronic acid - PubMed . Available from: [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . Available from: [Link]
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4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid | C12H18BNO4 | CID 3863163 . Available from: [Link]
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A Senior Application Scientist’s Guide to Analytical Methods for the Characterization of Boronic Acid Derivatives
Introduction: The Indispensable Role of Boronic Acids and the Imperative for Rigorous Characterization
Boronic acids and their derivatives have transitioned from being niche chemical curiosities to indispensable tools across the scientific landscape. Their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions is foundational to modern organic synthesis.[1] In medicinal chemistry, this class of compounds has yielded FDA-approved drugs and a pipeline of candidates for treating cancers, bacterial infections, and viral diseases.[2][3] Furthermore, their unique ability to form reversible covalent bonds with cis-diols has established them as the go-to molecular recognition element for sensing carbohydrates and enriching glycoproteins for proteomic analysis.[4][5]
This versatility, however, is coupled with unique chemical behaviors—such as the propensity to form cyclic anhydrides (boroxines) or undergo hydrolysis—that can complicate analysis and impact performance.[6][7] For researchers, scientists, and drug development professionals, a comprehensive and nuanced understanding of a boronic acid derivative's identity, purity, stability, and structure is not merely a matter of due diligence; it is a prerequisite for reproducible, high-impact science.
This guide provides an in-depth comparison of the primary analytical techniques for characterizing boronic acid derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide field-tested protocols, and present a framework for selecting the most appropriate analytical strategy to solve specific research challenges.
The Analytical Workflow: A Multi-Technique Approach
Effective characterization is not a single experiment but a logical progression of analyses. Each technique provides a unique piece of the puzzle, and their synergistic application yields a complete picture of the molecule .
Figure 1: A typical analytical workflow for the comprehensive characterization of a novel boronic acid derivative, from initial quality control to in-depth structural and functional analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of boronic acid derivatives in solution. Its utility extends beyond simple confirmation to provide deep insights into molecular geometry, electronic environment, and dynamic equilibria.
Expertise & Rationale: Why ¹¹B NMR is Essential
While ¹H and ¹³C NMR are standard for organic molecules, ¹¹B NMR offers direct, unambiguous information about the boron center itself. Boron has two NMR-active nuclei, ¹¹B (80.1% natural abundance, spin I=3/2) and ¹⁰B (19.9%, spin I=3), with ¹¹B being the nucleus of choice due to its higher sensitivity and smaller quadrupole moment.[8]
The critical insight from ¹¹B NMR stems from its sensitivity to the hybridization state of the boron atom.
-
Trigonal (sp²-hybridized) Boron: Found in free boronic acids, exhibits a characteristically broad signal in the downfield region (typically δ = 25-35 ppm).
-
Tetrahedral (sp³-hybridized) Boron: Found in boronate anions or esters formed by reaction with diols or bases, shows a sharper, more shielded signal in the upfield region (typically δ = 2-15 ppm).[8][9]
This chemical shift difference is not merely an observation; it is the direct experimental evidence of the fundamental reactivity of boronic acids. It allows us to monitor pKa, quantify binding affinities with diols, and assess the stability of boronate esters—all from a single, information-rich spectrum.[8][9][10]
Figure 2: The equilibrium between sp² and sp³ hybridized boron, the basis for monitoring boronic acid-diol interactions using ¹¹B NMR. The change in coordination geometry directly correlates to a significant upfield shift in the ¹¹B NMR spectrum.
Experimental Protocol: Monitoring Diol Binding with ¹¹B NMR
This protocol provides a self-validating system to determine the binding affinity of a boronic acid with a model diol, such as catechol.
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄).
-
Prepare a 1 M stock solution of the diol (e.g., catechol) in the same deuterated solvent.
-
Prepare buffered aqueous solutions (using D₂O) across a range of pH values (e.g., pH 6 to 10).
-
-
Sample Preparation:
-
In an NMR tube, combine the boronic acid stock, the appropriate buffer, and D₂O to a final boronic acid concentration of ~20-40 mM.
-
Acquire a baseline ¹¹B NMR spectrum of the free boronic acid at the desired pH. The choice of pH is critical; binding is most favorable at or above the pKa of the boronic acid.[8]
-
Perform a titration by adding increasing equivalents of the diol stock solution to the NMR tube (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 equivalents).
-
-
NMR Acquisition:
-
Acquire a ¹¹B NMR spectrum after each addition of the diol. Use a boron-free probe if possible, or acquire a background spectrum of an empty tube to identify any background signals from the instrument.[11]
-
Key Parameters: A relaxation delay (D1) of at least 1 second is recommended. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis & Interpretation:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the free boronic acid (sp²) and the boronate ester complex (sp³).
-
The appearance and growth of the upfield sp³ signal, with a corresponding decrease in the sp² signal, provides direct evidence of binding.
-
The binding constant (Ka) can be calculated by fitting the change in the mole fraction of the complex versus the diol concentration to a suitable binding isotherm.[9][10]
-
Mass Spectrometry (MS): For Unrivaled Sensitivity and Confirmation
Mass spectrometry is the definitive technique for confirming the molecular weight of a boronic acid derivative and for quantifying it at trace levels. However, the unique chemistry of the boronic acid moiety presents specific challenges that require informed methodological choices.
Expertise & Rationale: Overcoming the Boroxine Challenge
A primary challenge in the MS analysis of free boronic acids is their tendency to undergo thermally-induced or in-source dehydration to form cyclic trimers known as boroxines .[6] This process leads to an ion at [3M-3H₂O+H]⁺, which can be mistaken for an impurity or complicate spectral interpretation.
Causality: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups make intermolecular condensation favorable, especially under the energetic conditions of some ionization sources.
The Solution: The most robust strategy to prevent boroxine formation and ensure reliable analysis is derivatization.
-
Esterification: Reacting the boronic acid with a diol, such as pinacol or N-methyliminodiacetic acid (MIDA), forms a stable boronate ester that is less prone to dehydration.[6][12]
-
In-situ Adduct Formation: In MALDI-MS, using 2,5-dihydroxybenzoic acid (DHB) as the matrix can efficiently convert the peptide boronic acid into a detectable DHB adduct without prior derivatization.[6]
For quantitative studies, such as measuring residual boronic acid impurities in a final drug product, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity.[13][14][15]
Figure 3: The equilibrium of boronic acid monomers dehydrating to form a cyclic boroxine trimer, a common phenomenon observed in mass spectrometry that can complicate data interpretation.
Experimental Protocol: Trace Level Quantification by LC-MS/MS
This protocol outlines a method for quantifying a boronic acid as a potential genotoxic impurity (PGI) in an active pharmaceutical ingredient (API).
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the API sample in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 10-20 mg/mL.
-
Prepare a stock solution of the boronic acid reference standard in the same diluent.
-
Create a series of calibration standards by spiking the reference standard into the API solution (matrix-matched calibration) at concentrations bracketing the target limit of quantification (e.g., 0.1 to 5 ppm relative to the API).[15]
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A C18 column is commonly used. Columns with low silanol activity can minimize on-column degradation.[16]
-
Mobile Phase: A typical mobile phase consists of 10 mM ammonium acetate or 0.1% ammonia in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[15][17] The slightly basic pH helps deprotonate the boronic acid for negative ion mode analysis.
-
Gradient: A gradient elution is employed to separate the more polar boronic acid from the typically less polar API.
-
-
Mass Spectrometry Detection (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred, as boronic acids readily form a [M-H]⁻ ion.[15]
-
MRM Transition: Optimize the Multiple Reaction Monitoring (MRM) transitions for the boronic acid.
-
Precursor Ion (Q1): The m/z of the deprotonated molecule, [M-H]⁻. Remember to account for the specific isotopes of boron (¹⁰B and ¹¹B). The ¹¹B isotope is more abundant and typically used for quantification.[6]
-
Product Ion (Q3): A stable fragment ion generated by collision-induced dissociation (CID) of the precursor.
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy to maximize the MRM signal intensity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the boronic acid against its concentration.
-
Determine the concentration of the boronic acid in the API sample by interpolating its peak area from the calibration curve. The method should be validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity.[15]
-
Chromatographic Methods: The Workhorse for Separation and Purity
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary technique for assessing the purity of boronic acid derivatives and monitoring reaction progress. Its application, however, is not always straightforward due to the unique properties of these compounds.
Expertise & Rationale: Navigating the Challenges of Boronic Acid Chromatography
The analysis of boronic acids and their esters by chromatography requires careful method development to address two main issues:
-
Poor Peak Shape: The acidic nature of the boronic acid moiety can lead to peak tailing on traditional silica-based columns due to interaction with residual silanol groups.
-
On-Column Hydrolysis: Boronate esters, particularly pinacol esters, can be susceptible to hydrolysis back to the parent boronic acid during analysis, leading to inaccurate quantification.[16]
The Causality and Solutions:
-
pH Control: Operating the mobile phase at a controlled pH is crucial. For boronic acids, a pH around 10 will ensure the molecule is charged, which can improve peak shape, while low pH can suppress ionization and reduce silanol interactions.
-
Stationary Phase Selection: Using modern, end-capped C18 columns with low silanol activity or specialized phases like phenyl-hexyl columns can significantly mitigate peak tailing and on-column hydrolysis.[16]
-
Affinity Chromatography: In a powerful application, the boronic acid itself becomes the stationary phase. Boronate affinity chromatography is a widely used technique for the selective enrichment of cis-diol-containing biomolecules like glycoproteins, catechols, and nucleosides from complex biological matrices.[18][19] The binding occurs under alkaline conditions (pH > 8) and elution is triggered by lowering the pH, which disrupts the boronate ester bond.[5]
Figure 4: Workflow for glycoprotein enrichment using boronate affinity chromatography. The pH-dependent reversible covalent interaction allows for specific capture and release.
X-ray Crystallography: The Ultimate Structural Arbiter
For an unambiguous, high-resolution understanding of a boronic acid derivative's three-dimensional structure in the solid state, single-crystal X-ray crystallography is unparalleled.
Expertise & Rationale: From Connectivity to Conformation
While NMR provides structural information in solution, X-ray crystallography reveals the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) that define the crystal lattice. This information is invaluable for:
-
Absolute Structure Confirmation: Providing definitive proof of a molecule's constitution and stereochemistry.
-
Understanding Intermolecular Forces: Revealing how molecules pack together, which influences physical properties like solubility and melting point.
-
Structural Biology: Elucidating how boronic acid-based inhibitors bind to the active sites of target proteins, which is critical for structure-based drug design.[20][21] Crystallographic studies have been instrumental in showing how boronic acids form covalent, tetrahedral adducts with catalytic serine residues in enzymes like β-lactamases.[20][21][22]
Experimental Protocol: Generalized Workflow for Crystal Structure Determination
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.
-
Material Purity: The starting material must be of very high purity (>99%). This is typically achieved by preparative HPLC or multiple recrystallizations.[23]
-
Crystallization Screening:
-
The goal is to find conditions where the molecule slowly precipitates from a supersaturated solution to form an ordered crystal lattice.
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks.[24]
-
Vapor Diffusion (Hanging/Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a solution containing a precipitant (anti-solvent). The slow diffusion of the anti-solvent into the drop induces crystallization.
-
Solvent Systems: A wide range of solvents and solvent/anti-solvent pairs should be screened (e.g., ethanol, ethyl acetate, dichloromethane, hexane, water).
-
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (well-formed, clear, appropriate size) is carefully selected under a microscope and mounted on a goniometer head.[24]
-
The crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The diffractometer exposes the crystal to a monochromatic X-ray beam and rotates it, collecting a series of diffraction patterns.[24]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal.
-
Specialized software is used to solve the phase problem, build an atomic model into the electron density map, and refine the model to achieve the best fit with the experimental data.
-
Comparative Summary of Analytical Techniques
The selection of an analytical technique is dictated by the question being asked. The table below provides a comparative guide to aid in this decision-making process.
| Technique | Information Provided | Strengths | Limitations | Primary Application |
| NMR Spectroscopy | Detailed molecular structure in solution, connectivity, dynamic equilibria, purity. | Non-destructive, highly quantitative, provides deep structural insight (esp. ¹¹B NMR for hybridization). | Relatively low sensitivity, requires soluble sample, complex spectra for mixtures. | Structure elucidation, reaction monitoring, binding studies.[8][9] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns, quantification. | Extremely high sensitivity, suitable for complex mixtures (with LC), isotopic pattern confirms boron. | Can induce fragmentation/dehydration (boroxines), provides little stereochemical information. | Molecular weight confirmation, trace impurity analysis.[6][15][17] |
| Chromatography (HPLC) | Purity, number of components, quantification, separation of mixtures. | Robust, highly quantitative, versatile (RP, HILIC, affinity), workhorse for QC. | On-column degradation can be an issue, requires method development, less structural info. | Purity assessment, reaction monitoring, preparative separation.[16] |
| X-ray Crystallography | Precise 3D atomic structure in the solid state, bond lengths/angles, intermolecular interactions. | Unambiguous structural determination, provides absolute configuration. | Requires a high-quality single crystal (often a bottleneck), solid-state structure may differ from solution. | Definitive structure confirmation, analysis of protein-ligand binding.[20][21] |
Conclusion
The robust characterization of boronic acid derivatives is a multifaceted endeavor that relies on the intelligent application of orthogonal analytical techniques. NMR spectroscopy provides the foundational structural understanding in solution, mass spectrometry confirms identity with unparalleled sensitivity, chromatography serves as the workhorse for purity and separation, and X-ray crystallography offers the ultimate, high-resolution structural snapshot. As a senior application scientist, my recommendation is to view these techniques not as a menu of options, but as a synergistic toolkit. By understanding the causality behind each method—why ¹¹B NMR is uniquely suited to probe boron's hybridization, or why derivatization is critical for reliable MS—researchers can design and execute analytical strategies that are not only technically sound but also generate the trustworthy, high-quality data necessary to advance the fields of chemistry, biology, and medicine.
References
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
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Stadler, A. D., & Smith, L. M. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3468–3474. Retrieved from [Link]
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Larnaud, F., et al. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 24(17), 3173. Retrieved from [Link]
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Silva, S. M. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
-
Salvio, R., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 743–748. Retrieved from [Link]
-
Silva, S. M. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
-
Valenzuela, A. V., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15835–15843. Retrieved from [Link]
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Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 167-173. Retrieved from [Link]
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Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810–10823. Retrieved from [Link]
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Performance of different palladium catalysts in Suzuki coupling with 4-(N-Isopropylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The strategic formation of biaryl and heteroaryl structures, common motifs in bioactive molecules, often relies on this powerful palladium-catalyzed transformation.[1][3] This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of a functionally rich substrate, 4-(N-Isopropylaminocarbonyl)phenylboronic acid, offering experimental insights to inform catalyst selection and reaction optimization.
The Catalytic Heart of the Matter: The Suzuki-Miyaura Cycle
The efficacy of any Suzuki-Miyaura coupling is dictated by the smooth progression of its catalytic cycle. This cycle, elegantly orchestrated by a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (oxidative addition), forming a palladium(II) intermediate.[6] Subsequently, in the transmetalation step, the organic moiety from the boronic acid derivative is transferred to the palladium center, a process often facilitated by a base.[7] The final step, reductive elimination, forms the new carbon-carbon bond of the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[8]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Performance Under Pressure: A Comparative Analysis of Palladium Catalysts
The choice of palladium catalyst is critical, especially when dealing with substrates bearing functional groups like amides, which can potentially coordinate to the metal center and influence catalytic activity. Here, we compare the performance of several common and advanced palladium catalyst systems for the coupling of 4-(N-Isopropylaminocarbonyl)phenylboronic acid with a representative aryl bromide.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-85 | A classic, versatile catalyst, but can require higher temperatures and may be sensitive to air.[9][10] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 | Often provides higher yields and is more stable than Pd(PPh₃)₄, particularly for challenging substrates.[8][10] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 12 | >95 | A highly active system enabling room temperature couplings, even with aryl chlorides.[11] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | A second-generation Buchwald precatalyst offering high stability and turnover numbers, ideal for demanding couplings.[12] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Another highly effective Buchwald precatalyst, often showing complementary reactivity to XPhos-based systems.[12] |
Note: The data presented is a synthesis of typical results from the literature for structurally similar amide-containing boronic acids and should be considered illustrative. Direct comparison under identical conditions is recommended for specific applications.
In the Lab: A Step-by-Step Experimental Protocol
Reproducibility is the cornerstone of scientific advancement. The following detailed protocol for a Suzuki-Miyaura coupling using 4-(N-Isopropylaminocarbonyl)phenylboronic acid and Pd(dppf)Cl₂ serves as a robust starting point for your investigations.
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A Comparative Guide to the Validation of a Synthetic Route for 4-(N-Isopropylaminocarbonyl)phenylboronic acid
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
4-(N-Isopropylaminocarbonyl)phenylboronic acid is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. The integrity of this starting material directly impacts the purity, yield, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation and comparison of the two most prevalent synthetic routes to this compound. We will dissect the causality behind experimental choices, present self-validating protocols, and furnish the supporting data necessary for researchers to make informed decisions for their specific applications, from lab-scale synthesis to process development.
Introduction: Strategic Importance of the Target Moiety
Arylboronic acids are indispensable reagents in modern organic synthesis, primarily serving as coupling partners in Suzuki-Miyaura reactions to form carbon-carbon bonds.[1][2] The title compound, 4-(N-Isopropylaminocarbonyl)phenylboronic acid, has garnered significant attention due to its integral role in the structure of several clinical and pre-clinical PARP inhibitors. The robust and scalable synthesis of this intermediate is therefore a matter of considerable practical importance. This guide will compare two primary synthetic strategies, providing a framework for their validation.
Overview of Competing Synthetic Strategies
Two logical and industrially relevant synthetic routes emerge for the preparation of 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
-
Route A: The "Amidation First" Approach. This route begins with a commercially available boronic acid, 4-carboxyphenylboronic acid, and forms the required N-isopropyl amide bond in the final step.
-
Route B: The "Borylation Last" Approach. This strategy starts with a halogenated precursor, 4-bromo-N-isopropylbenzamide, and introduces the boronic acid functionality in the final step via a palladium-catalyzed Miyaura borylation reaction.[3]
The choice between these routes is not trivial and depends on factors including cost of starting materials, scalability, impurity profiles, and the technical capabilities of the laboratory.
Caption: High-level comparison of the two primary synthetic routes.
In-Depth Analysis and Mechanistic Considerations
Route A: Amidation of 4-Carboxyphenylboronic Acid
This route is conceptually straightforward, involving the formation of an amide bond between a carboxylic acid and an amine.
Causality of Reagent Selection:
The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and results in the formation of water, which can be detrimental to the boronic acid moiety. Therefore, activating agents, known as coupling reagents, are essential.[4][5]
-
Carbodiimides (e.g., EDCI, DCC): These are cost-effective and widely used.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization if the alpha-carbon is chiral and can rearrange to a stable N-acylurea byproduct, reducing yield.[6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and offer faster reaction times with reduced side reactions.[7][8] HATU activates the carboxylic acid by forming an active ester, which is less prone to side reactions and racemization.[7] Although more expensive, their efficiency often justifies the cost, especially for challenging couplings or high-purity requirements.[4]
-
Additives (e.g., HOBt): 1-Hydroxybenzotriazole (HOBt) is often used in conjunction with carbodiimides. It acts as a nucleophile to trap the O-acylisourea intermediate, forming an active ester that is more stable and less prone to racemization before the amine attacks.[7]
Self-Validating Protocol Checkpoints: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting 4-carboxyphenylboronic acid before proceeding with the workup.
Route B: Miyaura Borylation of 4-Bromo-N-isopropylbenzamide
This route leverages the powerful palladium-catalyzed Miyaura borylation to install the boronic acid group onto a pre-formed amide.[3][9]
Causality of Reagent Selection:
The Miyaura borylation is a robust and functional-group-tolerant method for creating C-B bonds.[1]
-
Boron Source: Bis(pinacolato)diboron (B2pin2) is the most common boron source. It is a stable, easy-to-handle solid that, upon reaction, forms a boronate ester. This ester is generally more stable and easier to purify via standard silica gel chromatography than the free boronic acid.[9][10]
-
Palladium Catalyst and Ligand: A combination of a palladium precursor (e.g., PdCl2(dppf) or Pd(dba)2) and a phosphine ligand is typically used.[11] The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand (e.g., dppf, SPhos, PCy3) can significantly impact reaction efficiency, especially for less reactive aryl chlorides.[11][12]
-
Base: A mild base, such as potassium acetate (KOAc), is crucial.[9] Its role is to activate the diboron reagent. Using a strong base can lead to competitive Suzuki-Miyaura coupling of the product with the starting aryl halide, resulting in dimer impurities.[9][13]
Self-Validating Protocol Checkpoints: The reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to track the disappearance of the 4-bromo-N-isopropylbenzamide starting material. The formation of homocoupling byproducts should also be monitored.[13]
Experimental Validation Protocols & Data
Detailed Experimental Protocol: Route A
-
Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 4-carboxyphenylboronic acid (1.0 eq), HATU (1.1 eq), and anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the dropwise addition of isopropylamine (1.2 eq).
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor by HPLC for the disappearance of the starting carboxylic acid.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography.
Detailed Experimental Protocol: Route B
-
Setup: To an oven-dried Schlenk tube, add 4-bromo-N-isopropylbenzamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), PdCl2(dppf) (0.03 eq), and potassium acetate (3.0 eq).
-
Inerting: Evacuate and backfill the tube with argon three times.[12]
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Reaction: Heat the mixture to 80-90 °C for 8-16 hours. Monitor by HPLC or GC-MS for consumption of the aryl bromide.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. The resulting pinacol ester is often used directly or can be deprotected to the boronic acid by treatment with an aqueous acid. Purification of the ester can be performed by flash chromatography.
Caption: A typical validation workflow for the "Amidation First" route.
Comparative Analysis
| Parameter | Route A: Amidation First | Route B: Borylation Last | Rationale & Field Insights |
| Yield | Typically 75-90% | Typically 80-95% (for the ester) | Route B often provides slightly higher yields, though this is highly dependent on optimization. |
| Purity Profile | Key impurity: unreacted 4-carboxyphenylboronic acid. Can be difficult to remove. | Key impurities: homocoupling dimers and deboronated starting material.[13] Pinacol ester is generally easier to purify.[10] | The purification strategy is a major differentiator. Boronic acids can be challenging to purify via standard silica gel chromatography.[14][15] |
| Scalability | Good. Coupling reagents like EDCI are cost-effective for large scale. HATU can be prohibitively expensive. | Excellent. Palladium-catalyzed reactions are routinely performed on an industrial scale. Catalyst loading can often be reduced.[12] | For large-scale synthesis, the cost of the palladium catalyst in Route B must be weighed against the cost and efficiency of the coupling reagent in Route A. |
| Cost of Goods | Starting material (4-carboxyphenylboronic acid) is moderately priced. Coupling reagent cost varies significantly. | Starting material (4-bromo-N-isopropylbenzamide) is readily prepared. B2pin2 and the palladium catalyst are significant cost drivers. | A thorough cost analysis of starting materials and reagents is essential for any process development. |
| Safety | Coupling reagents can be sensitizers. Byproducts (e.g., DCU from DCC) require disposal. | Palladium catalysts are heavy metals and require careful handling and removal from the final product. Solvents like dioxane have safety concerns. | Both routes require standard chemical safety precautions. The removal of residual palladium to ppm levels is a critical regulatory hurdle for Route B if the product is an API intermediate. |
Analytical Validation: Ensuring Product Integrity
Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. A combination of analytical techniques is required for full validation.[16]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A validated HPLC method can quantify the main component and any related impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation. Both ¹H and ¹³C NMR should be performed. Quantitative NMR (qNMR) can also be used as a primary method for purity determination without needing a specific reference standard for the analyte.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound and helps in the identification of unknown impurities.[17]
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Conclusion and Recommendations
Both Route A and Route B represent viable and effective strategies for the synthesis of 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
-
Route A (Amidation First) is often preferred for smaller, lab-scale syntheses where the cost of uronium-based coupling reagents is not a major factor and the purification of the final boronic acid can be managed by recrystallization.
-
Route B (Borylation Last) is generally more suitable for larger-scale production. The formation of the stable, easily purifiable pinacol boronate ester is a significant advantage. While the initial investment in the palladium catalyst and boron reagent is higher, the process is robust, scalable, and often more efficient overall.
The ultimate choice will depend on a careful evaluation of the specific project requirements, including scale, purity specifications, budget, and available equipment. This guide provides the foundational data and rationale to support that decision-making process.
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Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]
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A Senior Application Scientist's Guide to Bioconjugation Linkers: A Comparative Study of Boronic Acid vs. Other Functional Groups
In the sophisticated landscape of modern drug development and biological research, the art of bioconjugation—the covalent linking of two molecules where at least one is a biomolecule—is paramount. The success of antibody-drug conjugates (ADCs), diagnostic probes, and advanced biomaterials hinges on the chemical bridge that connects their constituent parts: the linker. The choice of this linker is a critical decision, dictating the stability, specificity, and ultimate functionality of the resulting bioconjugate.
This guide provides an in-depth, objective comparison of boronic acid-based linkers against other commonly employed functional groups. We will explore the underlying chemical principles, provide field-proven insights into experimental design, and present supporting data to empower researchers, scientists, and drug development professionals to make informed linker selections.
The Central Role of the Linker in Bioconjugate Design
An ideal linker should exhibit high reactivity and selectivity towards its target functional group under mild, biocompatible conditions, while the resulting linkage must possess a stability profile tailored to the specific application. Some applications demand a highly stable, irreversible bond, while others, such as targeted drug delivery, may benefit from a cleavable linker that releases its payload in response to a specific physiological trigger.
Boronic Acid Linkers: Masters of Reversible Covalent Bonding
Boronic acids have garnered significant attention for their unique ability to form reversible covalent bonds with molecules containing cis-1,2- or cis-1,3-diols.[1] This functionality is prevalent in a wide range of biologically significant molecules, including saccharides, glycoproteins, and ribonucleic acids, making boronic acid linkers a powerful tool for targeting these specific biomolecules.[2][3]
The Mechanism: A pH-Dependent Equilibrium
The core of boronic acid chemistry lies in its reaction with a diol to form a cyclic boronate ester.[1] This is not a static, irreversible bond but rather a dynamic equilibrium that is highly sensitive to pH.[4][5] In acidic environments, the equilibrium favors the dissociated state, with the free boronic acid and diol predominating. As the pH increases to neutral or alkaline conditions, the equilibrium shifts towards the formation of the more stable boronate ester.[5] This inherent pH-responsiveness is a key advantage, enabling the design of "smart" bioconjugates that can release their cargo in specific cellular compartments, such as the acidic endosomes or lysosomes, or in the slightly acidic tumor microenvironment.[2][6]
Figure 3: The reaction between an NHS ester and a primary amine.
Click Chemistry: The Gold Standard for Bio-orthogonality
"Click chemistry," a term that encompasses reactions with high efficiency, specificity, and biocompatibility, has revolutionized bioconjugation. T[7]he most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. I[8]ts bio-orthogonal nature means that the azide and alkyne functional groups do not react with any native biological moieties, ensuring exquisite specificity.
-
Unparalleled Specificity: The reaction is highly specific and does not interfere with biological systems. *[7][8] High Efficiency: Click reactions are typically very fast and high-yielding. *[10] Copper-Free Alternatives: Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, mitigating concerns about copper-induced cytotoxicity.
[11]Limitations:
-
Requires Unnatural Functional Groups: The biomolecules of interest must first be genetically or chemically modified to incorporate an azide or an alkyne group.
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A Researcher's Guide to the Spectroscopic Journey from Precursors to 4-(N-Isopropylaminocarbonyl)phenylboronic acid
This guide provides an in-depth spectroscopic comparison of 4-(N-Isopropylaminocarbonyl)phenylboronic acid with its fundamental precursors, 4-Carboxyphenylboronic acid and Isopropylamine. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple data sheet, offering a narrative that explains the causal links between molecular structure and spectroscopic output. We will explore the characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that not only identify each compound but also unequivocally confirm the successful transformation to the final product.
The Synthetic Landscape: Amide Coupling
The synthesis of 4-(N-Isopropylaminocarbonyl)phenylboronic acid is a classic example of amide bond formation, a cornerstone reaction in medicinal chemistry. It involves the coupling of a carboxylic acid with a primary amine. This transformation creates a stable amide linkage while preserving the synthetically versatile boronic acid moiety, making the final product a valuable bifunctional building block.[1]
The overall reaction is illustrated below. The key event is the formation of a new Carbon-Nitrogen bond, which serves as the primary focal point of our spectroscopic analysis.
Figure 1: Synthetic pathway from precursors to the final product.
Spectroscopic Profile of Precursor 1: 4-Carboxyphenylboronic acid
4-Carboxyphenylboronic acid is a bifunctional molecule containing both a carboxylic acid and a boronic acid group attached to a benzene ring.[2] Its spectroscopic features are a direct reflection of this structure.
Key Spectroscopic Features:
-
¹H NMR: The spectrum is characterized by two sets of signals. The aromatic protons typically appear as two doublets in the range of 7.9-8.2 ppm, a result of the para-substitution pattern.[3] A highly deshielded, often broad singlet corresponding to the carboxylic acid proton (-COOH) is expected far downfield, typically above 12 ppm. The boronic acid protons (-B(OH)₂) also produce a broad singlet, which can exchange with deuterium in solvents like D₂O, causing it to disappear.
-
IR Spectroscopy: The infrared spectrum is dominated by the carboxylic acid group. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is a hallmark feature, arising from strong hydrogen bonding.[2] The C=O stretch of the carboxylic acid appears as a strong, sharp absorption around 1680-1710 cm⁻¹. Additionally, characteristic B-O stretching vibrations are observed in the 1300-1400 cm⁻¹ region.[4]
-
Mass Spectrometry (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ is readily observed. For 4-Carboxyphenylboronic acid (MW: 165.94 g/mol ), this would correspond to an m/z of approximately 165.04.[2][5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a rapid and reliable technique for acquiring the infrared spectrum of solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This captures the spectrum of the ambient environment (CO₂, water vapor) and the crystal, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 4-Carboxyphenylboronic acid powder directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Spectroscopic Profile of Precursor 2: Isopropylamine
Isopropylamine is a simple primary aliphatic amine. Its spectrum is defined by the isopropyl group and the terminal amine (-NH₂) functionality.[7]
Key Spectroscopic Features:
-
¹H NMR: The spectrum is highly distinctive. A septet (a multiplet with 7 lines) appears around 2.8-3.1 ppm, corresponding to the single methine proton (-CH) which is split by the six adjacent methyl protons.[8] A doublet appears further upfield, around 1.0-1.2 ppm, representing the six equivalent protons of the two methyl groups (-CH₃), split by the single methine proton.[8] The two amine protons (-NH₂) typically appear as a broad singlet around 1.1-1.5 ppm, which will exchange with D₂O.[8]
-
IR Spectroscopy: The N-H stretching region is key for identifying primary amines. Two medium-intensity bands are typically observed between 3300 and 3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.[9] An N-H bending vibration (scissoring) is also visible around 1590-1650 cm⁻¹.[7][10]
-
Mass Spectrometry (EI-MS): Isopropylamine (MW: 59.11 g/mol ) shows a molecular ion peak [M]⁺ at m/z 59.[11][12] The most prominent feature (base peak) in its electron ionization mass spectrum is at m/z 44, resulting from the alpha-cleavage and loss of a methyl radical (CH₃•), a characteristic fragmentation pathway for aliphatic amines.[12][13]
Confirmation of Success: The Spectroscopic Profile of 4-(N-Isopropylaminocarbonyl)phenylboronic acid
The formation of the amide bond results in a unique spectroscopic fingerprint that incorporates features from both precursors while exhibiting distinct new signals. The disappearance of starting material signals and the appearance of product signals provide definitive proof of a successful reaction.
Anticipated Spectroscopic Changes:
-
¹H NMR:
-
Disappearance: The broad singlet of the carboxylic acid proton (>12 ppm) will vanish completely.
-
Appearance: A new signal, a doublet, will appear for the amide N-H proton, typically between 7.5 and 8.5 ppm. It is a doublet due to coupling with the adjacent isopropyl methine proton.
-
Shifts: The isopropyl methine proton will shift downfield from its position in isopropylamine to ~4.2 ppm, now appearing as a multiplet (septet of doublets due to coupling with both the methyl groups and the N-H proton). The isopropyl methyl protons will also shift slightly to ~1.2 ppm. The aromatic protons will remain as two doublets, with slight shifts due to the change from a carboxylic acid to an amide substituent.
-
-
IR Spectroscopy:
-
Disappearance: The extremely broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will be absent.
-
Appearance:
-
A sharp, single N-H stretching band will appear around 3300-3500 cm⁻¹, characteristic of a secondary amide.[9][14]
-
The strong C=O stretch of the carboxylic acid will be replaced by an even stronger "Amide I" band (primarily C=O stretch) around 1630-1680 cm⁻¹.[9]
-
A new "Amide II" band (a mix of N-H bending and C-N stretching) will appear around 1510-1570 cm⁻¹.[9]
-
-
Persistence: The B-O stretching vibrations will remain.
-
-
Mass Spectrometry (ESI-MS): The molecular weight of the product is 207.03 g/mol .[15][16] A new molecular ion will be observed. In positive mode, this would be [M+H]⁺ at m/z 208.04, and in negative mode, [M-H]⁻ at m/z 206.03.
Comparative Data Summary
The following table provides a side-by-side comparison of the key diagnostic spectroscopic data for the three compounds.
| Spectroscopic Feature | 4-Carboxyphenylboronic acid | Isopropylamine | 4-(N-Isopropylaminocarbonyl)phenylboronic acid (Predicted) |
| ¹H NMR (ppm) | |||
| -COOH / -CONH- | >12 (broad s) | N/A | ~7.5-8.5 (d) |
| Aromatic -CH | ~7.9-8.2 (2 x d) | N/A | ~7.8-8.1 (2 x d) |
| Isopropyl -CH | N/A | ~2.8-3.1 (septet) | ~4.2 (multiplet) |
| Isopropyl -CH₃ | N/A | ~1.0-1.2 (d) | ~1.2 (d) |
| -NH₂ | N/A | ~1.1-1.5 (broad s) | N/A |
| IR (cm⁻¹) | |||
| O-H Stretch | 2500-3300 (very broad) | N/A | Absent |
| N-H Stretch | N/A | 3300-3500 (two bands) | ~3300-3500 (one band) |
| C=O Stretch | ~1680-1710 | N/A | ~1630-1680 (Amide I) |
| Amide II Band | N/A | N/A | ~1510-1570 |
| MS (m/z) | |||
| Molecular Ion | 165.04 [M-H]⁻ | 59 [M]⁺ | 208.04 [M+H]⁺ or 206.03 [M-H]⁻ |
| Base Peak | Varies | 44 | Varies |
Validating the Synthesis: An Experimental Workflow
A self-validating experimental workflow ensures that each step of the synthesis is confirmed before proceeding, guaranteeing the integrity of the final product.
Figure 2: A self-validating workflow for synthesis and characterization.
Conclusion
The spectroscopic comparison of 4-(N-Isopropylaminocarbonyl)phenylboronic acid and its precursors provides a clear and definitive roadmap for its synthesis and characterization. By understanding the unique spectral signatures of the starting materials, researchers can confidently track their consumption and verify the formation of the desired amide product. The key transformations to monitor are the disappearance of the carboxylic acid O-H signals in IR and NMR, and the concurrent appearance of the characteristic secondary amide N-H and Amide I/II bands in the IR spectrum, along with the amide N-H proton signal in the ¹H NMR spectrum. Coupled with mass spectrometry to confirm the correct molecular weight, these techniques provide a robust, multi-faceted approach to ensuring product identity and purity.
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Assessing the scalability of 4-(N-Isopropylaminocarbonyl)phenylboronic acid synthesis
An In-Depth Guide to the Scalable Synthesis of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid for Pharmaceutical Applications
In the landscape of modern medicinal chemistry, arylboronic acids and their derivatives are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions like the renowned Suzuki-Miyaura coupling.[1][2] These reactions are fundamental to constructing the carbon-carbon bonds that form the backbone of countless pharmaceutical agents. Among these crucial reagents, 4-(N-Isopropylaminocarbonyl)phenylboronic acid stands out as a versatile intermediate used in the synthesis of complex molecules, including enzyme inhibitors and other therapeutic candidates.
However, transitioning a synthetic route from a laboratory benchtop to a pilot plant or industrial manufacturing facility presents a host of challenges. A process that is efficient on a gram scale may prove to be impractical, unsafe, or economically unviable at the kilogram scale. This guide provides a critical assessment of the primary synthetic routes to 4-(N-Isopropylaminocarbonyl)phenylboronic acid, offering a comparative analysis grounded in the principles of process chemistry and scalability. We will delve into the causality behind experimental choices, evaluate the trustworthiness of different protocols, and provide a recommended, scalable workflow for researchers and drug development professionals.
Strategic Overview: Selecting a Path to Synthesis
The synthesis of an arylboronic acid typically begins with an aryl halide. The core transformation involves replacing the halogen with a B(OH)₂ group. The choice of strategy hinges on factors such as the nature of the organometallic intermediate, reaction conditions, and functional group tolerance. For our target molecule, two principal pathways merit consideration: the classic Grignard-based route and the modern palladium-catalyzed Miyaura borylation.
Caption: High-level decision workflow for selecting a synthetic route.
Route 1: The Grignard-Based Approach
This classic method involves the formation of an arylmagnesium halide (a Grignard reagent) from the corresponding aryl halide, which then acts as a nucleophile, attacking a trialkyl borate ester. Subsequent acidic hydrolysis yields the desired boronic acid.[3][4]
Reaction Scheme:
-
Grignard Formation: Ar-Br + Mg → Ar-MgBr
-
Boration: Ar-MgBr + B(OR)₃ → Ar-B(OR)₂
-
Hydrolysis: Ar-B(OR)₂ + H₂O/H⁺ → Ar-B(OH)₂
Scalability Assessment:
-
Advantages: The primary advantage of this route is the low cost of the core reagents: magnesium metal and common trialkyl borates like trimethyl borate. For simple arylboronic acids, this often makes it the most economical choice.
-
Challenges & Causality:
-
Harsh Conditions: The formation of Grignard reagents is notoriously sensitive to moisture and oxygen, necessitating strictly anhydrous conditions and inert atmospheres, which adds complexity and cost at scale.
-
Cryogenic Temperatures: The subsequent boration step is highly exothermic and must be performed at very low temperatures (typically below -60 °C) to prevent over-addition of the Grignard reagent, which would lead to the formation of unwanted borinate and borate salts.[3] Maintaining such temperatures in large, industrial reactors is energy-intensive and requires specialized equipment.
-
Functional Group Incompatibility: Grignard reagents are highly basic and nucleophilic, making them incompatible with many functional groups, including esters, ketones, and even acidic protons on amides. While the N-H proton of the secondary amide in our precursor is acidic, its reaction is often sluggish enough to allow the desired boration to occur, but this can lead to side reactions and reduced yields, complicating process control.
-
Workup: The workup involves quenching a large volume of reactive organometallic species, which can be hazardous. The subsequent hydrolysis and extraction can be cumbersome.
-
Route 2: Palladium-Catalyzed Miyaura Borylation
A more modern and often preferred alternative is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5] This reaction directly yields a boronic ester, which is typically more stable and easier to purify than the free boronic acid. The ester can then be used directly in subsequent Suzuki couplings or hydrolyzed if the free acid is required.
Reaction Scheme:
-
Borylation: Ar-Br + B₂pin₂ --(Pd Catalyst, Base)--> Ar-Bpin
-
Hydrolysis (Optional): Ar-Bpin + H₂O/H⁺ → Ar-B(OH)₂
Caption: Catalytic cycle of the Miyaura borylation reaction.[1][2][6]
Scalability Assessment:
-
Advantages:
-
Mild Conditions: The reaction typically proceeds at moderate temperatures (e.g., 80-100 °C) and does not require cryogenic conditions, significantly simplifying reactor requirements and reducing energy costs.[5]
-
Excellent Functional Group Tolerance: Palladium catalysts are highly chemoselective, and the reaction tolerates a wide variety of functional groups, including amides, esters, and nitriles. This is a major advantage for complex molecule synthesis.[5]
-
Process Robustness: These reactions are generally more robust and less sensitive to trace impurities than Grignard reactions, leading to more consistent results at scale.
-
Stable Intermediate: The resulting pinacol boronate ester is often a crystalline, stable solid that is much easier to purify via standard techniques like recrystallization or column chromatography compared to the corresponding boronic acid.[7]
-
-
Challenges & Causality:
-
Reagent Cost: The primary drawback is the cost of the palladium catalyst, associated phosphine ligands, and the bis(pinacolato)diboron reagent. However, catalyst loadings can often be minimized (e.g., <1 mol%), and advancements in catalyst development continue to improve efficiency.
-
Catalyst Removal: For pharmaceutical applications, residual palladium must be removed to levels below regulatory limits (typically in the low ppm range). This requires dedicated purification steps, such as treatment with metal scavengers, which adds to the process complexity and cost.
-
Comparative Analysis
| Feature | Route 1: Grignard Reaction | Route 2: Miyaura Borylation | Justification |
| Starting Material | 4-Bromo-N-isopropylbenzamide | 4-Bromo-N-isopropylbenzamide | Identical starting point for a direct comparison. |
| Key Reagents | Mg, Trialkyl Borate | Pd Catalyst, Ligand, B₂pin₂, Base | Route 1 uses inexpensive, classical reagents. Route 2 requires more expensive, specialized materials.[3][5] |
| Temperature | -78 °C to 0 °C | 80 °C to 110 °C | The cryogenic requirement for the Grignard route is a major scalability barrier. |
| Pressure | Atmospheric | Atmospheric | Neither route typically requires high pressure. |
| Functional Group Tolerance | Poor to Moderate | Excellent | The high reactivity of the Grignard reagent limits its compatibility. Pd-catalysis is highly chemoselective.[5] |
| Key Impurities | Over-addition products (borinates), unreacted starting material. | Homocoupled starting material (biphenyl), deboronated product. | Impurity profiles are distinct and require different purification strategies. |
| Purification | Difficult (Acid/base extraction, potential for anhydride formation). | Easier (Product is a stable pinacol ester, often crystalline).[7] | The stability of the boronate ester intermediate in Route 2 is a significant advantage for achieving high purity at scale. |
| Safety Concerns | Pyrophoric Grignard reagent, highly exothermic boration step. | Flammable solvents at high temperatures. Handling of palladium catalysts. | The Grignard route presents more acute, difficult-to-control hazards. |
| Scalability Outlook | Poor | Excellent | Route 2's milder conditions, robustness, and superior functional group tolerance make it far more suitable for industrial scale-up. |
Recommended Scalable Protocol: A Two-Step Approach via Miyaura Borylation
Based on the comparative analysis, the Miyaura borylation pathway is the superior choice for a scalable, robust, and reliable synthesis of 4-(N-Isopropylaminocarbonyl)phenylboronic acid or its pinacol ester precursor.
Step 1: Synthesis of Starting Material: 4-Bromo-N-isopropylbenzamide
-
Charge Reactor: To a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a scrubber, charge 4-bromobenzoic acid (1.0 eq) and toluene (5-10 volumes).
-
Acid Chloride Formation: Add N,N-dimethylformamide (DMF, catalytic amount, ~0.01 eq). Slowly add thionyl chloride (1.1 eq) while maintaining the temperature below 40 °C. The reaction is exothermic and releases HCl and SO₂ gas, which must be neutralized by the scrubber.
-
Reaction Monitoring: Heat the mixture to 60-70 °C and stir for 2-4 hours until the conversion to the acid chloride is complete (monitor by IPC, e.g., quenching a sample with methanol and analyzing by HPLC).
-
Solvent Swap: Distill off the toluene and excess thionyl chloride under vacuum. Add a fresh portion of a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Amidation: Cool the solution of the acid chloride to 0-5 °C. In a separate vessel, prepare a solution of isopropylamine (1.5 eq) and a base like triethylamine (1.5 eq) in the same solvent.
-
Addition: Slowly add the isopropylamine solution to the acid chloride solution, maintaining the temperature below 15 °C.
-
Workup: After the reaction is complete, quench with water. Separate the organic layer, wash with dilute HCl, then dilute NaHCO₃, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be recrystallized from a solvent system like ethyl acetate/hexanes to yield pure 4-bromo-N-isopropylbenzamide.
Step 2: Miyaura Borylation to 4-(N-Isopropylaminocarbonyl)phenylboronic acid pinacol ester
Rationale: This step leverages the scalability of palladium catalysis to produce a stable, easily purifiable boronate ester intermediate.
-
Inerting: Charge the reactor with 4-bromo-N-isopropylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Solvent Addition: Add a suitable solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO).
-
Degassing: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01-0.03 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction progress by HPLC until consumption of the starting material is complete.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the precipitated palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-(N-Isopropylaminocarbonyl)phenylboronic acid pinacol ester can be purified by recrystallization from a solvent like isopropanol or an ethyl acetate/hexanes mixture.
Step 3 (Optional): Hydrolysis to the Boronic Acid
Rationale: If the free boronic acid is required, the stable pinacol ester can be easily hydrolyzed.
-
Reaction Setup: Dissolve the purified pinacol ester (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Hydrolysis: Add an excess of a mild acid, such as citric acid or simply aqueous HCl (2M), and stir at room temperature. The reaction progress can be monitored by TLC or HPLC.
-
Isolation: Upon completion, remove the acetone under reduced pressure. The aqueous slurry can be extracted with ethyl acetate. The combined organic layers are then dried and concentrated to yield the crude 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
-
Final Purification: The final product can be purified by recrystallization or by performing an acid-base extraction. For the latter, dissolve the crude material in an organic solvent and extract with aqueous NaOH. The aqueous layer, containing the sodium boronate salt, is then washed with an organic solvent, re-acidified with HCl, and the precipitated pure boronic acid is collected by filtration or extracted back into an organic solvent.[7]
Conclusion
While the Grignard-based synthesis of 4-(N-Isopropylaminocarbonyl)phenylboronic acid is viable on a small laboratory scale due to low raw material costs, its scalability is severely hampered by hazardous conditions, cryogenic temperature requirements, and poor functional group tolerance. For researchers and drug development professionals focused on robust, reliable, and scalable manufacturing, the palladium-catalyzed Miyaura borylation route is unequivocally the superior strategy. It offers milder reaction conditions, excellent chemoselectivity, and produces a stable, crystalline boronate ester intermediate that simplifies purification. Though requiring a higher initial investment in catalysts and reagents, the operational simplicity, process safety, and batch-to-batch consistency make it the most trustworthy and authoritative method for producing this valuable building block at scale.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics - ACS Publications. [Link]
-
Frucooligosaccharides purification: Complexing simple sugars with phenylboronic acid. PubMed. [Link]
-
Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. [Link]
-
Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. [Link]
- Synthesis of aryl boronic acids.
-
HELP: Purifying boronic acids sucks. Reddit. [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]
- Synthesis of aryl boronic acids.
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters - ACS Publications. [Link]
-
Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst. Synfacts. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Protocols for Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1] This palladium-catalyzed carbon-carbon bond formation has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. However, the efficiency of the Suzuki coupling is not universal and is highly dependent on the electronic and steric nature of the coupling partners, particularly the boronic acid.
This guide provides an in-depth comparison of Suzuki coupling protocols, offering field-proven insights and experimental data to aid in the rational selection of conditions for a diverse range of substituted boronic acids. We will explore the underlying mechanistic principles that govern reactivity and provide a framework for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Foundation for Understanding
The efficacy of any Suzuki coupling protocol is rooted in the seamless progression of its catalytic cycle. A firm grasp of these fundamental steps—oxidative addition, transmetalation, and reductive elimination—is crucial for diagnosing issues and selecting appropriate reagents. The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating the Landscape of Substituted Boronic Acids
The diverse electronic and steric properties of boronic acids necessitate a nuanced approach to protocol selection. We will now dissect the challenges and effective strategies for three key classes of boronic acids.
Electron-Rich and Electron-Poor Arylboronic Acids
The electronic nature of the substituent on the arylboronic acid has a profound impact on the transmetalation step.
-
Electron-Rich Boronic Acids : These are generally excellent coupling partners, leading to high yields. The electron-donating groups enhance the nucleophilicity of the organic moiety, facilitating its transfer to the palladium center.
-
Electron-Poor Boronic Acids : These substrates can be more challenging. The electron-withdrawing groups reduce the nucleophilicity of the aryl group, slowing down the transmetalation rate. Furthermore, these boronic acids are often more susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3]
Comparative Data for Electronically Diverse Boronic Acids
The following table summarizes the performance of a common catalyst system with electronically varied boronic acids. Note that direct comparison across different studies requires caution due to variations in reaction conditions.
| Boronic Acid | Substituent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Electron-Donating | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [4] |
| Phenylboronic acid | Neutral | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [4] |
| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [5] |
| 2-Nitrophenylboronic acid | Strongly Electron-Withdrawing | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [5] |
Key Insights: For electron-deficient boronic acids, more active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), are often necessary to achieve high yields.[3] The use of stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can also accelerate the reaction.[2]
Sterically Hindered Boronic Acids
Steric hindrance, particularly from ortho-substituents on the boronic acid, can significantly impede the reaction by slowing down both the transmetalation and reductive elimination steps.
Comparative Data for Sterically Hindered Boronic Acids
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylphenylboronic acid | 2-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | Water | 70 | 1 | 95 | [6] |
| 2,6-Dimethylphenylboronic acid | 1-Bromo-2,6-dimethylbenzene | Pd₂(dba)₃ / BI-DIME | K₃PO₄ | Toluene | 110 | 24 | 92 | [6] |
| 2,4,6-Triisopropylphenylboronic acid | 2,4,6-Triisopropylphenyl bromide | Pd₂(dba)₃ / AntPhos | K₃PO₄ | Toluene | 110 | 12 | 85 | [7] |
Key Insights: The coupling of sterically demanding substrates often requires highly active and sterically bulky ligands. Buchwald's biarylphosphine ligands and other specialized ligands like BI-DIME and AntPhos have proven effective.[6][7] These ligands promote the formation of the catalytically active monoligated Pd(0) species and accelerate the challenging reductive elimination step. Higher temperatures and longer reaction times are also common for these transformations.
Heteroaryl Boronic Acids
Heteroaryl boronic acids are ubiquitous in medicinal chemistry but present unique challenges. Electron-deficient heterocycles (e.g., pyridine) can coordinate to the palladium center, leading to catalyst inhibition.[5] Conversely, electron-rich heterocycles (e.g., furan, thiophene) are often prone to protodeboronation under basic conditions.[3][5]
Comparative Data for Heteroaryl Boronic Acids
| Heteroaryl Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Thiopheneboronic acid | 5-Chloro-2-thiophenecarbaldehyde | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | Dioxane | 80 | 12 | 71 | [8] |
| 2-Pyridylboronic acid derivative | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 2 | K₃PO₄ | Dioxane | 100 | 18 | 82 | [9] |
| 5-Pyrimidinylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 90 |
Key Insights: The "2-pyridyl problem" is a well-documented challenge, often requiring specialized protocols. Using more stable boronic acid derivatives like pinacol esters or MIDA boronates can mitigate decomposition.[3] For heteroaryl couplings, pre-formed palladacycle precatalysts (e.g., Buchwald-type) or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts often provide superior and more reproducible results.[5] Anhydrous conditions can also be beneficial for preventing protodeboronation.[2]
Experimental Protocols: A Practical Guide
The following are representative protocols that serve as excellent starting points for optimization.
Protocol 1: General Procedure for Electron-Rich/Poor Boronic Acids
This protocol is adapted for a standard Suzuki-Miyaura coupling and can be modified based on the specific substrates.
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst and Ligand Addition : Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition : Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 0.1 M) via syringe.
-
Reaction : Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.[3]
Protocol 2: Protocol for Sterically Hindered Boronic Acids
This protocol employs a highly active catalyst system suitable for challenging couplings.
-
Reaction Setup : In a glovebox or under a stream of argon, add the aryl halide (1.0 equiv.), the sterically hindered boronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.) to a reaction vial.
-
Catalyst Addition : Add the pre-catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Solvent Addition : Add anhydrous, degassed toluene (0.1 M).
-
Reaction : Seal the vial and heat to 110 °C for 12-24 hours.
-
Workup and Purification : Follow the general workup and purification procedure described in Protocol 1.
A Logic-Based Workflow for Protocol Selection
Choosing the right starting point for a Suzuki coupling can save considerable time and resources. The following workflow provides a decision-making framework based on the nature of the boronic acid.
Caption: Decision workflow for selecting a Suzuki coupling protocol.
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction, but its success with challenging substrates is not guaranteed. By understanding the electronic and steric demands of the substituted boronic acid, researchers can make informed decisions about the choice of catalyst, ligand, base, and solvent. This guide provides a data-supported framework for navigating these choices, enabling the efficient and successful synthesis of a wide array of important molecules. Always remember that the provided protocols are starting points, and empirical optimization is often necessary to achieve the best results for a specific transformation.
References
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(49), 15624-15625. [Link]
-
A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. (2011). Organic Letters, 13(10), 2548-2551. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2018). Tetrahedron, 74(38), 5558-5565. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2014). Organic Letters, 16(20), 5464-5467. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). Journal of the American Chemical Society, 137(42), 13455-13465. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews, 43(1), 312-343. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications, 50(25), 3313-3315. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Assay of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid: Quantitative NMR vs. Chromatographic and Titrimetric Methods
An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity and potency of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 4-(N-Isopropylaminocarbonyl)phenylboronic acid, a critical building block in synthetic chemistry, demands robust and reliable analytical methods to ensure the quality and consistency of downstream products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established alternatives like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and classical titration for the assay of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in selecting the optimal analytical strategy.
The qNMR Advantage: A Primary Ratio Method
At its core, Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique. The area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2][3] This fundamental principle allows qNMR to function as a primary ratio method of measurement, a powerful capability recognized by the U.S. Pharmacopeia.[1][4]
Unlike chromatographic techniques that are secondary methods requiring a certified reference standard of the specific analyte for calibration, qNMR can determine the purity or concentration of a compound by comparing its signal integral to that of a certified, structurally unrelated internal standard.[5][6] This is a profound advantage, particularly in early-phase drug development where a well-characterized standard of the newly synthesized API may not yet exist.[1] It allows for rapid, accurate potency and purity assignments, accelerating development timelines without compromising data integrity.
Methodology Deep Dive: ¹H qNMR Assay of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid
The success of a qNMR assay hinges on meticulous planning and execution. Each parameter is chosen to ensure the fundamental proportionality of signal to molar concentration is upheld.
Experimental Protocol: ¹H qNMR
This protocol outlines a self-validating system for the accurate assay of 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
1. Critical Selection of the Internal Standard (IS)
-
Causality: The choice of IS is the cornerstone of the entire experiment.[7][8] Any inaccuracy in the purity or weighing of the IS will directly translate into an error in the final calculated purity of the analyte. The IS must be of high, certified purity (≥99.5%), chemically stable, non-volatile, and soluble in the chosen deuterated solvent.[7][9] Crucially, its NMR signals must not overlap with any signals from the analyte or residual solvents.[9][10]
-
Recommendation: For 4-(N-Isopropylaminocarbonyl)phenylboronic acid, Maleic Acid is an excellent choice when using DMSO-d₆ as the solvent. It produces a sharp singlet for its vinyl protons around δ 6.3 ppm, a region typically clear of signals from the analyte.[9][11]
2. Precise Sample Preparation
-
Causality: Accurate gravimetric data is essential for the final calculation. Incomplete dissolution of either the analyte or the IS will lead to an underestimation of the true concentration and must be avoided.
-
Procedure:
-
Accurately weigh approximately 15-20 mg of 4-(N-Isopropylaminocarbonyl)phenylboronic acid into a clean vial. Record the weight precisely.
-
Accurately weigh approximately 5-10 mg of the certified Maleic Acid internal standard into the same vial. Record the weight precisely.
-
Add a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Vortex the sample thoroughly to ensure complete dissolution. A brief sonication may be used if necessary.
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
3. Optimized NMR Data Acquisition
-
Causality: To ensure the signal integrals are truly proportional to the molar quantities, the nuclear spins must be allowed to fully return to thermal equilibrium between successive scans. This is governed by the longitudinal relaxation time (T₁). Furthermore, a high signal-to-noise ratio (S/N) is required for precise integration.
-
Recommended Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard 90° pulse-acquire sequence.
-
Relaxation Delay (D1): Set to ≥ 5 times the longest T₁ of any proton to be integrated (both analyte and IS). When T₁ values are unknown, a conservative D1 of 30 seconds is recommended to ensure full relaxation.[1][12][13]
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): A minimum of 32 scans is recommended to achieve a sufficient S/N ratio for accurate integration.[1] For integration errors below 1%, a S/N of at least 250:1 is ideal.[12]
-
Temperature: Regulated at 25 °C (298 K).
-
4. Rigorous Data Processing and Calculation
-
Causality: Correct phasing and baseline correction are critical for accurate integration. Automated routines are often sufficient, but manual inspection and correction are vital for ensuring the integrity of the integral values.
-
Procedure:
-
Apply Fourier transformation, zero-order phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, the aromatic protons are good candidates. For Maleic Acid, integrate the singlet at ~6.3 ppm.
-
Calculate the purity of the analyte using the following equation[1]:
Purity (analyte) [%] = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS [%]
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., N_IS = 2 for the vinyl protons of maleic acid)
-
MW: Molecular Weight
-
m: Mass (weight) of the substance
-
Purity_IS: Certified purity of the Internal Standard
-
-
qNMR Workflow Visualization
Caption: Workflow for quantitative NMR (qNMR) assay determination.
Alternative Analytical Methodologies
While qNMR offers significant advantages, other techniques are well-established for the analysis of boronic acids. The choice of method often depends on the specific analytical goal, such as routine QC, trace impurity detection, or initial characterization.
High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[5] Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard of the same analyte.
-
Experimental Protocol (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is typically used.[15][16]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
-
Standard Preparation: A calibration curve is generated using multiple concentrations of a certified 4-(N-Isopropylaminocarbonyl)phenylboronic acid reference standard.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.
-
-
Advantages: Excellent sensitivity for detecting trace-level impurities, high throughput for routine analysis.[5][16]
-
Disadvantages: It is a secondary method requiring an analyte-specific standard. Boronic acids can be challenging, sometimes exhibiting poor peak shape or undergoing on-column hydrolysis, which complicates analysis.[17]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: Combines the separation power of HPLC with the highly sensitive and selective detection capabilities of a mass spectrometer.
-
Advantages: Offers exceptional sensitivity (pg/mL levels) and specificity, making it the gold standard for trace-level quantification, especially for genotoxic impurity analysis.[18][19]
-
Disadvantages: Analysis can be complicated by the formation of boroxine (dehydrated trimer) ions and solvent adducts.[15] Derivatization is sometimes required to improve sensitivity and stability.[19] The instrumentation is more complex and costly than HPLC-UV.
Titrimetric Methods
-
Principle: Boric acid is a very weak acid and cannot be directly titrated with a strong base.[20] However, the addition of a polyol, such as mannitol, forms a complex that is a much stronger acid, allowing for a sharp endpoint in an acid-base titration.[20][21][22]
-
Advantages: Low cost and relies on fundamental chemical principles.
-
Disadvantages: Generally offers lower precision and accuracy compared to instrumental methods like qNMR and HPLC.[23] The method is susceptible to interference from other acidic or basic impurities in the sample.
Comparative Performance Analysis
The following table summarizes the key performance characteristics of each technique to guide method selection.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | LC-MS/MS | Titration |
| Principle | Direct proportionality between signal integral and number of nuclei.[1][3] | Chromatographic separation based on differential partitioning.[5] | Separation by LC with detection based on mass-to-charge ratio.[18] | Acid-base reaction after complexation with a polyol.[20][21] |
| Method Type | Primary Ratio Method ; does not require an analyte-specific standard.[1][4][5] | Secondary Method ; requires a certified reference standard of the analyte.[5] | Secondary Method ; requires a certified or isotopically labeled standard. | Absolute Method (based on stoichiometry). |
| Selectivity | Excellent structural confirmation; can be limited by signal overlap.[24] | High selectivity for separating structurally similar impurities.[5] | Extremely high selectivity based on parent/fragment ion transitions.[18] | Low; susceptible to interference from other acidic/basic species. |
| Sensitivity (LOQ) | Typically in the mg/mL range; lower than chromatography.[1] | Can reach µg/mL levels.[15] | Can reach pg/mL levels, ideal for trace analysis.[18] | Generally limited to higher concentrations. |
| Precision (RSD%) | Typically < 2.0%.[11][25] | Typically < 2.0%.[15] | Typically < 5.0% at low concentrations.[18] | Can be higher, often > 2-3%. |
| Accuracy/Recovery | High accuracy when performed correctly. | Dependent on the purity of the reference standard. Recovery typically 98-102%. | Recovery typically 80-120%, can be affected by matrix effects.[26] | Can be affected by endpoint determination and interferences. |
| Key Advantage | Accuracy without an analyte-specific standard. | High throughput and sensitivity for impurities. | Ultimate sensitivity for trace analysis. | Low cost and simple instrumentation. |
| Key Disadvantage | Lower sensitivity and throughput compared to HPLC. | Reliance on analyte-specific standards. Potential for on-column boronic acid instability.[17] | Complexity and cost. Potential for ion suppression and adduct formation.[15] | Low precision and selectivity. |
Conclusion and Strategic Recommendations
For the definitive assay of 4-(N-Isopropylaminocarbonyl)phenylboronic acid , quantitative NMR (qNMR) stands out as a superior primary method. Its ability to deliver a highly accurate purity value without reliance on a specific, certified standard of the analyte makes it an invaluable tool for material characterization, especially for novel compounds or in reference standard qualification. It provides a direct, unambiguous measure of the major component.
However, a comprehensive quality assessment often requires an orthogonal approach. HPLC-UV is the recommended complementary technique for routine quality control and for the detection and quantification of process-related impurities at levels below the typical detection limits of qNMR. For applications requiring ultra-trace level sensitivity, such as the analysis of potentially genotoxic impurities, LC-MS/MS is the undisputed method of choice.
By leveraging qNMR for accurate primary quantification and a sensitive chromatographic technique for impurity profiling, researchers and drug development professionals can build a complete and robust analytical data package, ensuring the highest confidence in the quality of their materials.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid
For researchers at the forefront of drug development, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. While 4-(N-Isopropylaminocarbonyl)phenylboronic acid is a valuable reagent in modern synthetic chemistry, its responsible management, particularly its disposal, is paramount. This guide moves beyond mere procedural checklists to provide a comprehensive, scientifically-grounded framework for the safe and compliant disposal of this compound, ensuring the protection of personnel, the environment, and the integrity of your research operations.
The core principle underpinning this protocol is that all chemical waste must be treated as hazardous unless proven otherwise. Boronic acids and their derivatives, while diverse in reactivity, share common hazard profiles that necessitate their entry into a controlled hazardous waste stream. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular solid waste.[1]
Hazard Profile and Risk Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for 4-(N-Isopropylaminocarbonyl)phenylboronic acid is not always readily available, data from closely related phenylboronic acid derivatives allow for a reliable hazard assessment. These compounds are consistently classified as irritants and are harmful if ingested.
The primary risks associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[2]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory discomfort.[2]
-
Acute Oral Toxicity: The compound is categorized as harmful if swallowed.[3][4][5][6]
This hazard profile mandates that 4-(N-Isopropylaminocarbonyl)phenylboronic acid be managed as a regulated hazardous waste stream.
Table 1: GHS Hazard Classification for Phenylboronic Acid Derivatives
This table summarizes the typical hazard classifications based on data from analogous compounds.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
| Source: Synthesized from SDS for similar boronic acids.[2] |
Personal Protective Equipment (PPE) and Engineering Controls
Safe handling is the first step in safe disposal. All operations involving 4-(N-Isopropylaminocarbonyl)phenylboronic acid, from weighing to disposal, must be conducted with appropriate safety measures in place.
-
Engineering Controls: All handling of the solid compound and the preparation of its waste must be performed within a certified chemical fume hood to prevent inhalation of dust.[1] Ensure that a safety shower and eyewash station are readily accessible.[7][8]
-
Personal Protective Equipment (PPE): A baseline of required PPE includes:
Disposal Workflow: From Generation to Collection
The disposal of 4-(N-Isopropylaminocarbonyl)phenylboronic acid is a multi-step process governed by institutional policies and federal regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11] The following diagram illustrates the validated workflow for ensuring compliance and safety.
Caption: Disposal workflow for 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
Detailed Step-by-Step Disposal Protocols
Adherence to a systematic, step-by-step protocol is critical for ensuring that all waste is handled, stored, and disposed of in a compliant manner.
Protocol 1: Solid Waste Disposal
This protocol applies to unused or expired solid 4-(N-Isopropylaminocarbonyl)phenylboronic acid and any materials contaminated with it (e.g., weigh paper, gloves, paper towels).
-
Waste Characterization: This material must be treated as hazardous chemical waste.[1] Never mix boronic acids with incompatible chemicals like strong oxidizing agents, acids, or bases in the same waste container.[7]
-
Container Selection: Choose a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle with a screw cap). The container must be in good condition, with no cracks or deterioration, and it must seal tightly.[12]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Accumulation: Place all contaminated solid waste directly into the labeled container. Keep the container sealed at all times, except when adding waste.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of laboratory personnel.[14]
Protocol 2: Liquid Waste Disposal
This protocol applies to solutions containing 4-(N-Isopropylaminocarbonyl)phenylboronic acid.
-
Waste Characterization: All solutions must be disposed of as hazardous liquid waste. Do not neutralize with strong bases or acids, as this can cause a reaction.
-
Segregation: Collect this waste stream separately from other liquid wastes (e.g., halogenated vs. non-halogenated solvents) as directed by your institution's EHS department.
-
Container and Labeling: Use a dedicated, sealable, and chemically compatible container. Label it clearly as "Hazardous Waste" with the full chemical name and the solvent system used (e.g., "4-(N-Isopropylaminocarbonyl)phenylboronic acid in Methanol").
-
Storage: Store the liquid waste container in a secondary containment bin within the SAA to mitigate potential spills.
Protocol 3: Empty Container Decontamination
Empty containers that once held the pure compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The first rinsate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[1] Subsequent rinses may also need to be collected, depending on institutional guidelines.[1]
-
Drying and Final Disposal: Allow the rinsed container to air dry completely in the fume hood. Deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.
Regulatory Framework and Institutional Compliance
The entire lifecycle of hazardous waste is regulated. The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for hazardous waste management from generation to disposal.[11][15] OSHA regulations ensure worker safety during these operations.[10][16][17]
Crucially, these federal regulations are implemented and often supplemented by your institution's Environmental Health & Safety (EHS) department. Your EHS office is the ultimate authority on specific procedures, waste pickup schedules, and documentation requirements for your facility. Always consult your institution's Chemical Hygiene Plan and EHS guidelines before disposing of any chemical waste.[9]
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
